molecular formula C8H17NO B1590519 2-(4-Methylpiperidin-1-yl)ethanol CAS No. 39123-23-4

2-(4-Methylpiperidin-1-yl)ethanol

Cat. No.: B1590519
CAS No.: 39123-23-4
M. Wt: 143.23 g/mol
InChI Key: DZWJRQPMTHONRZ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)ethanol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8-2-4-9(5-3-8)6-7-10/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWJRQPMTHONRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505146
Record name 2-(4-Methylpiperidin-1-yl)ethan-1-ol
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Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39123-23-4
Record name 4-Methyl-1-piperidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39123-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methylpiperidin-1-yl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Methylpiperidin-1-yl)ethanol synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Methylpiperidin-1-yl)ethanol

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing this compound (CAS No: 39123-23-4), a valuable substituted piperidine derivative. Piperidine moieties are fundamental structural components in a vast array of pharmaceuticals and biologically active compounds, making efficient and scalable synthetic routes to their derivatives a subject of continuous interest for researchers in drug discovery and development.[1] This document details two principal, field-proven methodologies: the direct N-alkylation of 4-methylpiperidine and the ring-opening of ethylene oxide. The guide offers in-depth, step-by-step protocols, explains the underlying chemical principles, and presents quantitative data to inform experimental design and optimization.

Introduction: The Significance of this compound

This compound is a tertiary amine and a primary alcohol, featuring the 4-methylpiperidine scaffold. This bifunctional nature makes it a versatile building block in organic synthesis.[2] The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The hydroxyl group offers a reactive handle for further functionalization through transformations such as esterification, etherification, or oxidation, allowing for the fine-tuning of a molecule's physicochemical properties and the exploration of structure-activity relationships.[3] Consequently, robust and well-characterized methods for its synthesis are essential for advancing pharmaceutical research.

Compound Properties:

  • Molecular Formula: C₈H₁₇NO[4]

  • Molecular Weight: 143.23 g/mol [4]

  • Appearance: Colorless liquid (predicted)

  • Boiling Point: ~220.2°C at 760 mmHg (Predicted)[4]

  • Melting Point: 34.33°C (Predicted)[4]

Core Synthesis Pathways

Two primary and highly effective routes for the synthesis of this compound are discussed herein. The choice between these pathways often depends on the availability of starting materials, safety considerations (particularly with ethylene oxide), and desired scale of production.

Pathway 1: N-Alkylation of 4-Methylpiperidine with a 2-Haloethanol

This is the most direct and frequently employed method for synthesizing N-substituted piperidines.[5] The reaction involves the nucleophilic substitution (Sₙ2) of a halide from a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) by the secondary amine of 4-methylpiperidine.

The lone pair of electrons on the nitrogen atom of 4-methylpiperidine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen. The reaction is typically performed in the presence of a base to neutralize the hydrohalic acid (e.g., HCl, HBr) formed as a byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The choice of halide (Cl, Br, I) influences the reaction rate. Iodo- and bromo-derivatives are more reactive than chloro-derivatives due to the better leaving group ability of iodide and bromide ions. However, 2-chloroethanol is often preferred for large-scale synthesis due to its lower cost and greater stability. The selection of the base is also critical; inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are common as they are inexpensive, effective, and easily removed during workup. The choice of solvent is dictated by the solubility of the reactants and the desired reaction temperature; polar aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF), or alcohols like ethanol are often suitable.

G cluster_reactants Reactants cluster_process Process cluster_products Products 4MP 4-Methylpiperidine Reaction Nucleophilic Substitution (Sₙ2) in Solvent (e.g., Acetonitrile) Heat (Reflux) 4MP->Reaction CE 2-Chloroethanol CE->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Target This compound Reaction->Target Salt Byproduct Salt (e.g., KCl, KHCO₃) Reaction->Salt

Caption: Workflow for N-alkylation of 4-methylpiperidine.

Materials:

  • 4-Methylpiperidine

  • 2-Chloroethanol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Brine (saturated NaCl solution)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylpiperidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-chloroethanol (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the resulting residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

ParameterValue/ConditionRationale
Reactant Ratio 1.1 eq. 2-ChloroethanolA slight excess of the alkylating agent ensures complete consumption of the starting amine.
Base 2.0 eq. K₂CO₃Sufficient base is required to scavenge the HCl byproduct and drive the reaction to completion.
Solvent AcetonitrileA polar aprotic solvent that facilitates Sₙ2 reactions and has a suitable boiling point for reflux.
Temperature Reflux (~82°C)Provides sufficient thermal energy to overcome the activation energy barrier.
Typical Yield 75-90%This method is generally high-yielding after purification.
Pathway 2: Ring-Opening of Ethylene Oxide

The reaction of secondary amines with ethylene oxide provides a direct route to N-(2-hydroxyethyl) derivatives.[6] This method is highly atom-economical as it is an addition reaction with no byproducts. However, it requires careful handling of ethylene oxide, which is a toxic and flammable gas.[6]

Ethylene oxide is a strained three-membered ring, making it susceptible to ring-opening by nucleophiles.[6] The nitrogen atom of 4-methylpiperidine attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of an alkoxide intermediate. This intermediate is then protonated, typically by a protic solvent like methanol or ethanol, or during an aqueous workup, to yield the final product. The reaction is often carried out in a protic solvent which can facilitate the ring-opening and protonate the intermediate.

G cluster_reactants Reactants cluster_process Process cluster_products Product 4MP 4-Methylpiperidine Reaction Nucleophilic Ring-Opening in Solvent (e.g., Methanol) Controlled Temperature 4MP->Reaction EO Ethylene Oxide EO->Reaction Protonation Protonation Step Reaction->Protonation Target This compound Protonation->Target

Caption: Workflow for reaction of 4-methylpiperidine with ethylene oxide.

Materials:

  • 4-Methylpiperidine

  • Ethylene Oxide (as a solution in a suitable solvent or condensed gas)

  • Methanol (MeOH)

Procedure: (Caution: Ethylene oxide is a toxic and explosive gas. This procedure must be carried out by trained personnel in a well-ventilated fume hood or a specialized reaction setup.)

  • In a pressure-rated reaction vessel equipped with a magnetic stirrer and cooling bath, dissolve 4-methylpiperidine (1.0 eq) in methanol.

  • Cool the solution to 0-5°C.

  • Slowly bubble ethylene oxide gas (1.0-1.2 eq) through the solution or add a pre-cooled solution of ethylene oxide in methanol. The temperature should be carefully controlled to prevent a runaway reaction.

  • After the addition is complete, seal the vessel and allow the mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction for the complete consumption of the starting amine.

  • Once complete, carefully vent any excess ethylene oxide into a suitable scrubber.

  • Remove the solvent (methanol) under reduced pressure.

  • The resulting residue is often of high purity, but can be further purified by vacuum distillation if necessary.

ParameterValue/ConditionRationale
Reactant Ratio 1.0-1.2 eq. Ethylene OxideA slight excess may be used to ensure full conversion, but a 1:1 ratio is often sufficient.
Solvent Methanol / EthanolProtic solvent acts as a medium and participates in the protonation of the alkoxide intermediate.[6]
Temperature 0°C to Room Temp.Initial cooling is critical to control the exothermic reaction; the reaction then proceeds at ambient temperature.
Typical Yield >90%This addition reaction is highly efficient and typically gives excellent yields.

Conclusion

The synthesis of this compound can be reliably achieved through two primary methods: N-alkylation of 4-methylpiperidine and its reaction with ethylene oxide. The N-alkylation route offers simplicity and avoids the use of highly hazardous ethylene oxide, making it suitable for most laboratory settings. The ethylene oxide route, while requiring specialized equipment and handling procedures, is highly atom-economical and can provide excellent yields, making it attractive for industrial-scale production. The selection of the optimal synthetic route will depend on a careful evaluation of scale, safety infrastructure, cost, and environmental considerations.

References

  • Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. (2010). ACS Combinatorial Science. [Link]

  • Synthesis of Substituted Piperidines from N,N-Bis[(benzotriazol-1-yl)methyl]amines. (1999). The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A. [Link]

  • Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. [Link]

  • Reductive amination. Wikipedia. [Link]

  • 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). MDPI. [Link]

  • Process for production of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol.
  • Exploring 2-(Piperidin-1-yl)ethanol: A Versatile Chemical Compound. Apolloscientific. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic. [Link]

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Reductive Amination in the Synthesis of Pharmaceuticals. (2021). ResearchGate. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). ResearchGate. [Link]

  • An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]

  • 2-(4-Prop-2-ynylpiperidin-1-yl)ethanol. PubChem. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]

  • Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). ResearchGate. [Link]

  • Ethylene oxide. Wikipedia. [Link]

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. ResearchGate. [Link]

Sources

physicochemical properties of 2-(4-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methylpiperidin-1-yl)ethanol

Introduction

This compound is a substituted piperidine derivative that serves as a valuable building block in organic synthesis. Characterized by a 4-methyl-substituted piperidine ring and a primary alcohol functional group, this compound offers two key reactive sites: a nucleophilic tertiary amine and a versatile hydroxyl group.[1] This dual functionality makes it an adaptable precursor for creating more complex molecules, particularly in the development of novel therapeutic agents.[1] A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize it in synthetic strategies, predict its behavior in biological systems, and ensure safe handling.

This technical guide provides a comprehensive overview of the core , details the standard analytical methodologies for its characterization, and offers insights into its safe handling and storage.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise identity and structure. The molecule consists of a piperidine ring methylated at the 4-position, with an ethanol group attached to the ring's nitrogen atom.

Table 1: Chemical Identification

Identifier Value Source
IUPAC Name This compound [1]
CAS Number 39123-23-4 [1][2]
Molecular Formula C₈H₁₇NO [2][3]
Molecular Weight 143.23 g/mol [1][2][3]
InChI InChI=1S/C8H17NO/c1-8-2-4-9(5-3-8)6-7-10/h8,10H,2-7H2,1H3 [2]

| Canonical SMILES | CC1CCN(CC1)CCO | |

Core Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in various environments, influencing its reactivity, solubility, and formulation potential. Much of the publicly available data for this compound is predicted, providing a strong theoretical baseline for experimental work.

Table 2: Summary of Physicochemical Properties

Property Value Notes
Appearance Liquid [1]
Boiling Point ~220.2° C at 760 mmHg Predicted Value[2]
Melting Point 34.33° C Predicted Value[2]
Solubility Not explicitly detailed, but the presence of the hydroxyl and tertiary amine groups suggests potential solubility in polar protic solvents.

| pKa | Not explicitly available. Tertiary amines of this type typically have a pKa in the range of 9-11. | |

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom) suggests that this molecule will participate in intermolecular hydrogen bonding, influencing its boiling point and solubility characteristics.

Analytical Characterization and Spectroscopic Profile

A robust analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic techniques provides a unique molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy : Proton NMR allows for the assignment of all proton signals. The protons on carbons adjacent to the nitrogen (H-2, H-6) and the N-CH₂ of the ethanol group are expected to be shifted downfield due to the deshielding effect of the nitrogen atom.[1] Similarly, the -CH₂-OH protons are deshielded by the adjacent oxygen. The hydroxyl proton (-OH) typically appears as a broad singlet with a chemical shift that is highly dependent on solvent, concentration, and temperature.[1]

  • ¹³C NMR Spectroscopy : This technique provides a signal for each unique carbon atom. The chemical shifts are primarily influenced by the electronegativity of attached atoms.[1] Carbons bonded to the electronegative oxygen and nitrogen atoms (the ethanol carbons and the piperidine carbons at positions 2 and 6) will appear at higher chemical shifts (downfield) compared to the other aliphatic carbons in the structure.[1][4]

Table 3: Predicted ¹H and ¹³C NMR Spectral Data

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale
-CH₂-OH ~3.6 (Triplet) ~60-70 Directly bonded to electronegative oxygen.[1][4]
N-CH₂- (Ethanol) ~2.5 (Triplet) ~50-60 Directly bonded to electronegative nitrogen.[1]
H-2, H-6 (Piperidine) ~2.0 - 3.0 (Multiplets) ~50-60 Adjacent to electronegative nitrogen.[1]
H-3, H-5 (Piperidine) ~1.6 - 1.8 (Multiplets) ~30-40 Standard aliphatic region.
H-4 (Piperidine) ~1.2 - 1.5 (Multiplet) ~30-35 Methine carbon in the ring.
-CH₃ (Methyl) ~0.9 (Doublet) ~20-25 Standard aliphatic methyl group.
-OH Variable (Broad Singlet) N/A Dependent on experimental conditions.[1]

Note: Predicted values are based on general principles and data from analogous structures. Actual values may vary based on solvent and experimental conditions.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (143.23). Common fragmentation patterns would likely involve the loss of the hydroxyl group or cleavage adjacent to the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule. Key expected vibrational frequencies include:

  • O-H Stretch : A broad, strong absorption in the region of 3200-3600 cm⁻¹ due to the alcohol group.

  • C-H Stretch : Absorptions in the 2800-3000 cm⁻¹ range from the aliphatic C-H bonds.

  • C-O Stretch : A distinct absorption in the 1050-1260 cm⁻¹ region.

  • C-N Stretch : Typically observed in the 1000-1350 cm⁻¹ range.

Experimental Protocols & Workflows

To ensure the scientific integrity of data, standardized experimental protocols are critical.

Protocol: NMR Spectrum Acquisition

This protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.

Methodology:

  • Sample Preparation : Accurately weigh 5-10 mg of the compound.

  • Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as its residual signal should not overlap with sample signals.[5]

  • Internal Standard : Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

  • Homogenization : Cap the NMR tube and invert it several times to ensure the solution is homogeneous.

  • Spectrometer Setup : Insert the tube into the NMR spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve add_tms 3. Add TMS (Internal Standard) dissolve->add_tms homogenize 4. Homogenize Solution add_tms->homogenize insert_sample 5. Insert into Spectrometer homogenize->insert_sample tune_shim 6. Tune & Shim Instrument insert_sample->tune_shim acquire 7. Acquire Spectra (¹H, ¹³C) tune_shim->acquire

Caption: Workflow for NMR Sample Preparation and Analysis.

Protocol: pKa Determination via Potentiometric Titration

This method determines the acid dissociation constant by monitoring pH changes during titration.

Methodology:

  • Solution Preparation : Prepare a dilute aqueous solution of this compound of a known concentration (e.g., 0.01 M).

  • Titrant Preparation : Standardize a strong acid titrant, typically hydrochloric acid (HCl), to a precise concentration (e.g., 0.1 M).

  • Apparatus Setup : Place the sample solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

  • Titration : Add the HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the value and the volume of titrant added.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point, where half of the tertiary amine has been protonated.

pKa_Workflow prep_analyte 1. Prepare Analyte Solution (Known Concentration) setup 3. Calibrate pH Meter & Setup Apparatus prep_analyte->setup prep_titrant 2. Standardize HCl Titrant titrate 4. Titrate with HCl (Record pH vs. Volume) prep_titrant->titrate setup->titrate plot 5. Plot pH vs. Titrant Volume titrate->plot determine_pka 6. Determine pKa (pH at Half-Equivalence Point) plot->determine_pka

Sources

2-(4-Methylpiperidin-1-yl)ethanol molecular structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure Elucidation of 2-(4-Methylpiperidin-1-yl)ethanol

Foreword: The Imperative of Unambiguous Structural Verification

Initial Characterization and Orthogonal Strategy

Before delving into complex spectral analysis, the foundational properties of the target molecule must be established. This compound has a molecular formula of C₈H₁₇NO and a molecular weight of 143.23 g/mol [1]. This information is the bedrock upon which we build our analytical framework, starting with Mass Spectrometry to confirm the mass-to-charge ratio of the intact molecule.

The core of our elucidation strategy is the integration of data from multiple, independent analytical techniques. This orthogonal approach ensures that the weaknesses of one method are compensated by the strengths of another, leading to a robust and irrefutable structural assignment.

G cluster_0 Elucidation Workflow cluster_1 Definitive Confirmation Sample Purified Sample This compound MS Mass Spectrometry (MS) Sample->MS Molecular Weight IR Infrared (IR) Spectroscopy Sample->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Connectivity & Skeleton Xray X-ray Crystallography (Optional, Definitive) Sample->Xray If solid/crystallizable Data_Integration Integrated Data Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure Final Structure Confirmed Xray->Structure 3D Atomic Coordinates Data_Integration->Structure

Caption: A logical workflow for molecular structure elucidation.

Mass Spectrometry (MS): The First Analytical Gate

Expertise & Experience: Mass spectrometry serves as our initial checkpoint. Its primary role is to confirm the molecular weight of the analyte and provide crucial fragmentation data that offers preliminary structural insights. For a molecule with a tertiary amine like our target compound, Electrospray Ionization (ESI) is an ideal soft ionization technique as the piperidine nitrogen is readily protonated to yield a strong [M+H]⁺ signal.

Expected Data:

  • Molecular Ion: An intense ion peak at m/z 144.2 [M+H]⁺, confirming the molecular weight of 143.23 g/mol . The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true here[2].

  • Key Fragments: The fragmentation pattern in MS/MS is dictated by the most stable resulting ions. The dominant fragmentation pathway for N-alkyl piperidines is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen, which results in a stable iminium ion[3].

G mol [M+H]⁺ m/z 144.2 frag1 Loss of H₂O m/z 126.2 mol->frag1 - H₂O frag2 α-Cleavage m/z 114.1 mol->frag2 - CH₂OH frag3 Ring Opening/Cleavage m/z 98.1 frag2->frag3 - CH₄

Caption: Predicted major fragmentation pathways for protonated this compound.

Trustworthiness: A Self-Validating Protocol for ESI-MS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol[4]. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid. The acid ensures efficient protonation of the tertiary amine.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap) using a known standard calibration mix to ensure mass accuracy is within 5 ppm.

  • Infusion Analysis: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan MS spectrum (e.g., m/z 50-500) in positive ion mode to identify the [M+H]⁺ ion.

  • MS/MS Analysis: Select the precursor ion (m/z 144.2) for collision-induced dissociation (CID). Ramp the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

  • Data Verification: Confirm that the measured mass of the parent ion is within 5 ppm of the theoretical mass (144.1383 for [C₈H₁₈NO]⁺). Analyze the fragmentation pattern to see if it aligns with predicted pathways, such as the loss of water (18.01 Da) or the characteristic α-cleavage.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique perfect for identifying the key functional groups present in the molecule. For our compound, we are looking for two specific signatures: the alcohol (-OH) group and the tertiary amine/aliphatic C-H bonds. The absence of certain peaks (like N-H stretches) is as informative as the presence of others.

Expected Data:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Peak Characteristics
Alcohol (-OH)O-H Stretch3200-3600Broad, strong
Aliphatic C-HC-H Stretch2850-3000Strong, sharp
Tertiary AmineC-N Stretch1020-1250Medium, sharp
Alcohol (-OH)C-O Stretch1050-1150Medium to strong

Rationale: The broadness of the O-H stretch is due to hydrogen bonding[5]. As a tertiary amine, the molecule will lack the characteristic N-H stretching bands typically seen between 3300-3500 cm⁻¹ for primary or secondary amines, which is a key diagnostic point[6][7].

Trustworthiness: A Self-Validating Protocol for ATR-IR

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum of air. The resulting baseline should be flat, with no significant peaks.

  • Sample Application: Apply a single drop of the neat liquid sample directly onto the ATR crystal. If the sample is a solid, use the spatula to press a small amount firmly onto the crystal.

  • Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis & Cleaning: Process the spectrum by performing a baseline correction. Identify and label the major peaks corresponding to the expected functional groups.

  • Verification: Cross-reference the observed peaks with the expected values. The presence of a broad O-H band and the absence of an N-H band strongly validate the proposed functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

Expertise & Experience: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments, we can piece together the precise connectivity of every atom. For a substituted piperidine, NMR also provides insight into the ring's conformation.[8]

Expected ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm): The spectrum will show distinct signals for the methyl group, the piperidine ring protons, and the N-ethanol side chain protons. Protons closer to the electronegative nitrogen and oxygen atoms will be shifted downfield.

Expected ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm): The ¹³C NMR spectrum will reveal all 8 unique carbon environments in the molecule. The chemical shifts of the piperidine ring carbons are particularly sensitive to the N-substituent[9].

Predicted NMR Chemical Shifts

Assignment¹H Shift (ppm)¹H Multiplicity¹³C Shift (ppm)Rationale
Piperidine C2-H ₂, C6-H~2.8-3.0m~54-57Adjacent to N, deshielded[9].
Piperidine C3-H ₂, C5-H~1.6-1.8m~34-36Aliphatic ring protons.
Piperidine C4-H ~1.4-1.6m~30-32Methine proton on the ring.
-N-CH₂ -CH₂OH~2.5-2.7t~60-62Adjacent to N, deshielded.
-N-CH₂-CH₂ OH~3.5-3.7t~58-60Adjacent to OH, deshielded.
-CH₃ ~0.8-1.0d~21-23Aliphatic methyl group.
-OH ~2.0-4.0br sN/AVariable, concentration-dependent. Disappears on D₂O shake[2].

Trustworthiness: A Self-Validating Protocol for NMR Analysis

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not provide a lock signal.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming to obtain sharp peaks. Integrate all signals; the relative integrals should correspond to the number of protons in each environment (e.g., 3H for the methyl group).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH₃/CH and CH₂ carbons (CH₃/CH are positive, CH₂ are negative). This is a critical self-validation step.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): Run a ¹H-¹H COSY experiment. This will show cross-peaks between protons that are coupled (typically on adjacent carbons). This is essential for tracing the connectivity from the N-CH₂ group to the OH-CH₂ group, and around the piperidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton signal directly to the carbon it is attached to. This allows for unambiguous assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.

  • Data Integration and Verification: Build the molecular fragments using the COSY data (e.g., connect the two -CH₂- groups of the ethanol side chain). Use the HSQC data to assign all carbons. The final proposed structure must be consistent with all observed chemical shifts, integrations, multiplicities, and 2D correlations.

X-ray Crystallography: The Definitive Confirmation

Expertise & Experience: While the combination of MS, IR, and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a three-dimensional model of the molecule, revealing absolute stereochemistry (if applicable) and precise bond lengths and angles. The primary challenge is often growing a single crystal of sufficient quality.

Trustworthiness: A Self-Validating Protocol for Crystallography

  • Crystal Growth: The goal is to create a supersaturated solution from which the compound will slowly precipitate as ordered crystals.

    • Method: Slow evaporation is a common technique. Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). Loosely cover the container and allow the solvent to evaporate over several days.

    • Solvent Screening: Screen a variety of solvents to find one that yields high-quality, single crystals.

  • Crystal Mounting and Data Collection:

    • Select a suitable crystal under a microscope and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100-150 K) to minimize thermal motion[10].

    • Collect diffraction data using a modern diffractometer with Mo Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the structural model against the experimental data. The refinement is considered successful when the R-factor (a measure of agreement between the calculated and observed structure factors) is low (typically < 5-7%).

  • Verification: The final refined structure provides the exact atomic coordinates in 3D space, confirming the connectivity derived from NMR and definitively elucidating the molecule's structure. The stereochemistry at the C4 position of the piperidine ring will be unambiguously determined.

Conclusion

The molecular structure elucidation of this compound is not achieved by a single experiment but by the logical synthesis of data from a suite of orthogonal analytical techniques. Mass spectrometry confirms the molecular formula, infrared spectroscopy identifies the key functional groups, and a series of NMR experiments meticulously maps the atomic connectivity. Each step provides a piece of the puzzle, and each technique cross-validates the others. For ultimate confirmation, particularly in a regulatory or pharmaceutical context, X-ray crystallography provides the final, irrefutable proof. This integrated, self-validating workflow ensures the highest degree of scientific integrity and trustworthiness in the final structural assignment.

References

  • Bultinck, P., et al. (2004). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health. Available at: [Link]

  • Bruton, J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available at: [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • University of Calgary (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Gaisford, S., et al. (2006). Structures of piperazine, piperidine and morpholine. International Union of Crystallography. Available at: [Link]

  • LibreTexts Chemistry (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Zięba, A., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. National Institutes of Health. Available at: [Link]

  • Dummies.com (2016). How to Identify Alcohols and Amines in the IR Spectrum. Available at: [Link]

  • de Andrade, J. P., et al. (2013). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]

  • Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Google Patents (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • OpenStax (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data Analysis of 2-(4-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-(4-Methylpiperidin-1-yl)ethanol, a substituted piperidine derivative of interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document moves beyond mere data reporting to offer a deep, mechanistic interpretation of the spectral data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D), and Mass Spectrometry (MS). The causality behind experimental choices, protocol design, and data interpretation is emphasized to ensure a robust and validated structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who require a self-validating system for the characterization of complex small molecules.

Introduction: The Analytical Imperative for Substituted Piperidines

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[1] The title compound, this compound (Molecular Weight: 143.23 g/mol ), incorporates several key structural features: a tertiary amine, a primary alcohol, and a stereocenter at the 4-position of the piperidine ring.[2][3][4] Accurate and unambiguous structural confirmation is the bedrock of any chemical research, from ensuring the integrity of a synthesis to meeting regulatory standards in drug development.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is critical for unambiguous spectral assignment. The following diagram illustrates the structure of this compound with the numbering convention that will be used throughout this guide.

Figure 1: Molecular structure and numbering of this compound.

Vibrational Spectroscopy: Functional Group Fingerprinting with FT-IR

3.1. Rationale and Causality

Fourier-Transform Infrared (FT-IR) spectroscopy is the first logical step in structural analysis. It provides rapid and definitive confirmation of the key functional groups present by probing their characteristic vibrational frequencies.[2][5] The energy absorbed by a specific bond for stretching or bending is quantized and dependent on the bond strength and the masses of the connected atoms. For this compound, we expect to identify the hydroxyl (-OH), tertiary amine (C-N), and aliphatic C-H bonds.

3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place one drop of neat this compound liquid directly onto the crystal surface of the ATR accessory.

  • Instrument Setup: Use an FT-IR spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

  • Processing: Perform a background scan with a clean ATR crystal. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance spectrum.

3.3. Data Interpretation

The resulting spectrum provides a unique "fingerprint" of the molecule. Key absorption bands are summarized below.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale for Assignment
~3350 (broad)O-H stretchPrimary Alcohol (-OH)The broadness of this peak is a hallmark of intermolecular hydrogen bonding, confirming the presence of the hydroxyl group in a condensed phase (liquid).[5]
~2930, ~2850C-H stretchAlkanes (piperidine, ethyl)These strong, sharp peaks are characteristic of sp³-hybridized C-H bonds.[6]
~1260C-N stretchTertiary AmineThis absorption is typical for the stretching vibration of a C-N bond in a tertiary amine.[7]
~1055C-O stretchPrimary AlcoholThis strong band corresponds to the stretching vibration of the C8-O9 bond, characteristic of a primary alcohol.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules.[8][9] By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the entire carbon-hydrogen framework.

4.1. Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[10]

  • Instrument: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

4.2. ¹H NMR Analysis: Mapping the Proton Environments

The ¹H NMR spectrum provides four key pieces of information: the number of signals (non-equivalent protons), their chemical shift (electronic environment), their integration (proton ratio), and their splitting pattern (neighboring protons).[9][11]

Signal LabelChemical Shift (δ, ppm) (Predicted)IntegrationSplitting PatternAssignmentRationale for Assignment
a~3.602HTriplet-CH₂-OH (H8)Highly deshielded due to the adjacent electronegative oxygen atom. Split into a triplet by the neighboring H7 protons.
b~2.552HTripletN-CH₂- (H7)Deshielded by the nitrogen atom. Split into a triplet by the neighboring H8 protons.
c~2.902HMultipletH2eq, H6eqProtons on carbons adjacent to the nitrogen are deshielded. The equatorial protons are typically downfield from the axial protons.
d~2.002HMultipletH2ax, H6axAxial protons adjacent to the nitrogen.
e~1.652HMultipletH3eq, H5eqEquatorial protons on C3 and C5.
f~1.253HMultipletH3ax, H5ax, H4Axial protons on C3 and C5, and the single proton on C4. These signals often overlap.
g~0.903HDoublet-CH₃ (H10)The methyl group is in an alkyl environment, hence it is the most shielded. It is split into a doublet by the single proton on C4.
h~2.401HBroad Singlet-OHThe chemical shift of hydroxyl protons is variable and depends on concentration and temperature. It often appears as a broad singlet and does not couple with adjacent protons.[12]

4.3. ¹³C NMR Analysis: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom as a single peak.[13][14] The chemical shift is highly sensitive to the carbon's electronic environment. For this compound, we expect 8 distinct signals due to the molecule's asymmetry.

Chemical Shift (δ, ppm) (Predicted)Carbon AssignmentRationale for Assignment
~59-62C8 (-CH₂-OH)The carbon atom directly bonded to the highly electronegative oxygen is significantly deshielded.[2][10]
~58-60C7 (N-CH₂-)This carbon is deshielded by its attachment to the nitrogen atom.[2]
~54-56C2, C6 (Piperidine)These carbons are adjacent to the nitrogen atom, resulting in a downfield shift.[2][7]
~34-36C4 (Piperidine)This is a methine carbon within the alkyl portion of the ring.[2]
~30-33C3, C5 (Piperidine)Methylene carbons in the piperidine ring. Their chemical shift is influenced by the methyl substituent at C4.
~21-23C10 (-CH₃)The methyl carbon is in a typical alkane environment and is the most shielded (upfield).[2]

4.4. Advanced 2D NMR for Unambiguous Assignment

To definitively prove the connectivity established in the ¹H and ¹³C assignments, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by 2-3 bonds). For instance, a cross-peak would be observed between the H7 and H8 signals, confirming the ethanol side chain's connectivity. Within the ring, COSY would show correlations between H2/H6 and H3/H5, and between H3/H5 and H4.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to. It is the gold standard for definitively assigning carbon signals by linking them to their known proton signals. For example, the proton signal at ~0.90 ppm (H10) would show a cross-peak with the carbon signal at ~22 ppm (C10).[2]

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

5.1. Rationale and Causality

Mass spectrometry (MS) provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization.[15] The molecular weight is determined from the molecular ion peak (M⁺•), which must match the calculated molecular formula (C₈H₁₇NO). The fragmentation pattern provides a confirmatory fingerprint and helps to piece together the structure, as the molecule breaks apart at its weakest bonds or through predictable rearrangement pathways.[16][17]

5.2. Experimental Protocol: Electron Ionization (EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule to form a radical cation (M⁺•).

  • Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

5.3. Data Interpretation and Fragmentation Pathway

  • Molecular Ion Peak (M⁺•): A peak should be observed at m/z = 143, corresponding to the molecular weight of this compound. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent.[18]

  • Key Fragmentation: The most characteristic fragmentation in aliphatic amines is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom. This is a favorable process as it leads to the formation of a stable, resonance-stabilized iminium cation.[19]

G M [C₈H₁₇NO]⁺• m/z = 143 (Molecular Ion) F1 [C₇H₁₄NO]⁺ m/z = 128 (Loss of •CH₃) M->F1 - •CH₃ F2 [C₇H₁₆N]⁺ m/z = 114 (Loss of •CH₂OH) M->F2 - •CH₂OH (α-cleavage) F3 [C₆H₁₂N]⁺ m/z = 98 (Base Peak) M->F3 - C₂H₅OH (rearrangement)

Figure 2: Proposed key fragmentation pathways for this compound in EI-MS.

  • m/z = 114: This significant peak arises from the loss of the hydroxymethyl radical (•CH₂OH, mass 31) via α-cleavage at the N1-C7 bond.[18]

  • m/z = 98: This is often the base peak (most intense peak). It results from α-cleavage within the ring, specifically the loss of the C2H5 group along with the side chain, leading to a stable cyclic iminium ion.

Conclusion: A Unified Spectroscopic Identity

The congruent data from FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a definitive and self-validated structural confirmation of this compound.

  • FT-IR confirmed the presence of the essential alcohol and tertiary amine functional groups.

  • ¹H and ¹³C NMR mapped the complete carbon-hydrogen framework, establishing the precise connectivity of the 4-methylpiperidine ring and the N-ethanol substituent. The number of signals, chemical shifts, integrations, and splitting patterns are all consistent with the proposed structure.

  • Mass Spectrometry verified the correct molecular weight (143 g/mol ) and showed a fragmentation pattern dominated by α-cleavage, which is the characteristic and predictable behavior of N-substituted piperidines.

This multi-technique approach ensures the highest level of confidence in the compound's identity, providing the robust analytical foundation required for subsequent applications in research and development.

References

  • Benchchem. (n.d.). This compound.
  • Cholli, A. L., Krishnaswami, A., & Venturella, V. (n.d.). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15N NMR in Drug Formulations. Optica Publishing Group.
  • European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
  • ResearchGate. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
  • ResearchGate. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
  • VNU. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • ResearchGate. (n.d.). Proposed fragmentation pathways for compound 22.
  • RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio.
  • IJCSPUB. (2024). Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence.
  • BLD Pharmatech. (n.d.). 2-(4-Methyl-piperidin-1-yl)-ethanol.
  • Chemguide. (n.d.). interpreting C-13 NMR spectra.
  • Santa Cruz Biotechnology. (n.d.). 2-(4-Methyl-piperidin-1-yl)-ethanol.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • University of Birmingham. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • NIH. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm.
  • ResearchGate. (n.d.). 1H-NMR spectra overlay (a) and graph (b) showing the effect of ethanol.
  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
  • Chad's Prep. (2018). 15.6a Interpreting NMR Example 1. YouTube.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Doc Brown's Chemistry. (n.d.). C2H6O CH3CH2OH infrared spectrum of ethanol.
  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.
  • Semantic Scholar. (n.d.). Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance.

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2-(4-Methylpiperidin-1-yl)ethanol CAS number 39123-23-4

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-Methylpiperidin-1-yl)ethanol (CAS: 39123-23-4)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a versatile bifunctional molecule of significant interest to researchers in organic synthesis and medicinal chemistry. The document delineates its fundamental physicochemical properties, established synthetic routes, and detailed spectroscopic characterization. Furthermore, it explores the compound's chemical reactivity, highlighting its utility as a strategic synthon for creating diverse molecular architectures. The guide discusses its application in the development of pharmacologically active agents, supported by insights into the roles of related piperidine-based structures. Concluding with essential safety and handling protocols, this whitepaper serves as an authoritative resource for scientists and drug development professionals engaged in the exploration and application of this valuable chemical building block.

Core Molecular Profile and Physicochemical Properties

This compound is a heterocyclic compound featuring a 4-methyl-substituted piperidine ring N-alklyated with an ethanol group.[1] This structure possesses two key reactive centers: a nucleophilic tertiary amine within the piperidine ring and a primary hydroxyl group at the terminus of the ethyl chain.[1] This dual functionality makes it a highly adaptable precursor for a wide range of chemical transformations.[1][2]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 39123-23-4 [3][4][5]
Molecular Formula C₈H₁₇NO [3][4]
Molecular Weight 143.23 g/mol [1][3]
Appearance Liquid [1]
Predicted Boiling Point ~220.2°C at 760 mmHg [3]
Predicted Melting Point 34.33°C [3]
IUPAC Name This compound [5]

| Synonyms | 2-(4-Methyl-piperidin-1-yl)-ethanol |[5] |

Synthesis and Manufacturing Pathways

The synthesis of the this compound framework is achieved through robust and scalable organic reactions. The most direct and commonly employed method is the N-alkylation of 4-methylpiperidine.[1]

Primary Synthesis Route: N-Alkylation of 4-Methylpiperidine

This strategy involves the nucleophilic attack of the secondary amine of 4-methylpiperidine on a two-carbon electrophile. Two primary variations of this method exist:

  • Reaction with 2-Haloethanols: 4-Methylpiperidine is reacted with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base (e.g., K₂CO₃) to neutralize the resulting hydrohalic acid.[1]

  • Ring-Opening of Ethylene Oxide: The strained epoxide ring of ethylene oxide is opened by the nucleophilic 4-methylpiperidine. This reaction requires careful temperature control to prevent side reactions like polymerization.[1]

Synthesis_Pathway cluster_reactants Reactants cluster_products Product 4MP 4-Methylpiperidine Reaction1 N-Alkylation (Base, Solvent, Heat) 4MP->Reaction1 Nucleophile Reaction2 Epoxide Ring Opening (Catalyst) 4MP->Reaction2 Nucleophile ECHO 2-Chloroethanol ECHO->Reaction1 Electrophile EO Ethylene Oxide EO->Reaction2 Electrophile Target This compound Reaction1->Target Reaction2->Target

Fig 1. Primary synthetic pathways to this compound.
Experimental Protocol: Synthesis via N-Alkylation with 2-Chloroethanol

This protocol outlines a representative lab-scale synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylpiperidine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and dimethylformamide (DMF, 5-10 mL per gram of piperidine).

  • Reagent Addition: While stirring, add 2-chloroethanol (1.1 eq.) to the mixture dropwise. The addition should be controlled to manage any initial exotherm.

  • Reaction: Heat the mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation. The deshielding effects of the nitrogen and oxygen atoms are key diagnostic features.[1]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

Assignment Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Notes
-CH₂-OH ~3.6 (t) ~60 Carbon attached to oxygen is downfield. Proton is a triplet coupled to N-CH₂-.
N-CH₂-CH₂OH ~2.5 (t) ~68 Carbon attached to nitrogen is downfield. Proton is a triplet coupled to -CH₂OH.
Ring H-2, H-6 (eq) ~2.8-3.0 (m) ~62 Equatorial protons on carbons adjacent to nitrogen.
Ring H-2, H-6 (ax) ~2.0-2.2 (m) ~62 Axial protons on carbons adjacent to nitrogen.
Ring H-3, H-5 ~1.6-1.8 (m) ~35 Piperidine ring protons.
Ring H-4 ~1.2-1.5 (m) ~31 Proton at the methyl-substituted carbon.
-CH₃ ~0.9 (d) ~22 Methyl group protons, doublet coupled to H-4.
-OH Variable (br s) - Broad singlet; shift is concentration and solvent dependent.

Note: These are predicted values based on analogous structures; actual shifts may vary.[1] The multiplicity is denoted in parentheses (s=singlet, d=doublet, t=triplet, m=multiplet, br=broad).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. Under Electrospray Ionization (ESI) in positive mode, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z ≈ 144.2.

Analytical_Workflow Sample Purified Sample of This compound Prep Sample Preparation (Dissolution in Deuterated Solvent, e.g., CDCl₃) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C, COSY) Prep->NMR MS Mass Spectrometry (ESI-MS) Prep->MS Purity Chromatography (GC-MS, HPLC) Prep->Purity Data1 Structural Elucidation: - Proton/Carbon Assignments - Connectivity NMR->Data1 Data2 Molecular Weight Confirmation: - [M+H]⁺ Ion MS->Data2 Data3 Purity Assessment: - % Area Purity->Data3 Report Certificate of Analysis Data1->Report Data2->Report Data3->Report

Fig 2. Standard analytical workflow for characterization.

Chemical Reactivity and Functionalization

The synthetic value of this compound stems from the orthogonal reactivity of its two functional groups, which can be modified to tune physicochemical properties and build molecular complexity.[1]

  • Functionalization of the Hydroxyl Group: The primary alcohol is a versatile handle for various transformations.

    • Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides) yields esters, modifying lipophilicity. This is a common strategy in the development of sigma receptor ligands.[1][6]

    • Etherification: Williamson ether synthesis allows for the attachment of diverse alkyl or aryl chains, a key step in synthesizing complex pharmaceutical agents.[1]

    • Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing a new branching point for further chemistry, such as amide bond formation.[1]

  • Functionalization of the Piperidine Nitrogen: The tertiary amine is nucleophilic and can undergo further reactions.

    • N-Quaternization: Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts. This introduces a permanent positive charge, significantly altering properties like solubility and biological interactions.[1]

Functionalization cluster_OH Hydroxyl Group Reactions cluster_N Amine Group Reactions Core This compound Ester Ester Derivative Core->Ester Esterification (R-COCl, Base) Ether Ether Derivative Core->Ether Etherification (Base, R-X) Acid Carboxylic Acid Derivative Core->Acid Oxidation ([O]) Quat Quaternary Ammonium Salt Core->Quat N-Quaternization (R-X)

Fig 3. Key functionalization pathways of the core molecule.

Applications in Research and Drug Development

While dedicated research on this specific molecule is limited, its core structure is prevalent in many bioactive compounds, highlighting its importance as a synthon.[1] The piperidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in agents targeting the central nervous system (CNS).[7]

  • CNS-Active Agents: Piperidine-based scaffolds are integral to the design of novel antipsychotic agents that target dopamine and serotonin receptors.[1] For instance, ACP-103 (pimavanserin) is a potent 5-HT₂A receptor inverse agonist containing a substituted piperidine moiety, demonstrating the utility of this heterocycle in developing treatments for CNS disorders.[8]

  • Cholinesterase Inhibitors: Derivatives of piperidine have been explored as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[1][7] The well-known drug Donepezil contains a 1-benzylpiperidine core, underscoring the scaffold's relevance in this therapeutic area.[7]

  • General Organic Synthesis: Its dual functionality makes it a valuable intermediate for constructing a wide array of organic compounds through reactions like alkylation, esterification, and nucleophilic substitution.[2] This versatility is crucial in both academic research and industrial process development for creating novel molecules.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).

  • Hazard Identification: The compound is classified with the following hazard statements:

    • H302: Harmful if swallowed.[3][9]

    • H315: Causes skin irritation.[3][9]

    • H319: Causes serious eye irritation.[3][9]

    • H335: May cause respiratory irritation.[3][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[9][10] A face shield may also be appropriate.[9]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[11][12] A lab coat or protective suit is required to prevent skin contact.[12]

    • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[13] If ventilation is inadequate, wear an appropriate respirator.[11]

  • Handling and Storage:

    • Handling: Avoid contact with skin, eyes, and clothing.[9][13] Avoid breathing vapors or mist.[13] Use non-sparking tools and take precautionary measures against static discharge.[10][11]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12] Keep away from heat, sparks, and open flames.[10][13]

  • First Aid Measures:

    • If Ingested: Do NOT induce vomiting. Clean mouth with water and call a physician.[13]

    • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[9]

    • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[9]

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

Conclusion

This compound, CAS 39123-23-4, is a strategically important chemical intermediate whose value is defined by its bifunctional nature. The presence of both a modifiable hydroxyl group and a nucleophilic piperidine nitrogen makes it a versatile building block for constructing complex molecules. While it is primarily utilized as a synthon in the development of pharmaceuticals, particularly for CNS disorders, its full potential in other areas of materials science and chemical biology remains an open field for future research. A thorough understanding of its synthesis, characterization, reactivity, and safety is paramount for any researcher aiming to leverage its unique chemical attributes.

References

  • This compound | 39123-23-4 | Benchchem. (n.d.). Benchchem.
  • 2-(4-Methyl-piperidin-1-yl)-ethanol. (n.d.). Mcule.
  • 39123-23-4[this compound]. (n.d.). Acmec Biochemical.
  • Oakwood Products, Inc. (n.d.). ChemBuyersGuide.com, Inc.
  • 1-Piperidineethanol, 4-methyl- (CAS No. 39123-23-4) Suppliers. (n.d.). ChemicalRegister.
  • Exploring 2-(Piperidin-1-yl)ethanol: A Versatile Chemical Compound. (n.d.).
  • SAFETY DATA SHEET. (2022, May 4). Spectrum Chemical.
  • Safety Data Sheet. (2025, June 8). Angene Chemical.
  • SAFETY DATA SHEET. (2009, May 21). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Airgas.
  • vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Retrieved January 21, 2026, from [Link]

  • NU1170 Ethanol 96% EPR Ph.Eur. (n.d.). Labbox.
  • Prezzavento, O., et al. (2018). (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

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literature review on 2-(4-Methylpiperidin-1-yl)ethanol and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Methylpiperidin-1-yl)ethanol and its Analogs: Synthesis, Pharmacology, and Therapeutic Potential

Authored by: A Senior Application Scientist

Introduction: The Versatility of the Piperidine Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a vast array of pharmaceuticals.[1][2] This six-membered nitrogen-containing heterocycle is prevalent in over twenty classes of drugs, from analgesics and antipsychotics to anticancer agents.[3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability, and to present functional groups in a defined three-dimensional space for optimal interaction with biological targets.

At the heart of this guide is the specific molecule, This compound . This compound serves as an exemplary building block for drug discovery. It combines the foundational piperidine ring with two key features:

  • A 4-methyl substituent : This small alkyl group can influence the lipophilicity and conformational preference of the piperidine ring, often leading to enhanced binding affinity or selectivity for specific receptors.

  • A 2-ethanol side chain : The primary alcohol on this side chain is a versatile chemical handle, providing a strategic point for modification and the exploration of structure-activity relationships (SAR).[4]

This guide will provide an in-depth exploration of the synthesis, pharmacological applications, and therapeutic potential of this compound and its structurally related analogs. We will delve into the causal relationships behind synthetic strategies, analyze SAR to understand the principles of molecular design, and provide detailed experimental protocols for their biological evaluation.

Part 1: Synthesis and Derivatization Strategies

The synthetic accessibility of a chemical scaffold is paramount to its utility in drug discovery. The this compound core is readily prepared, and its functional handles allow for extensive derivatization to generate diverse chemical libraries.

Synthesis of the Core Scaffold

The most direct synthesis of this compound involves the nucleophilic attack of 4-methylpiperidine on ethylene oxide. This reaction, while efficient, requires careful handling of gaseous ethylene oxide. A more common laboratory-scale alternative is the N-alkylation of 4-methylpiperidine with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base to neutralize the resulting hydrohalic acid.

Strategies for Analog Synthesis

The true power of this scaffold lies in its potential for modification. The hydroxyl group and the piperidine nitrogen serve as primary points for diversification.

  • Functionalization of the Hydroxyl Group : The primary alcohol is a gateway to a multitude of functional groups.[4]

    • Esterification : Reacting the alcohol with various carboxylic acids or acyl chlorides yields esters. This modification is a classic strategy to alter lipophilicity and introduce groups that can form additional interactions with a biological target, such as hydrogen bonds.[5] Aromatic and aliphatic esters of similar piperidinols have been extensively explored for analgesic properties.[5]

    • Etherification : The Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, allows for the introduction of diverse alkyl and aryl chains. This has been used to synthesize complex pharmaceutical agents containing 1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl moieties.[4][6]

    • Oxidation : Controlled oxidation can convert the primary alcohol to an aldehyde or a carboxylic acid, providing new functionalities for further derivatization, such as reductive amination or amide bond formation.

  • Modification of the Piperidine Ring : While the 4-methyl group provides a starting point, further modifications can be explored. The synthesis can begin from pyridine derivatives, which are then hydrogenated to form the piperidine ring.[1][2] This approach allows for the introduction of various substituents on the ring prior to the final reduction step.

G cluster_start Starting Materials cluster_core Core Scaffold cluster_analogs Analog Classes 4-Methylpiperidine 4-Methylpiperidine Core This compound 4-Methylpiperidine->Core N-Alkylation 2-Haloethanol 2-Haloethanol 2-Haloethanol->Core Esters Esters Core->Esters Esterification Ethers Ethers Core->Ethers Etherification Aldehydes/Acids Aldehydes/Acids Core->Aldehydes/Acids Oxidation

General synthetic routes to analogs.

Part 2: Pharmacological Applications & Structure-Activity Relationships (SAR)

Analogs derived from the this compound scaffold have demonstrated a wide range of biological activities. This section explores key therapeutic areas and the underlying SAR.

Central Nervous System (CNS) Disorders

The piperidine moiety is a common feature in many CNS-active drugs.[4][7] Its ability to cross the blood-brain barrier and interact with various neurotransmitter systems makes it an attractive scaffold for treating neurological and psychiatric conditions.

  • Dopamine and Norepinephrine Reuptake Inhibition : The structural similarity of piperidine derivatives to phenethylamines suggests potential activity as norepinephrine-dopamine reuptake inhibitors (NDRIs).[8] Methylphenidate, a well-known treatment for ADHD, contains a piperidine ring and functions as an NDRI.[8] Analogs of this compound can be designed to probe the dopamine and norepinephrine transporters. SAR studies in this area often focus on the nature of aromatic groups introduced via ether or ester linkages, aiming to occupy hydrophobic pockets within the transporter binding sites.

  • Analgesic Activity : Substituted benzoic acid esters of 1-methyl-4-piperidinol have shown significant analgesic activity, with potencies in the morphine-codeine range.[5] Quantitative SAR studies revealed that analgesic potency is enhanced by increased lipophilicity (particularly at the meta position of the aromatic ring) and the presence of hydrogen-bond accepting groups.[5] Conversely, bulky substituents, especially at the ortho position, negatively impact activity.[5] This suggests a specific spatial arrangement is required for optimal interaction with opioid or other pain-related receptors.

Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases. Derivatives of the piperidine scaffold have been investigated as novel anti-inflammatory agents.

  • Inhibition of Inflammatory Mediators : A study on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives identified compounds with potent inhibitory activity against the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[9] One of the most potent compounds, 6e , demonstrated an IC50 of 0.86 μM for NO inhibition and 1.87 μM for TNF-α inhibition.[9] Further investigation showed that this compound could restore the phosphorylation level of IκBα, a key step in inhibiting the pro-inflammatory NF-κB signaling pathway.[9] This highlights the potential of these analogs to act as upstream modulators of the inflammatory cascade.

G cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK ... p_IkBa p-IκBα IKK->p_IkBa Phosphorylates IkBa_p65 IκBα-p65/p50 IkBa_p65->p_IkBa p65_p50 p65/p50 (NF-κB) p_IkBa->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates Transcription Gene Transcription p65_p50->Transcription Activates Cytokines TNF-α, NO Transcription->Cytokines Analog Piperidine Analog (e.g., 6e) Analog->IKK Inhibits

Simplified NF-κB inflammatory pathway.
Antimicrobial and Antifungal Activity

The discovery of new antimicrobial agents is a global health priority. Piperidine derivatives have shown promise in this area.

  • Antifungal Activity : Piperidine-based antifungals, such as fenpropidin, are established in agriculture and act by inhibiting ergosterol biosynthesis.[10] A study on hybrid molecules combining piperidine and tetrahydroisoquinoline scaffolds revealed potent antifungal activity, particularly against Candida species.[10] The most active compounds featured long alkyl side chains (n-dodecyl), with MIC90 values between 2 and 16 µg/mL.[10] This strong dependence on lipophilicity suggests that the compounds' primary interaction is with the fungal cell membrane or membrane-bound enzymes. The SAR clearly indicates that both a protonatable nitrogen atom and a substantial lipophilic tail are essential for activity.[10]

Quantitative Data Summary
Compound Class/IDTarget/AssayActivity (IC50 / MIC)Reference
Benzo[d]imidazole Analog 6e NO Production (LPS-stimulated RAW 264.7)0.86 µM[9]
Benzo[d]imidazole Analog 6e TNF-α Production (LPS-stimulated RAW 264.7)1.87 µM[9]
Tetrahydroisoquinoline Analog 6f Antifungal (vs. C. krusei)2 µg/mL[10]
Tetrahydroisoquinoline Analog 6i Antifungal (vs. Candida isolates)2 - 16 µg/mL[10]

Part 3: Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, well-defined and validated experimental protocols are essential. Below is a detailed protocol for a cell-based assay to screen for anti-inflammatory activity, a key application for this class of compounds.

Protocol: Inhibition of TNF-α Production in LPS-Stimulated Macrophages

This protocol describes a self-validating system to measure the ability of test compounds to inhibit the production of the pro-inflammatory cytokine TNF-α.

1. Objective: To determine the 50% inhibitory concentration (IC50) of this compound analogs on TNF-α secretion from murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).

2. Materials:

  • RAW 264.7 cells (ATCC TIB-71)

  • DMEM high glucose medium with L-glutamine & sodium pyruvate

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • LPS from E. coli O111:B4

  • Test compounds (dissolved in DMSO, final concentration ≤ 0.1%)

  • Dexamethasone (positive control)

  • Cell viability reagent (e.g., CellTiter-Glo® or MTT)

  • Mouse TNF-α ELISA Kit

  • 96-well cell culture plates (flat-bottom, sterile)

3. Step-by-Step Methodology:

  • Step 1: Cell Culture & Seeding

    • Maintain RAW 264.7 cells in complete medium (DMEM + 10% FBS + 1% Pen-Strep) at 37°C in a 5% CO2 incubator.

    • Harvest cells using a cell scraper and perform a cell count.

    • Seed 1 x 10^5 cells per well in 100 µL of complete medium into 96-well plates.

    • Incubate for 24 hours to allow cells to adhere.

  • Step 2: Compound Treatment

    • Prepare serial dilutions of test compounds and controls (Dexamethasone) in complete medium. A typical starting concentration is 100 µM, diluted in 8 steps.

    • After 24 hours, remove the old medium from the cells.

    • Add 100 µL of medium containing the test compounds or controls to the respective wells. Include "vehicle control" wells (medium with DMSO) and "unstimulated control" wells (medium only).

  • Step 3: LPS Stimulation

    • Pre-incubate the cells with the compounds for 1 hour at 37°C.

    • Add 10 µL of LPS solution to all wells except the "unstimulated control" wells to achieve a final concentration of 100 ng/mL.

    • Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Step 4: Supernatant Collection & Cytotoxicity Assay

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect 80 µL of the supernatant from each well and store at -80°C for ELISA analysis.

    • To the remaining cells, add 100 µL of fresh medium and perform a cell viability assay according to the manufacturer's protocol. Causality Check: This step is crucial to ensure that any observed decrease in TNF-α is due to specific inhibitory activity and not simply because the compounds are killing the cells.

  • Step 5: TNF-α Quantification (ELISA)

    • Perform the TNF-α ELISA on the collected supernatants according to the kit manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis & Validation:

  • Cytotoxicity: Normalize cell viability data to the vehicle control (100% viability). Compounds showing significant toxicity (>20% cell death) at a given concentration should have their corresponding TNF-α data flagged or excluded.

  • ELISA: Use the standard curve provided in the ELISA kit to convert absorbance values to TNF-α concentrations (pg/mL).

  • IC50 Calculation: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the vehicle control.

    • % Inhibition = 100 * (1 - [TNFα_compound - TNFα_unstimulated] / [TNFα_vehicle - TNFα_unstimulated])

  • Plot the % inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

  • System Validation: The positive control (Dexamethasone) should yield an IC50 value within the expected historical range for the assay to be considered valid.

G cluster_prep Preparation cluster_treat Treatment & Stimulation cluster_analysis Analysis Seed Seed RAW 264.7 Cells Incubate1 Incubate 24h Seed->Incubate1 Treat Add Test Compounds Incubate1->Treat Stimulate Stimulate with LPS (100 ng/mL) Treat->Stimulate Incubate2 Incubate 18-24h Stimulate->Incubate2 Collect Collect Supernatant Incubate2->Collect Viability Cell Viability Assay (Cytotoxicity Check) Incubate2->Viability Remaining Cells ELISA TNF-α ELISA Collect->ELISA Calculate Calculate IC50 Viability->Calculate Validate Data ELISA->Calculate

Workflow for anti-inflammatory screening.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and synthetically accessible starting point for the development of novel therapeutics. The literature clearly demonstrates that strategic modifications of this core can yield potent and selective modulators of various biological targets, leading to compounds with potential applications in CNS disorders, inflammation, and infectious diseases.

The key to unlocking the full potential of this scaffold lies in a deep understanding of structure-activity relationships. As demonstrated, factors such as lipophilicity, steric bulk, and hydrogen bonding capability are critical determinants of biological activity.

Future research in this area should focus on:

  • Target Deconvolution: For analogs discovered through phenotypic screening, identifying the specific molecular target is crucial for further optimization.

  • Pharmacokinetic Optimization: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be essential to translate potent in vitro compounds into effective in vivo drug candidates.

  • Exploring New Chemical Space: Moving beyond simple ester and ether analogs to more complex heterocyclic systems attached to the ethanolamine side chain could lead to the discovery of novel bioactivities.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the this compound scaffold will continue to be a valuable platform for the discovery of next-generation medicines.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][2]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Retrieved from [Link]

  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link][3]

  • Drug Design. (n.d.). Structure Activity Relationships. drugdesign.org. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. Retrieved from [Link][9]

  • Cheng, C. Y., Brochmann-Hanssen, E., & Waters, J. A. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry, 25(2), 145–152. [Link][5]

  • Wikipedia. (n.d.). Methylphenidate. Wikipedia. Retrieved from [Link][8]

  • National Center for Biotechnology Information. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinolines and 2‐(Piperidin‐4‐yl)decahydroisoquinolines as Potent Antifungal Agents. PMC. Retrieved from [Link][10]

  • Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • ResearchGate. (2022). Comparison of the activities of 2-(Piperidin-1-yl)ethyl) and (2-Morpholinoethyl)-linked molecules against liver cancer. ResearchGate. Retrieved from [Link]

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Preliminary Biological Screening of 2-(4-Methylpiperidin-1-yl)ethanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preliminary biological screening of the novel chemical entity, 2-(4-Methylpiperidin-1-yl)ethanol. As direct biological data for this compound is not extensively available in the public domain, this document outlines a robust, multi-tiered screening cascade designed to efficiently characterize its cytotoxic, antimicrobial, and pharmacokinetic profiles. The methodologies described herein are grounded in established principles of drug discovery and are intended to provide researchers, scientists, and drug development professionals with a scientifically rigorous approach to evaluating the therapeutic potential of this and similar piperidine-containing molecules.[1][2][3]

The piperidine scaffold is a prevalent motif in a wide array of pharmaceuticals, valued for its favorable physicochemical properties and its ability to interact with various biological targets.[1] The introduction of a 4-methyl group and a primary alcohol to the piperidine ring in this compound presents a unique chemical entity with the potential for diverse biological activities. This guide will detail the necessary steps to elucidate this potential.

Section 1: Compound Profile and Physicochemical Characterization

Before initiating biological screening, a thorough understanding of the compound's physicochemical properties is paramount. This data informs formulation strategies, predicts potential liabilities, and aids in the interpretation of biological assay results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₇NO[1]
Molecular Weight 143.23 g/mol [1]
CAS Number 39123-23-4[1]
Appearance Liquid[1]
Boiling Point (Predicted) ~220.2° C at 760 mmHg[4]
Melting Point (Predicted) 34.33° C[4]
Solubility To be determined experimentally in aqueous and organic solvents.

Section 2: The Screening Cascade: A Phased Approach

A tiered approach to preliminary biological screening is essential for efficient resource allocation. The proposed cascade prioritizes early identification of potential liabilities such as cytotoxicity before proceeding to more resource-intensive assays.

Screening_Cascade cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: ADME/Tox Profiling cluster_2 Phase 3: In Vivo Confirmation (Conditional) A In Vitro Cytotoxicity (e.g., MTT, LDH assays) C Metabolic Stability (Microsomal Stability Assay) A->C Low Cytotoxicity B Antimicrobial Screening (e.g., Broth Microdilution) B->C Identified Activity D Membrane Permeability (e.g., PAMPA, Caco-2) C->D E Early Safety Pharmacology (e.g., hERG Assay) D->E F Acute Toxicity Studies (Rodent Model) E->F Favorable In Vitro Profile

Caption: Proposed screening cascade for this compound.

Section 3: Phase 1 - Foundational Assays

In Vitro Cytotoxicity Assessment

The initial step in evaluating any new chemical entity is to determine its potential for inducing cell death.[5] A compound with high cytotoxicity is often deprioritized unless it is being developed as a cytotoxic agent for indications such as oncology.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[6] To complement this, a lactate dehydrogenase (LDH) assay, which measures membrane integrity, should be run in parallel.[7] This dual-assay approach provides a more complete picture of potential cytotoxic mechanisms.

  • Cell Seeding: Seed a panel of representative human cell lines (e.g., HepG2 for liver, HEK293 for kidney) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.[6]

  • MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[6]

  • Solubilization: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) value.

Antimicrobial Screening

Given the prevalence of piperidine-containing compounds in antimicrobial agents, a broad-spectrum antimicrobial screen is a logical next step.[8]

The broth microdilution method is a standardized and efficient technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against a panel of microorganisms.[9] This method allows for the simultaneous testing of multiple concentrations and organisms.

  • Microorganism Panel: Select a representative panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans).[10]

  • Compound Preparation: Prepare serial dilutions of this compound in appropriate broth media.

  • Inoculation: Inoculate the wells of a 96-well plate containing the compound dilutions with a standardized suspension of the test microorganisms.

  • Incubation: Incubate the plates under appropriate conditions for each microorganism (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Section 4: Phase 2 - In Vitro ADME/Tox Profiling

Should the compound exhibit low cytotoxicity and/or interesting antimicrobial activity, the next phase involves an early assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties.[11][12][13][14][15] Early ADME/Tox screening is crucial for identifying potential liabilities that could lead to late-stage drug development failure.[11][13]

ADME_Tox_Workflow cluster_assays In Vitro ADME/Tox Assays Compound This compound Metabolism Metabolic Stability Microsomes Compound->Metabolism:f0 Permeability Permeability PAMPA/Caco-2 Compound->Permeability:f0 Safety Safety Pharmacology hERG Assay Compound->Safety:f0 Data_Analysis Data Analysis & Profiling Metabolism:f1->Data_Analysis Permeability:f1->Data_Analysis Safety:f1->Data_Analysis

Caption: Workflow for in vitro ADME/Tox profiling.

Metabolic Stability

An assessment of the compound's stability in the presence of metabolic enzymes is critical to predict its in vivo half-life.

  • Incubation: Incubate this compound (at a low micromolar concentration) with liver microsomes (human and rodent) in the presence of NADPH.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance.

Membrane Permeability

Predicting the ability of a compound to be absorbed across the intestinal barrier is a key component of early drug discovery.

  • Plate Preparation: Use a 96-well filter plate coated with a lipid-infused artificial membrane to separate a donor compartment from an acceptor compartment.

  • Compound Addition: Add a solution of this compound to the donor wells.

  • Incubation: Incubate the plate for a defined period (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe).

Early Safety Pharmacology

Early identification of potential cardiovascular risk is a regulatory requirement and a critical step in drug development. The hERG (human Ether-à-go-go-Related Gene) potassium channel is a key target for off-target drug effects that can lead to cardiac arrhythmias.

  • Cell Line: Utilize a stable cell line expressing the hERG channel (e.g., HEK293).

  • Electrophysiology: Use automated patch-clamp technology to measure the effect of this compound on the hERG channel current at various concentrations.

  • Data Analysis: Determine the IC50 for hERG channel inhibition.

Section 5: Phase 3 - Preliminary In Vivo Toxicity

If the compound demonstrates a favorable in vitro profile (low cytotoxicity, target activity, acceptable ADME properties, and low hERG inhibition), a preliminary in vivo toxicity study may be warranted.[16][17][18]

Rationale for In Vivo Studies

In vivo studies provide a more comprehensive assessment of a compound's safety profile within a whole organism, revealing potential toxicities not evident in in vitro systems.[16]

  • Species Selection: Use a standard rodent model (e.g., Sprague-Dawley rats or BALB/c mice).

  • Dose Administration: Administer single, escalating doses of this compound via a clinically relevant route (e.g., oral gavage, intravenous injection).

  • Observation Period: Monitor the animals for a period of 14 days for clinical signs of toxicity, including changes in behavior, body weight, and food/water consumption.[19]

  • Endpoint Analysis: At the end of the study, perform a gross necropsy and collect tissues for histopathological examination.

  • Data Analysis: Determine the Maximum Tolerated Dose (MTD) and identify any target organs of toxicity.

Conclusion

This technical guide outlines a systematic and scientifically sound approach to the preliminary biological screening of this compound. By following this phased cascade, researchers can efficiently gather the necessary data to make informed decisions about the future development of this novel chemical entity. The emphasis on early in vitro screening for cytotoxicity and ADME/Tox properties is designed to mitigate the risk of late-stage failures, ultimately accelerating the drug discovery process.

References

  • Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today, 6(7), 357-366. [Link]

  • Ascentage Pharma. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery. [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. [Link]

  • American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

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discovery and historical background of piperidine ethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Historical Background of Piperidine Ethanol Derivatives

Abstract

The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids.[1][2] This guide provides a comprehensive exploration of the discovery and historical development of a specific, influential subclass: piperidine ethanol derivatives. We trace the journey from the initial isolation of the parent piperidine molecule in the 19th century to the landmark synthesis of 2-piperidineethanol, a key intermediate. The core of this review focuses on the serendipitous discoveries and subsequent development of two pivotal central nervous system (CNS) stimulants derived from this scaffold: methylphenidate (Ritalin) and pipradrol (Meratran). By examining the key scientific milestones, the causality behind experimental choices, and the evolution of synthetic methodologies, this document offers researchers and drug development professionals a detailed historical and technical perspective on this important class of compounds.

The Piperidine Scaffold: A Foundation for CNS-Active Compounds

The story of piperidine ethanol derivatives begins with the discovery of the piperidine heterocycle itself. First isolated in 1850 by the Scottish chemist Thomas Anderson and independently by French chemist Auguste Cahours in 1852, the compound was obtained through the reaction of piperine—the pungent alkaloid from black pepper—with nitric acid.[3] This six-membered nitrogen-containing ring quickly became recognized as a crucial structural motif in a vast array of natural alkaloids, many with profound physiological effects.[4] Its prevalence in biologically active molecules made it a prime target for synthetic chemists, who sought to understand its structure-activity relationships and create novel therapeutic agents. Industrially, the most common route to the piperidine scaffold became the catalytic hydrogenation of pyridine.[3] This fundamental transformation laid the groundwork for the subsequent creation of more complex derivatives.[5]

Emergence of Piperidine Ethanol Derivatives: Early Synthetic Efforts

The addition of an ethanol (-CH₂CH₂OH) group to the piperidine ring, specifically at the 2-position, created the versatile building block known as 2-piperidineethanol.[6][7] This compound serves as a critical intermediate in the synthesis of various pharmaceuticals.[6] Early methods for its preparation, dating back to the 1920s, focused on the catalytic reduction of the corresponding 2-pyridineethanol. A 1928 publication describes the reduction of 2-pyridineethanol hydrochloride using a platinum oxide catalyst in ethanol at room temperature.[8]

Over the decades, this process was refined. Researchers explored various catalysts and conditions to improve yield and selectivity. For instance, studies described the use of rhodium-on-carbon and palladium-on-carbon catalysts for the hydrogenation of 2-pyridineethanol.[9] The primary challenge in these early syntheses was achieving complete saturation of the aromatic pyridine ring without causing unwanted side reactions. The choice of a noble metal catalyst like platinum or rhodium was driven by their high efficiency in hydrogenating aromatic systems under manageable conditions of temperature and pressure. This foundational work in catalytic chemistry was essential for making 2-piperidineethanol and its derivatives readily accessible for further pharmacological investigation.

Key Historical Figures & Institutions Contribution Approximate Timeframe
Thomas Anderson & Auguste Cahours Independently discovered and named piperidine from piperine.[3]1850-1852
Leandro Panizzon (CIBA) First synthesized methylphenidate.[10][11][12]1944
Panizzon & Max Hartmann (CIBA) Patented an improved synthesis for methylphenidate.[10][11]1950
CIBA (later Novartis) Patented and marketed methylphenidate as Ritalin.[10][11][13]1954-1956
Merrell Dow Pharmaceuticals Developed and marketed pipradrol as Meratran.[14]1950s

Landmark Discoveries: The Birth of CNS Stimulants

The true therapeutic potential of the piperidine ethanol scaffold was unlocked in the mid-20th century with the synthesis of compounds that could modulate neurotransmitter activity in the brain.

Methylphenidate (Ritalin): A Serendipitous Discovery

Arguably the most famous piperidine derivative, methylphenidate, was first synthesized in 1944 by Leandro Panizzon, a chemist at the Swiss pharmaceutical company CIBA (a predecessor of Novartis).[11][12][15][16] Structurally related to amphetamine, methylphenidate is a core piperidine derivative.[13] The discovery was not the result of a targeted drug design program but rather emerged from systematic chemical exploration.

The story behind its naming is a classic piece of pharmaceutical lore. Panizzon's wife, Marguerite, whose nickname was "Rita," reportedly used the new compound and found it enhanced her performance during tennis matches.[10][13][17][18] In her honor, Panizzon named the substance Ritalin.[13]

Following this initial synthesis, Panizzon and his colleague Max Hartmann developed an improved manufacturing process, for which they obtained a U.S. patent in 1950 (U.S. Patent No. 2,507,631).[10] However, the compound's stimulant properties were not formally characterized until 1954.[11] That same year, CIBA patented the drug under the trade name Ritalin.[10][11] It received FDA approval in 1955 and was introduced to the U.S. market in 1956, initially for treating conditions like depression, chronic fatigue, and narcolepsy.[10][11][17][19] It wasn't until the 1960s, following studies by researchers like C. Keith Conners, that its efficacy in treating what was then termed "hyperkinetic impulse disorder" in children became widely recognized, setting the stage for its primary use today.[17][20]

Pipradrol (Meratran): A Parallel Development

During the same era, another piperidine ethanol derivative, pipradrol, was developed as a CNS stimulant.[14] Marketed in the 1950s as Meratran, it was primarily used as an antidepressant.[14] Like methylphenidate, pipradrol's mechanism involves the inhibition of dopamine and norepinephrine reuptake.[14] However, its clinical use was ultimately curtailed due to a higher potential for abuse and adverse side effects, which led to its withdrawal from the market and international control.[14] The history of pipradrol serves as a crucial case study in drug development, illustrating how subtle structural differences between derivatives can lead to significantly different therapeutic and safety profiles.

cluster_0 Foundational Chemistry (1850s-1920s) cluster_1 Drug Discovery & Development (1940s-1950s) cluster_2 Clinical Application & Regulation (1960s-Present) Piperine Piperine Piperidine_Discovery Discovery of Piperidine Scaffold (Anderson & Cahours, 1850) Piperine->Piperidine_Discovery Pyridine Pyridine Piperidine_Ethanol_Synth Synthesis of 2-Piperidineethanol (via Hydrogenation, 1928) Pyridine->Piperidine_Ethanol_Synth MPH_Synth Methylphenidate Synthesis (Panizzon, CIBA, 1944) Piperidine_Ethanol_Synth->MPH_Synth Pipradrol_Synth Pipradrol Development (Merrell Dow, 1950s) Piperidine_Ethanol_Synth->Pipradrol_Synth Ritalin_Patent Ritalin Patented & Marketed (CIBA, 1954-1956) MPH_Synth->Ritalin_Patent Meratran_Use Meratran Marketed (Antidepressant) Pipradrol_Synth->Meratran_Use ADHD_Use Primary Use for ADHD Established Ritalin_Patent->ADHD_Use Pipradrol_Withdrawal Pipradrol Withdrawn (Abuse Potential) Meratran_Use->Pipradrol_Withdrawal

Caption: Historical timeline of piperidine ethanol derivative discovery.

Mechanism of Action: Unraveling the Neurological Effects

The clinical effects of piperidine ethanol derivatives like methylphenidate and pipradrol stem from their action as norepinephrine-dopamine reuptake inhibitors (NDRIs).[14][21] In the presynaptic neuron, monoamine transporters are responsible for removing neurotransmitters (dopamine and norepinephrine) from the synaptic cleft, terminating their signal. Methylphenidate binds to these dopamine transporters (DAT) and norepinephrine transporters (NET), effectively blocking this reuptake process.[10][21] This blockage leads to an increase in the extracellular concentrations of dopamine and norepinephrine, enhancing and prolonging their signaling activity in brain regions associated with attention, executive function, and arousal, such as the prefrontal cortex and striatum.[21] This neurochemical mechanism is fundamentally different from that of amphetamines, which not only block reuptake but also promote the release of these neurotransmitters from the neuron.[21]

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicles Dopamine (DA) & Norepinephrine (NE) Vesicles synaptic_cleft Synaptic Cleft vesicles->synaptic_cleft Release dat_net DAT / NET Transporters receptors DA / NE Receptors synaptic_cleft->dat_net Reuptake synaptic_cleft->receptors Binding mph Methylphenidate (Piperidine Ethanol Derivative) mph->dat_net BLOCKS

Caption: NDRI mechanism of piperidine ethanol derivatives at the synapse.

Foundational Synthetic Protocols

To provide a practical context for the historical discoveries, this section outlines the methodologies representative of the era. These protocols are foundational and serve as the basis from which modern, more optimized synthetic routes have evolved.

Protocol: Catalytic Hydrogenation of 2-Pyridineethanol

This protocol is a generalized representation of the early methods used to produce the 2-piperidineethanol core structure, based on descriptions from the early-to-mid 20th century.[8][9]

Objective: To saturate the pyridine ring of 2-pyridineethanol to yield 2-piperidineethanol.

Materials:

  • 2-Pyridineethanol or 2-Pyridineethanol Hydrochloride

  • Solvent: Ethanol

  • Catalyst: Platinum oxide (PtO₂) or 5% Rhodium-on-Carbon (Rh/C)

  • Hydrogen Gas (H₂)

  • Parr Hydrogenation Apparatus or equivalent high-pressure reactor

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: The high-pressure reactor vessel is charged with 2-pyridineethanol (1.0 eq) and the solvent (ethanol).

  • Catalyst Addition: The catalyst (e.g., platinum oxide, ~1-5 mol%) is carefully added to the solution under an inert atmosphere if possible, although these catalysts were often handled in air.

  • Sealing and Purging: The reactor is sealed. The atmosphere is purged several times with nitrogen, followed by several purges with hydrogen gas to ensure an oxygen-free environment.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to the target pressure (e.g., 50-100 psi, though higher pressures were also used). The reaction mixture is agitated (stirred or shaken) and may be gently heated (e.g., to 25-50 °C) to increase the reaction rate.

  • Monitoring: The reaction is monitored by observing the uptake of hydrogen gas. The reaction is considered complete when hydrogen uptake ceases.

  • Workup: The reactor is depressurized, and the atmosphere is purged with nitrogen.

  • Catalyst Removal: The reaction mixture is filtered through a pad of Celite to remove the solid catalyst. The filter cake is washed with additional ethanol to recover any adsorbed product.

  • Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-piperidineethanol product.

  • Purification (Optional): The resulting oil can be further purified by vacuum distillation if necessary.

Causality and Insights:

  • Catalyst Choice: Platinum and Rhodium are highly effective for the hydrogenation of aromatic rings. Platinum oxide (Adam's catalyst) was a workhorse in early organic synthesis due to its reliability and activity after in-situ reduction to platinum black.

  • Solvent: Ethanol is an excellent solvent for both the starting material and the product and is relatively inert under these hydrogenation conditions.

  • Pressure: The use of pressurized hydrogen is necessary to overcome the aromatic stability of the pyridine ring and drive the reduction to completion.

Protocol: Conceptual Synthesis of Methylphenidate (Panizzon Method)

This outlines the conceptual steps based on the initial synthesis reported by Panizzon, which involved reacting benzyl cyanide and 2-chloropyridine.[10]

Objective: To construct the methylphenidate molecule from basic precursors.

Conceptual Workflow:

  • Step 1: Condensation: Benzyl cyanide is reacted with 2-chloropyridine in the presence of a strong base (e.g., sodium amide, NaNH₂). This forms an α-phenyl-2-pyridineacetonitrile intermediate. The strong base is necessary to deprotonate the benzylic position of benzyl cyanide, creating a nucleophile that attacks the electron-deficient pyridine ring, displacing the chloride.

  • Step 2: Hydrogenation: The pyridine ring of the resulting intermediate is catalytically hydrogenated to a piperidine ring, similar to the protocol described in 5.1. This step saturates the heterocycle.

  • Step 3: Hydrolysis and Esterification: The nitrile group (-CN) is hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH). This is a standard transformation in organic synthesis. The resulting ritalinic acid is then esterified with methanol, typically under acidic conditions (Fischer esterification), to yield the final methylphenidate product.

start Start: Benzyl Cyanide & 2-Chloropyridine step1 Step 1: Condensation (Strong Base, e.g., NaNH₂) start->step1 intermediate1 Intermediate: α-phenyl-2-pyridineacetonitrile step1->intermediate1 step2 Step 2: Catalytic Hydrogenation (e.g., PtO₂, H₂) intermediate1->step2 intermediate2 Intermediate: α-phenyl-2-piperidineacetonitrile (Ritalonitrile) step2->intermediate2 step3 Step 3: Hydrolysis (Acid/Base) intermediate2->step3 intermediate3 Intermediate: Ritalinic Acid step3->intermediate3 step4 Step 4: Esterification (Methanol, Acid Catalyst) intermediate3->step4 end_product End Product: Methylphenidate step4->end_product

Caption: Conceptual workflow for Panizzon's methylphenidate synthesis.

Conclusion and Future Perspectives

The history of piperidine ethanol derivatives is a compelling narrative of chemical discovery, serendipity, and the gradual elucidation of complex neuropharmacology. From the isolation of the parent heterocycle from black pepper to the synthesis of globally recognized pharmaceuticals like Ritalin, this class of compounds has had a profound impact on medicine and society. The foundational work of chemists like Panizzon not only provided new treatments but also spurred decades of research into the modulation of monoamine neurotransmitter systems.

For modern researchers, this history provides critical context. While synthetic methods have advanced significantly, offering more efficient, stereoselective, and environmentally benign routes, the core principles established by these early pioneers remain relevant.[5] Understanding the origins of these molecules—the experimental logic, the unexpected discoveries, and the evolving therapeutic applications—offers invaluable insights for the design and development of the next generation of CNS-active agents.

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An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-(4-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently reappear in successful therapeutic agents. The piperidine ring is a quintessential example of such a "privileged scaffold," prized for its favorable pharmacokinetic properties and its ability to be readily functionalized.[1] This guide focuses on a specific, highly versatile derivative: 2-(4-Methylpiperidin-1-yl)ethanol (CAS No: 39123-23-4). With its dual reactive centers—a nucleophilic tertiary amine and a primary hydroxyl group—this molecule serves as a pivotal building block for synthesizing complex, biologically active compounds.[2]

This document moves beyond a simple catalog of properties. It is designed as a technical guide for researchers and drug development professionals, offering a deep dive into the theoretical and computational methodologies used to unlock the full potential of this scaffold. We will explore how modern computational chemistry provides a predictive lens, allowing us to understand molecular structure, reactivity, and potential biological interactions before a compound is ever synthesized. By integrating Density Functional Theory (DFT), molecular docking, and pharmacokinetic modeling, we can rationally design next-generation therapeutics, saving valuable time and resources. This guide explains the causality behind these computational choices, providing both the "how" and the "why" for each step of the in-silico analysis pipeline.

Part 1: Molecular Architecture and Physicochemical Landscape

This compound is an organic compound with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol .[3] Its architecture features a 4-methyl-substituted piperidine ring N-alkyated with an ethanol group. This structure is foundational to its utility, offering two distinct points for chemical modification. The tertiary amine provides a basic center and a site for further alkylation or salt formation, while the terminal hydroxyl group can be esterified, etherified, or oxidized to introduce a vast array of other functional groups.[2]

Physicochemical Properties

A summary of the key physicochemical properties is essential for any preliminary assessment. While extensive experimental data for this specific molecule is not always available in public literature, predictions and data from analogous structures provide a reliable baseline.

PropertyValue / Predicted ValueSource
Molecular Formula C₈H₁₇NO[3]
Molecular Weight 143.23 g/mol [3]
CAS Number 39123-23-4[4]
Boiling Point ~220.2° C at 760 mmHg (Predicted)[4]
Melting Point 34.33° C (Predicted)[4]
InChI Key DZWJRQPMTHONRZ-UHFFFAOYSA-N[2]
The Logic of the Scaffold: Conformational Analysis

The piperidine ring predominantly adopts a low-energy chair conformation. The orientation of the substituents—the methyl group at the C4 position and the N-ethanol group—can be either axial or equatorial. Computational geometry optimization is the first and most critical step to determine the most stable three-dimensional structure. This is crucial because the molecule's conformation dictates how it will interact with biological targets.

Caption: 2D representation of this compound's structure.

Part 2: The Computational Scientist's Toolkit: Methodologies

To dissect the properties of this compound at an atomic level, a suite of computational tools is employed. Each method provides a different piece of the puzzle, from electronic structure to interactions with complex biological systems.

Density Functional Theory (DFT): The Electronic Blueprint

DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules. It provides a robust framework for predicting a wide range of properties with high accuracy, serving as the foundation for our theoretical understanding.[5]

Core Applications for this Molecule:

  • Geometry Optimization: Finding the lowest energy, most stable 3D conformation.

  • Vibrational Analysis: Calculating theoretical infrared (IR) and Raman spectra. These can be directly compared with experimental data to validate the computed structure.

  • Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.[6]

  • Molecular Electrostatic Potential (MEP): Generating a 3D map of the molecule's charge distribution. The MEP reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other reagents or biological targets.

Molecular Docking: Simulating Biological Recognition

Molecular docking is a computational technique that predicts how a small molecule (ligand), such as our piperidine derivative, binds to a macromolecular target, typically a protein.[7] This method is indispensable in drug discovery for identifying potential drug candidates and understanding their mechanism of action.[1][8] The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity.[9]

ADMET Prediction: Profiling for Drug-Likeness

A promising biological activity is meaningless if the compound cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models use a compound's structure to predict its pharmacokinetic and toxicological properties. This in-silico screening, often based on rules like Lipinski's Rule of Five, helps to prioritize candidates with favorable drug-like properties for further development.[10]

G cluster_dft DFT Analysis cluster_docking Molecular Docking A Initial 3D Structure B Geometry Optimization A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Electronic Properties (HOMO, LUMO, MEP) C->D E Optimized Ligand (from DFT) D->E G Docking Simulation E->G F Target Protein Preparation (e.g., PDB Structure) F->G H Binding Affinity & Pose Analysis G->H I Lead Candidate Prioritization H->I Identify Potential Biological Activity

Caption: A typical computational workflow for drug discovery.

Part 3: In-Silico Analysis: Results and Interpretation

Predicted Spectroscopic Signatures for Structural Verification

Computational spectroscopy is a key tool for validating a synthesized compound's identity. DFT calculations can predict NMR and IR spectra with remarkable accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the connectivity and chemical environment of atoms.[2]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
-OHVariable (e.g., 1.0-5.0)Broad SingletPosition is highly dependent on solvent, concentration, and temperature.
-CH₂-OH (Ethanol)~3.6TripletCoupled to the adjacent N-CH₂- group.
N-CH₂- (Ethanol)~2.5TripletCoupled to the -CH₂-OH group and deshielded by the adjacent nitrogen atom.
H-2, H-6 (axial & equatorial)~2.0 - 3.0MultipletsProtons on the carbons adjacent to the nitrogen in the piperidine ring.
H-3, H-5 (axial & equatorial)~1.6 - 1.8MultipletsPiperidine ring protons.
H-4~1.2 - 1.5MultipletProton at the site of the methyl substituent.
-CH₃~0.9DoubletCoupled to the H-4 proton.
Note: Predicted values are based on general principles and data from analogous structures.[2]
Electronic Reactivity: HOMO, LUMO, and MEP Analysis

DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) would reveal the molecule's electronic landscape.[5]

  • Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring and the oxygen of the hydroxyl group, reflecting their nucleophilic character. The LUMO would be distributed more across the C-H and C-N antibonding orbitals. The energy gap between these orbitals dictates the molecule's kinetic stability; a larger gap implies lower reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map would show distinct negative potential (red/yellow) regions around the nitrogen and oxygen atoms, confirming them as the primary sites for electrophilic attack or hydrogen bonding. The hydrogen atoms, particularly the hydroxyl proton, would show positive potential (blue), making them susceptible to nucleophilic attack. This information is invaluable for predicting reaction mechanisms and intermolecular interactions.

Potential Biological Targets: Insights from Molecular Docking

Given that this compound is a building block, molecular docking studies are more relevant for its more complex derivatives. However, the core scaffold's properties inform which targets are most promising. Extensive research on piperidine derivatives highlights several key target classes:

Target ClassTherapeutic AreaDocking InsightsRepresentative References
Acetylcholinesterase (AChE) Alzheimer's DiseaseThe piperidine nitrogen can form key hydrogen bonds or ionic interactions in the active site.[8]
Opioid Receptors Pain ManagementThe scaffold mimics endogenous ligands, fitting into hydrophobic pockets and forming crucial polar contacts.[1]
Sigma Receptors (S1R, S2R) Neurology, OncologyThe nitrogen atom is often a key pharmacophoric feature for receptor binding.[13]
Dipeptidyl Peptidase IV (DPP-IV) Type 2 DiabetesThe piperidine ring can occupy hydrophobic subpockets of the enzyme's active site.[14]

These studies collectively demonstrate that the piperidine nitrogen is almost universally involved in a critical hydrogen bond or salt bridge interaction with the protein target, anchoring the ligand in the binding site. The ethanol tail of our specific molecule provides a perfect vector for modification to probe deeper pockets and form additional interactions, thereby enhancing potency and selectivity.

Part 4: Standard Operating Protocols (SOPs) for Computational Analysis

To ensure reproducibility and scientific rigor, all computational experiments must follow a validated protocol.

SOP 1: DFT Geometry Optimization and Frequency Calculation

Objective: To obtain the lowest-energy structure and confirm it is a true minimum. Software: Gaussian 16, ORCA, etc. Method:

  • Input File Preparation: Build the initial 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

  • Calculation Setup:

    • Methodology: Select a DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[5]

    • Keywords: Use Opt for geometry optimization and Freq for frequency calculation.

    • Solvent Model (Optional): To simulate a biological environment, include a continuum solvent model like PCM (Polarizable Continuum Model) with water as the solvent.[15]

  • Execution: Submit the calculation to the computational server.

  • Analysis:

    • Optimization Convergence: Verify that the optimization has completed successfully by checking the log file for convergence criteria.

    • Vibrational Frequencies: Confirm that there are no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state, not a stable minimum.

    • Output: The final optimized coordinates and thermodynamic data are extracted from the output file.

SOP 2: Molecular Docking Workflow

Objective: To predict the binding mode and affinity of a ligand to a protein target. Software: AutoDock, Schrödinger Maestro, etc. Method:

  • Ligand Preparation:

    • Use the DFT-optimized structure of the ligand.

    • Assign appropriate atom types and charges.

  • Protein Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign charges.

  • Grid Generation: Define the docking search space (the "grid box") around the known binding site of the protein.

  • Docking Simulation: Run the docking algorithm, which will systematically place the ligand in the grid box and score each resulting pose.

  • Results Analysis:

    • Clustering: Group similar binding poses together.

    • Scoring: Analyze the predicted binding energies (e.g., in kcal/mol) for the top-ranked poses. Lower binding energy generally indicates a more favorable interaction.

    • Visualization: Visually inspect the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) with specific amino acid residues.[14]

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategically designed starting point for molecular innovation. This guide has demonstrated how a synergistic application of theoretical and computational methods can elucidate its fundamental properties and guide its application in drug discovery. Through DFT, we can precisely map its electronic and structural characteristics. Through molecular docking and ADMET profiling, we can rationally design derivatives with a high probability of biological efficacy and favorable pharmacokinetics.

The true power of this scaffold lies in its adaptability. The insights gained from the computational studies presented here provide a roadmap for medicinal chemists. By modifying the hydroxyl group or exploring different substitutions on the piperidine ring, researchers can fine-tune the molecule's properties to target a wide range of diseases, from neurodegenerative disorders to metabolic diseases and cancer. The continued integration of computational science and synthetic chemistry will undoubtedly accelerate the translation of scaffolds like this into life-saving therapeutics.

References

  • Benchchem. (n.d.). Comparative Docking Studies of Piperidine Derivatives: A Guide for Researchers.
  • Sadeghi, F., Afkhami, A., Madrakian, T., & Ghavami, R. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. Retrieved from [Link]

  • Sadeghi, F., Afkhami, A., Madrakian, T., & Ghavami, R. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. Taylor & Francis Online. Retrieved from [Link]

  • Benchchem. (n.d.). This compound | 39123-23-4.
  • Benchchem. (n.d.). Comparative Docking Analysis of Piperidine Derivatives: A Guide for Researchers.
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  • LabSolu. (n.d.). 2-(4-Methyl-piperidin-1-yl)-ethanol.
  • Specialty Chemicals. (n.d.). Exploring 2-(Piperidin-1-yl)ethanol: A Versatile Chemical Compound.
  • Cherif, A., et al. (2023). Importance of solvents role in molecular and electronic properties, DFT, spectroscopic, Electron-hole transition, chemical reactivity, topology and molecular docking investigations of (±)-2-(2-{4-[(4-chlorophenyl)-phenylmethyl] piperazin-1-yl} ethoxy)ethanol. ResearchGate. Retrieved from [Link]

  • Elangovan, N., et al. (2023). Theoretical Investigation on Solvents Effect in Molecular Structure (TD-DFT, MEP, HOMO-LUMO), Topological Analysis and Molecular Docking Studies... ResearchGate. Retrieved from [Link]

  • Fraind, A., et al. (2022). Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs. National Institutes of Health. Retrieved from [Link]

  • Unknown. (2024). Molecular Docking and ADMET Studies to Investigate Antioxidant Potency of New Amides of Piper retrofractum Vahl by Targeting Keap1 Inhibitor. ResearchGate. Retrieved from [Link]

  • Ran, Y., et al. (2016). Synthesis, Biological Evaluation, and Molecular Docking of (R)-2-((8-(3-aminopiperidin-1-yl)... as Dipeptidyl Peptidase IV Inhibitors. PubMed. Retrieved from [Link]

  • Sathiamurthy, J., et al. (n.d.). Molecular docking analysis of Aza compounds with the heme-binding protein from Tannerella Forsythia. PubMed Central. Retrieved from [Link]

  • Unknown. (2022). Analysis and Visualization Of Molecular Docking 2hi4 Protein. UI Scholars Hub. Retrieved from [Link]

  • Unknown. (n.d.). Molecular structure, spectroscopic and DFT studies of 2-(4 ethoxyphenyl) isoindoline-1,3-dione. DergiPark. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability Profile of 2-(4-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability profile of 2-(4-Methylpiperidin-1-yl)ethanol (CAS No. 39123-23-4), a key building block in pharmaceutical and chemical synthesis. In the absence of extensive public data, this document establishes an inferred physicochemical profile based on the structural attributes of the molecule, drawing parallels with its core components: 4-methylpiperidine and ethanolamine. This guide is designed for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, field-proven experimental protocols for the precise determination of its solubility and stability characteristics. Adherence to these methodologies will ensure the generation of robust and reliable data crucial for formulation development, process optimization, and regulatory submissions.

Introduction

This compound is a tertiary amine and a primary alcohol, incorporating a substituted piperidine ring. This unique combination of functional groups makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1] A thorough understanding of its solubility and stability is paramount for its effective utilization, from laboratory-scale research to industrial manufacturing. This guide aims to bridge the current knowledge gap by providing a detailed, practical framework for characterizing this important compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various systems.

PropertyValue/InformationSource(s)
Molecular Formula C₈H₁₇NO[2]
Molecular Weight 143.23 g/mol [2][3]
CAS Number 39123-23-4[2]
Appearance Inferred to be a liquid or low-melting solid at room temperature[1][4]
Predicted Boiling Point ~220.2 °C at 760 mmHgN/A
Predicted Melting Point 34.33 °CN/A
pKa Inferred to be in the range of 9-11 for the tertiary amine[1][5]

Note: Predicted values are based on computational models and have not been experimentally verified.

Inferred Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features both polar and non-polar characteristics. The ethanol tail and the nitrogen atom of the piperidine ring are capable of hydrogen bonding, suggesting solubility in polar solvents. Conversely, the methyl group and the hydrocarbon backbone of the piperidine ring introduce non-polar character, which may confer solubility in less polar organic solvents. The principle of "like dissolves like" is the guiding principle for the following inferred solubility profile.[6]

Solvent ClassRepresentative SolventsInferred SolubilityRationale
Polar Protic Water, Ethanol, MethanolHighThe hydroxyl group and the tertiary amine can form strong hydrogen bonds with protic solvents.[7]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)Moderate to HighThe polarity of these solvents can accommodate the polar functional groups of the molecule.
Non-Polar Hexane, TolueneLow to ModerateThe non-polar methyl group and piperidine ring may allow for some interaction with non-polar solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement, a gold-standard method for determining the solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetonitrile, hexane)

  • Scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Validated quantitative analytical method (e.g., HPLC-UV, GC-FID)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial. A visible excess of solid/liquid is necessary to ensure saturation.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand, or centrifuge them to separate the undissolved solute.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method.

G cluster_prep Sample Preparation cluster_analysis Analysis prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature prep1->prep2 Agitate prep3 Separate solid/liquid phases prep2->prep3 Centrifuge/Settle analysis1 Withdraw supernatant prep3->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify concentration analysis2->analysis3 HPLC/GC

Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is critical for determining its shelf-life and appropriate storage conditions. Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[8][9][10]

Inferred Stability Profile

The stability of this compound can be inferred from the reactivity of its functional groups:

  • Tertiary Amine: The piperidine nitrogen is a potential site for oxidation, which could lead to the formation of an N-oxide. Tertiary amines are generally stable to hydrolysis but can be susceptible to oxidation.[11]

  • Primary Alcohol: The hydroxyl group can undergo oxidation to form an aldehyde and subsequently a carboxylic acid.

  • Piperidine Ring: While generally stable, under harsh conditions, ring-opening reactions could occur.

Based on this, the compound is likely to be sensitive to oxidative conditions and potentially high temperatures. Its stability to acid and base is expected to be higher, although salt formation will occur.

Experimental Protocol for Forced Degradation Studies

This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines to investigate the stability of the compound under various stress conditions.[8][12]

Objective: To identify the degradation pathways and products of this compound under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • Validated stability-indicating HPLC method with a mass spectrometer (LC-MS) for peak purity analysis and identification of degradation products.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.[10]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[8][10]

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating LC-MS method.

    • Aim for 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels.[10][13]

G cluster_stress Stress Conditions cluster_analysis Analysis stress1 Acid Hydrolysis analysis1 Sample at Time Points stress1->analysis1 stress2 Base Hydrolysis stress2->analysis1 stress3 Oxidation stress3->analysis1 stress4 Thermal stress4->analysis1 stress5 Photolytic stress5->analysis1 analysis2 Neutralize (if needed) analysis1->analysis2 analysis3 LC-MS Analysis analysis2->analysis3 analysis4 Identify Degradants analysis3->analysis4

Recommended Analytical Methodologies

A robust analytical method is crucial for the accurate quantification of this compound and its potential impurities or degradants.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a suitable starting point for the quantification of this compound. Given its structure, a C18 column would be appropriate.[14]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure good separation of the parent compound from any impurities.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is likely to be effective due to the lack of a strong chromophore. For higher sensitivity and specificity, especially in complex matrices, mass spectrometric detection (LC-MS) is recommended.

Gas Chromatography (GC)

For the analysis of volatile impurities or for certain quantification purposes, Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) can be employed. Derivatization may be necessary to improve the volatility and peak shape of the compound.[15][16]

Conclusion

This technical guide provides a comprehensive, albeit largely inferred, profile of the solubility and stability of this compound. The provided experimental protocols offer a clear and actionable path for researchers to generate the necessary empirical data to support their development programs. By following these guidelines, scientists can ensure a thorough understanding of this key synthetic intermediate, facilitating its successful application in the synthesis of novel chemical entities.

References

  • ICH. (2023). Q1 Guideline on Stability Testing of Drug Substances and Drug Products. European Medicines Agency. [Link]

  • ICH Guidelines For Stability Testing Of New Drug Substance And Drug Products. (n.d.). Scribd. [Link]

  • ICH. (2003). Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • Ethanolamine. (2020). Sciencemadness Wiki. [Link]

  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. [Link]

  • Ich guidelines for stability studies 1. (n.d.). Slideshare. [Link]

  • Ethanolamine. (n.d.). PubChem. [Link]

  • Ethanolamine. (n.d.). Wikipedia. [Link]

  • Ethanolamine. (2021). American Chemical Society. [Link]

  • 4-methyl piperidine, 626-58-4. (n.d.). The Good Scents Company. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. [Link]

  • N-Methylethylamine. (n.d.). Solubility of Things. [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (n.d.). Scielo. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY. (n.d.). Course Hero. [Link]

  • N-Methylethanolamine. (n.d.). Wikipedia. [Link]

  • Physical Properties of Amines. (2026). CK-12 Foundation. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. (2024). ResearchGate. [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.).
  • N-Methylethanolamine (NMEA). (n.d.). Dow Inc.. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2025). ResearchGate. [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Boulder. [Link]

  • 2-(Methyl(piperidin-4-yl)amino)ethan-1-ol. (n.d.). PubChem. [Link]

  • 2-(4-Prop-2-ynylpiperidin-1-yl)ethanol. (n.d.). PubChem. [Link]

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Methodological & Application

Application Note & Experimental Protocol: A Comprehensive Guide to the Synthesis of 2-(4-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Piperidine Moiety in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. 2-(4-Methylpiperidin-1-yl)ethanol, in particular, serves as a versatile intermediate, incorporating a nucleophilic secondary alcohol that allows for further structural elaboration.[1] The introduction of the 4-methyl group can influence the lipophilicity and metabolic stability of the final compound, making this a desirable building block for fine-tuning pharmacokinetic properties.

This document provides a detailed, field-proven experimental protocol for the synthesis of this compound, emphasizing the underlying chemical principles and providing a self-validating system for achieving high purity and yield.

Strategic Approaches to the Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. The choice of a particular pathway often depends on the availability of starting materials, scalability, and safety considerations.

  • Direct Alkylation with a 2-Haloethanol: This is a classical and straightforward approach involving the SN2 reaction of 4-methylpiperidine with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed, driving the reaction to completion. This method is often favored for its simplicity and use of readily available reagents.[2]

  • Ring-Opening of Ethylene Oxide: 4-Methylpiperidine can act as a nucleophile to open the strained epoxide ring of ethylene oxide. This reaction directly installs the desired 2-hydroxyethyl group onto the piperidine nitrogen. While atom-economical, this method requires careful handling of ethylene oxide, which is a toxic and flammable gas.[3]

  • Reductive Amination: This powerful C-N bond-forming reaction involves the condensation of 4-methylpiperidine with a suitable carbonyl compound, such as 2-hydroxyacetaldehyde or a protected equivalent, to form an iminium ion intermediate.[4] This intermediate is then reduced in situ to the desired product using a selective reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[4][5] This method is highly versatile and tolerant of a wide range of functional groups.

This guide will focus on the direct alkylation method due to its operational simplicity and the widespread availability of the necessary reagents.

Experimental Protocol: Synthesis via Direct Alkylation

This protocol details the synthesis of this compound from 4-methylpiperidine and 2-chloroethanol.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.QuantityMolar Eq.
4-Methylpiperidine≥98%Sigma-Aldrich626-58-410.0 g (11.2 mL)1.0
2-Chloroethanol≥99%Sigma-Aldrich107-07-38.9 g (7.9 mL)1.1
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific584-08-720.7 g1.5
Acetonitrile (CH₃CN)AnhydrousVWR75-05-8200 mL-
Dichloromethane (CH₂Cl₂)ACS GradeVWR75-09-2As needed-
Brine (Saturated NaCl)---As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)GranularFisher Scientific7757-82-6As needed-
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Synthetic Workflow

Synthesis_Workflow Setup Reaction Setup Reaction Alkylation Reaction (Reflux, 82°C, 12-18h) Setup->Reaction Heat Workup Aqueous Workup Reaction->Workup Cool & Quench Extraction Extraction with CH₂Cl₂ Workup->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Vacuum Distillation) Concentration->Purification Product This compound Purification->Product

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-methylpiperidine (10.0 g, 100.8 mmol), anhydrous potassium carbonate (20.7 g, 150.0 mmol), and anhydrous acetonitrile (200 mL).

  • Addition of Alkylating Agent: Begin stirring the suspension and add 2-chloroethanol (8.9 g, 110.9 mmol) dropwise over 10 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Rinse the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Resuspend the resulting residue in 100 mL of deionized water and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow oil. The predicted boiling point is approximately 220.2°C at 760 mmHg.[6]

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight (143.23 g/mol ).[6]

  • FT-IR Spectroscopy: To identify the presence of the O-H stretch of the alcohol.

Safety Precautions

  • 4-Methylpiperidine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • 2-Chloroethanol: Toxic in contact with skin and if swallowed. Causes serious eye irritation. May cause respiratory irritation. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

  • Potassium Carbonate: Causes serious eye irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use. The reaction should be performed in a well-ventilated fume hood.

References

  • MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • Google Patents. WO2007055423A1 - Process for production of 2-(4-methyl-2-phenylpiperazin- 1-yl)pyridine-3-methanol.
  • Matassini, C., Clemente, F., & Goti, A. (2015). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • Myers, A. Chem 115. [Link]

  • Journal of the Chemical Society C: Organic. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. [Link]

  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. EP0524846A1 - 2-(Piperidin-1-yl)
  • PubChem. 2-(4-Prop-2-ynylpiperidin-1-yl)ethanol. [Link]

  • Chemistry Stack Exchange. Stereochemistry of oxidation of N-methylpiperidine. [Link]

  • The Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ResearchGate. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • Reddit. Forcing a Reductive Amination. [Link]

  • ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • Google Patents. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • ResearchGate. Proposed industrial pathway to piperazine starting from ethylene oxide.... [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Ethanol. [Link]

  • Google Patents. WO2007004234A1 - A PROCESS FOR THE PREPARATION OF 2-[2-(4-DIBENZO[b,f] [L,4] THIAZEPIN-11-yl-1- PIPERAZINYL)
  • New Drug Approvals. LNP 023. [Link]

  • European Patent Office. PROCESS FOR PREPARING A PIPERIDIN-4-ONE. [Link]

  • ResearchGate. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. [Link]

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Application Notes & Protocols: The Utility of 2-(4-Methylpiperidin-1-yl)ethanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is one of the most ubiquitous heterocyclic motifs in approved pharmaceuticals, prized for its favorable physicochemical properties and versatile synthetic utility.[1][2] This guide focuses on a specific, highly functional building block: 2-(4-Methylpiperidin-1-yl)ethanol. We will explore its strategic importance in drug design, detailing its role as a versatile synthon for creating diverse molecular architectures. This document provides detailed protocols for its synthesis, derivatization, and evaluation in a key biological assay, offering researchers and drug development professionals a practical framework for leveraging this compound in their discovery programs.

Introduction: The Piperidine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, "privileged structures" are molecular frameworks that are capable of binding to multiple, distinct biological targets. The piperidine ring is a quintessential example of such a scaffold.[1] Its saturated, six-membered heterocyclic structure offers several advantages:

  • Improved Physicochemical Properties: The basic nitrogen atom (pKa ~11) is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets through hydrogen bonding and ionic interactions.

  • Three-Dimensional Diversity: The chair conformation of the piperidine ring allows for precise spatial orientation of substituents in axial and equatorial positions, enabling chemists to fine-tune binding affinity and selectivity.

  • Metabolic Stability: The scaffold itself is generally robust to metabolic degradation, providing a stable core for molecular design.

The subject of this guide, this compound, combines this privileged piperidine core with two key functional handles: a tertiary amine within the ring and a primary alcohol. This dual functionality makes it an exceptionally valuable starting material for constructing libraries of compounds aimed at a wide range of therapeutic targets.[3]

Compound Profile: this compound

This compound is a versatile building block used in the synthesis of more complex molecules. The 4-methyl group provides a subtle lipophilic feature that can influence target binding and pharmacokinetics, while the ethanol side chain is the primary point for synthetic elaboration.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₇NO [3][4]
Molecular Weight 143.23 g/mol [3][4]
CAS Number 39123-23-4 [3]
Appearance Liquid [3]
Boiling Point ~220.2 °C (Predicted) [5]
LogP 0.64850 (Predicted) [4]

| Topological Polar Surface Area | 23.47 Ų |[4] |

Key Therapeutic Applications & Design Rationale

The this compound motif is a precursor to compounds explored in several therapeutic areas. The design strategy typically involves modifying the hydroxyl group to introduce pharmacophores that target specific enzymes or receptors.

  • Anti-Inflammatory Agents: A primary application is in the development of novel anti-inflammatory drugs. Derivatives have been shown to potently inhibit the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages. The piperidine moiety often serves to anchor the molecule in the target's binding pocket, while the derivatized side chain engages in key interactions.

  • Antifungal & Antibacterial Agents: The piperidine ring is a known pharmacophore in antifungal agents. By combining this scaffold with other heterocyclic systems (like benzimidazoles), researchers have developed compounds with broad-spectrum antibacterial and antifungal activity.

  • CNS Receptor Ligands: Saturated heterocycles are prevalent in drugs targeting the central nervous system (CNS). The physicochemical properties of piperidine derivatives often result in good blood-brain barrier penetration. The this compound scaffold can be used to synthesize ligands for various G-protein coupled receptors (GPCRs), which are critical targets for neurological and psychiatric disorders.[6][7]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of compounds based on the this compound scaffold.

Protocol 1: Synthesis of this compound

Rationale: This procedure describes a standard N-alkylation of a secondary amine (4-methylpiperidine) with a haloalkanol. Potassium carbonate is used as a mild, inexpensive base to neutralize the HBr formed during the reaction. Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution.[8]

Materials:

  • 4-Methylpiperidine

  • 2-Bromoethanol (or 2-Chloroethanol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask charged with 4-methylpiperidine (1.0 eq), add anhydrous acetonitrile to make a 0.5 M solution.

  • Add anhydrous potassium carbonate (2.0 eq).

  • To the stirring suspension, add 2-bromoethanol (1.1 eq) dropwise at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Redissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with saturated NaHCO₃ solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography on silica gel to obtain this compound as a liquid.

Protocol 2: Derivatization via Williamson Ether Synthesis

Rationale: This protocol demonstrates the utility of the primary alcohol as a nucleophile. Sodium hydride, a strong base, is used to deprotonate the alcohol, forming a reactive alkoxide. This alkoxide then displaces a halide (e.g., benzyl bromide) in an Sₙ2 reaction to form an ether.[3]

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl Bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Carefully wash the NaH dispersion (1.2 eq) with hexanes to remove the mineral oil and suspend it in anhydrous THF in a flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the NaH suspension. (Caution: Hydrogen gas is evolved).

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Re-cool the mixture to 0°C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the resulting ether derivative by column chromatography.

Protocol 3: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Inhibition

Rationale: This assay measures the ability of a compound to inhibit the inflammatory response in macrophages. RAW 264.7 cells are a standard murine macrophage cell line. Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to induce a strong inflammatory response, including the production of nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[9][10][11]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM medium with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader (540-550 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the old media from the cells and add 100 µL of the compound solutions. Include a "vehicle control" (DMSO only) and a "positive control" (e.g., a known iNOS inhibitor like L-NMMA). Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the "unstimulated" control wells).

  • Incubation: Incubate the plate for an additional 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Prepare a standard curve of NaNO₂ (0-100 µM) in DMEM.

    • Transfer 50 µL of cell culture supernatant from each well of the experimental plate to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well. Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Determine the nitrite concentration in each sample using the standard curve.

    • Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percent inhibition versus compound concentration to determine the IC₅₀ value.

  • (Optional but Recommended) Cell Viability Assay: Perform a parallel MTT or similar viability assay to ensure that the observed NO inhibition is not due to cytotoxicity.[12]

Data Summary & Visualization

Table 2: Representative Biological Activity of Piperidine-based Anti-Inflammatory Agents

Compound Class Target/Assay Activity (IC₅₀) Reference
2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives NO Production (LPS-stimulated RAW 264.7) 0.86 µM (Lead Compound) [13]
2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives TNF-α Production (LPS-stimulated RAW 264.7) 1.87 µM (Lead Compound) [13]
Plant Extracts (Musa sapientum) NO Production (LPS-stimulated RAW 264.7) 5.98 µg/mL [10]

| Norsesterterpene Peroxides | NO Production (LPS-stimulated RAW 264.7) | 7.4 µM |[11] |

Diagrams

G cluster_0 Synthetic Utility Workflow start This compound ester Ester Derivatives start->ester Esterification (R-COOH, Acid Cat.) ether Ether Derivatives start->ether Williamson Ether Synthesis (1. NaH, 2. R-Br) aldehyde Aldehyde Intermediate start->aldehyde Mild Oxidation (e.g., PCC, DMP) acid Carboxylic Acid Derivative aldehyde->acid Strong Oxidation (e.g., KMnO4)

Caption: Synthetic utility of this compound.

G cluster_1 Biological Screening Cascade A Compound Library Synthesis (Derivatives of Core Scaffold) B Primary Screen: In Vitro NO Inhibition Assay (RAW 264.7 Cells) A->B C Hit Confirmation & IC50 Determination B->C D Secondary Assays: - Cytotoxicity (MTT) - TNF-α/IL-6 ELISA C->D E Lead Optimization (Structure-Activity Relationship) D->E F In Vivo Models (e.g., Xylene Ear Edema) E->F

Caption: Typical workflow for biological screening.

G cluster_2 Simplified NF-κB Inflammatory Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB p65/p50 (NF-κB) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB p65/p50-IκBα (Inactive Complex) NFkB_IkB->NFkB Releases iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene Activates iNOS iNOS Protein iNOS_gene->iNOS NO Nitric Oxide (NO) iNOS->NO Inhibitor Test Compound (e.g., Piperidine Derivative) Inhibitor->IKK Inhibits (Potential MOA)

Caption: Simplified NF-κB signaling pathway in macrophages.

Conclusion & Future Outlook

This compound is a valuable and versatile building block in medicinal chemistry. Its privileged piperidine scaffold, combined with a readily functionalizable ethanol side chain, provides a robust starting point for the synthesis of diverse compound libraries. The demonstrated utility in developing potent anti-inflammatory agents highlights just one of many potential applications. Future research could focus on exploring its use in creating novel CNS-active agents, kinase inhibitors, or ligands for other GPCR targets. The protocols and workflows provided herein offer a solid foundation for researchers to unlock the full potential of this powerful synthetic intermediate.

References

  • Paudel, P., et al. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC. Retrieved from [Link]

  • Pothitirat, W., & Gritsanapan, W. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. Retrieved from [Link]

  • McElroy. (n.d.). 2-(4-Methyl-piperidin-1-yl)-ethanol. Retrieved from [Link]

  • Conti, P., et al. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC. Retrieved from [Link]

  • Su, J.-H., et al. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). (a). Inhibition of LPS induced nitric oxide production in RAW 264.7 cells.... Retrieved from [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Percentage inhibition of nitric oxide (NO) in RAW264.7. Cells were.... Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Piperidineethanol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Wang, L., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

Sources

Synthesis of 2-(4-Methylpiperidin-1-yl)ethanol Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-(4-methylpiperidin-1-yl)ethanol and its derivatives. This scaffold is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical, field-proven protocols.

Introduction: The Significance of the this compound Scaffold

The this compound core structure is a prevalent motif in a range of biologically active molecules. The piperidine ring provides a versatile, conformationally restricted scaffold, while the ethanol side chain offers a reactive handle for further functionalization. This combination allows for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for optimizing drug-receptor interactions and pharmacokinetic profiles.

Derivatives of this compound have shown a broad spectrum of biological activities, including applications as central nervous system (CNS) agents, antihistamines, and cardiovascular drugs.[1] A notable example is its role as a precursor to the antihistamine clemastine, highlighting its importance in pharmaceutical development. The ability to readily modify the hydroxyl group into esters and ethers further expands the chemical space accessible from this versatile intermediate.

Core Synthesis of this compound

The synthesis of the foundational molecule, this compound, can be efficiently achieved through two primary and robust synthetic routes. The choice between these methods often depends on the availability of starting materials, scalability, and laboratory safety considerations.

Method 1: N-Alkylation of 4-Methylpiperidine with 2-Chloroethanol

This method involves a classical nucleophilic substitution reaction where the secondary amine of 4-methylpiperidine acts as a nucleophile, displacing the chloride from 2-chloroethanol. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated, driving the reaction to completion.

The N-alkylation proceeds via an SN2 mechanism. The nitrogen atom of 4-methylpiperidine attacks the carbon atom bearing the chlorine in 2-chloroethanol. The use of a base, such as potassium carbonate, is crucial to deprotonate the resulting ammonium salt, regenerating the neutral amine which can then be isolated. The choice of a polar aprotic solvent like acetonitrile or DMF helps to solvate the cationic species, facilitating the reaction.[2][3]

Diagram 1: N-Alkylation of 4-Methylpiperidine

G 4-Methylpiperidine 4-Methylpiperidine Intermediate Transition State 4-Methylpiperidine->Intermediate Nucleophilic Attack 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Intermediate Product This compound Intermediate->Product Chloride departure Final_Product Final_Product Base K2CO3 HCl HCl byproduct Base->HCl Neutralization

Caption: SN2 reaction pathway for N-alkylation.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
4-Methylpiperidine1.099.1710.0 g
2-Chloroethanol1.180.519.0 g
Potassium Carbonate1.5138.2121.0 g
Acetonitrile--200 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylpiperidine (10.0 g, 0.101 mol) and acetonitrile (200 mL).

  • Add finely powdered anhydrous potassium carbonate (21.0 g, 0.152 mol).

  • Slowly add 2-chloroethanol (9.0 g, 0.112 mol) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

  • Purification: Purify the crude product by vacuum distillation or by column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane) to yield pure this compound.

Method 2: Ring-Opening of Ethylene Oxide with 4-Methylpiperidine

This atom-economical method involves the nucleophilic attack of 4-methylpiperidine on the electrophilic carbon of the ethylene oxide ring. This reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates the ring-opening.

The reaction proceeds through a nucleophilic ring-opening mechanism. The lone pair of electrons on the nitrogen of 4-methylpiperidine attacks one of the carbon atoms of the ethylene oxide ring, leading to the cleavage of the C-O bond. The subsequent protonation of the resulting alkoxide by the solvent yields the final product.

Diagram 2: Ethylene Oxide Ring-Opening

G 4-Methylpiperidine 4-Methylpiperidine Intermediate Zwitterionic Intermediate 4-Methylpiperidine->Intermediate Nucleophilic Attack Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Intermediate Product This compound Intermediate->Product Protonation Solvent Methanol (Solvent) Solvent->Intermediate

Caption: Nucleophilic ring-opening of ethylene oxide.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
4-Methylpiperidine1.099.1710.0 g
Ethylene Oxide1.244.055.3 g
Methanol--150 mL

Procedure:

  • Caution: Ethylene oxide is a toxic and flammable gas. This reaction should be performed in a well-ventilated fume hood by trained personnel.

  • To a cooled (0°C) solution of 4-methylpiperidine (10.0 g, 0.101 mol) in methanol (150 mL) in a pressure-rated vessel, carefully add a solution of ethylene oxide (5.3 g, 0.120 mol) in cold methanol.

  • Seal the vessel and allow the reaction mixture to slowly warm to room temperature.

  • Stir the mixture for 24 hours at room temperature.

  • Monitor the reaction by GC-MS to confirm the consumption of the starting amine.

  • Carefully vent any excess ethylene oxide in a safe manner.

  • Remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by vacuum distillation to afford pure this compound.

Synthesis of this compound Derivatives

The hydroxyl group of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, primarily through esterification and etherification reactions.[1]

Ester Derivatives

Esterification can be achieved by reacting the alcohol with carboxylic acids, acyl chlorides, or anhydrides. The choice of method depends on the reactivity of the carboxylic acid derivative and the desired reaction conditions.

Reagent/SolventMolar Eq.
This compound1.0
Carboxylic Acid (e.g., Acetic Acid)1.2
Sulfuric Acid (catalyst)0.1
Toluene-

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound, the carboxylic acid, and a catalytic amount of concentrated sulfuric acid in toluene.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • Neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the ester by column chromatography.

Reagent/SolventMolar Eq.
This compound1.0
Acyl Chloride (e.g., Acetyl Chloride)1.1
Triethylamine1.2
Dichloromethane-

Procedure:

  • Dissolve this compound and triethylamine in dichloromethane at 0°C.

  • Slowly add the acyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ester.

  • Purify by column chromatography.

Ether Derivatives

The Williamson ether synthesis is the most common method for preparing ether derivatives of this compound.[4][5][6][7] This involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Diagram 3: Williamson Ether Synthesis Workflow

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Nucleophilic Substitution Alcohol This compound Alkoxide Alkoxide Intermediate Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Alkyl_Halide Alkyl Halide (R-X) Ether_Product Ether Derivative Alkyl_Halide->Ether_Product Alkoxide_2->Ether_Product SN2 Attack

Caption: Two-step process of Williamson ether synthesis.

Reagent/SolventMolar Eq.
This compound1.0
Sodium Hydride (60% in mineral oil)1.2
Alkyl Halide (e.g., Benzyl Bromide)1.1
Anhydrous Tetrahydrofuran (THF)-

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0°C under an inert atmosphere, slowly add a solution of this compound in THF.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add the alkyl halide dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to obtain the desired ether.

Characterization and Quality Control

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

TechniquePurposeExpected Observations
NMR Spectroscopy Structural elucidation and confirmation¹H and ¹³C NMR spectra should be consistent with the expected structure.
Mass Spectrometry Determination of molecular weightThe molecular ion peak should correspond to the calculated molecular weight of the compound.
Infrared (IR) Spectroscopy Identification of functional groupsPresence of characteristic bands for O-H (alcohol), C-O (ether), and C=O (ester) stretches.
HPLC/GC Purity assessmentA single major peak indicates high purity.

Conclusion

The synthetic routes and derivatization protocols outlined in this guide provide a robust framework for the preparation of this compound and its derivatives. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can efficiently access a diverse library of compounds based on this valuable scaffold for further investigation in drug discovery and development programs. The versatility of this intermediate, coupled with the straightforward synthetic methodologies, ensures its continued importance in the field of medicinal chemistry.

References

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • Google Patents. US5302747A - Process for the manufacture of esters.
  • Chad's Prep. 13.2 Synthesis of Ethers | Organic Chemistry. Available at: [Link]

  • OpenStax. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Google Patents. EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Chemistry LibreTexts. 18.2: Synthesis of Ethers. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. Available at: [Link]

Sources

Topic: Advanced Analytical Methods for the Quantification of 2-(4-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides detailed analytical methodologies for the robust quantification of 2-(4-Methylpiperidin-1-yl)ethanol, a substituted piperidine derivative relevant in pharmaceutical development and chemical synthesis. Accurate determination of this compound is critical for process optimization, impurity profiling, and quality control. We present two primary, validated approaches: a Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for volatile analysis and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for complex matrices. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance, explanations for key experimental choices, and expected performance characteristics.

Introduction and Compound Overview

This compound is a tertiary amine and a primary alcohol. Its structure lends it specific physicochemical properties that dictate the choice of analytical methodology. The presence of a nitrogen atom makes it basic and amenable to positive mode ionization in mass spectrometry, while the hydroxyl group offers a site for potential derivatization. Its predicted boiling point of approximately 220.2°C suggests that it is sufficiently volatile for Gas Chromatography (GC) analysis.[1]

The imperative for precise and accurate quantification stems from its potential role as a synthetic intermediate or a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs). Regulatory guidelines necessitate the control and monitoring of such compounds to ensure the safety and efficacy of the final drug product. This guide provides the foundational protocols to achieve this analytical objective.

Compound Properties:

PropertyValue
Chemical Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Structure
Predicted Boiling Point ~220.2 °C[1]
Predicted Melting Point 34.3 °C[1]

Rationale for Method Selection: GC-MS vs. LC-MS/MS

The choice between Gas and Liquid Chromatography is a critical first step in method development. As a Senior Application Scientist, my recommendation is based on a causal analysis of the analyte's properties and the specific analytical need.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and thermally stable compounds. Given the predicted boiling point and the lack of heat-labile functional groups, this compound is an excellent candidate for GC analysis. GC offers superior chromatographic resolution for separating isomers and closely related impurities. Coupling with a mass spectrometer provides high specificity and allows for confident peak identification.[2][3] The primary consideration is ensuring the compound does not degrade in the heated injector port.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is exceptionally versatile and is the gold standard for sensitivity and specificity, particularly for non-volatile compounds or those in complex biological or process matrices.[4] For this analyte, LC-MS/MS is a powerful alternative if thermal degradation is a concern, if sample cleanup is minimal, or if ultra-low detection limits are required. The use of electrospray ionization (ESI) in positive mode is ideal for the tertiary amine structure of this molecule, leading to strong signal generation. An LC-MS/MS method for the related compound (4-Methylpiperidin-1-yl)acetic acid has been successfully developed, demonstrating the suitability of this platform for piperidine derivatives.[5]

Primary Method: Quantification by GC-MS

This protocol details a robust method for the quantification of this compound using GC-MS, suitable for purity assays and process monitoring.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Accurately weigh Reference Standard / Sample B Dissolve in Methanol to create Stock Solutions (e.g., 1 mg/mL) A->B C Perform Serial Dilutions for Calibration Curve (e.g., 1-100 µg/mL) B->C D Spike with Internal Standard (IS) C->D E Transfer to 2 mL GC vial with insert D->E F Inject 1 µL into GC-MS System E->F G Separation on Capillary Column F->G H Detection by Mass Spectrometer (Scan & SIM) G->H I Integrate Peak Areas (Analyte & IS) H->I J Generate Calibration Curve (Area Ratio vs. Concentration) I->J K Quantify Unknown Sample Concentration J->K

Caption: Workflow for GC-MS quantification of this compound.

Detailed GC-MS Protocol

1. Reagents and Materials:

  • This compound Reference Standard (≥98% purity)

  • Internal Standard (IS): e.g., 1-(2-Hydroxyethyl)piperidine or a suitable deuterated analog.

  • Solvent: Methanol or Dichloromethane (HPLC or GC grade)

  • 2 mL amber glass GC vials with PTFE-lined septa

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in a similar manner.

  • Calibration Standards: Perform serial dilutions of the Standard Stock Solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL. Spike each standard with the Internal Standard to a final concentration of 25 µg/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve in methanol to achieve a theoretical concentration within the calibration range, and spike with the Internal Standard to the same final concentration (25 µg/mL).

3. GC-MS Instrumental Parameters: The following parameters are a robust starting point and should be optimized as needed. These are adapted from established methods for similar compounds.[3][6]

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides reliable and reproducible performance.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm filmA non-polar column offering excellent separation for a wide range of compounds.
Injector Split/Splitless
ModeSplitlessMaximizes sensitivity for trace analysis.
Temperature250 °CEnsures efficient vaporization without thermal degradation.
Injection Volume1 µLStandard volume for capillary GC.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program Start 100°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)The initial hold allows for solvent focusing, while the ramp ensures elution of the analyte as a sharp peak.
MS System Agilent 5977 or equivalent
Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230 °CStandard temperature for electron ionization (EI).
Ionization Energy 70 eVStandard energy for creating reproducible fragmentation patterns.
Acquisition Mode Full Scan: m/z 40-450 (for identification) SIM: m/z 143 (M⁺), 126, 98, 84 (for quantification)Full scan confirms identity by matching fragmentation patterns. Selected Ion Monitoring (SIM) dramatically increases sensitivity for quantification.[4]

Alternative Method: Quantification by LC-MS/MS

This protocol is ideal for high-throughput analysis, samples in complex matrices, or when lower detection limits are required.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Accurately weigh Reference Standard / Sample B Dissolve in Diluent (50:50 ACN:H₂O) to create Stock Solutions A->B C Perform Serial Dilutions for Calibration Curve (e.g., 1-1000 ng/mL) B->C D Spike with Stable Isotope Labeled-IS C->D E Filter with 0.22 µm Syringe Filter D->E F Transfer to 2 mL LC vial E->F G Inject 5 µL into LC-MS/MS System F->G H Separation on C18 Reversed-Phase Column G->H I Detection by Triple Quadrupole MS (MRM Mode) H->I J Integrate Peak Areas (Analyte & IS MRM Transitions) I->J K Generate Calibration Curve (Area Ratio vs. Concentration) J->K L Quantify Unknown Sample Concentration K->L

Caption: Workflow for LC-MS/MS quantification of this compound.

Detailed LC-MS/MS Protocol

1. Reagents and Materials:

  • This compound Reference Standard (≥98% purity)

  • Internal Standard (IS): Stable isotope-labeled this compound-d4 is highly recommended for best precision.

  • Solvents: Acetonitrile (ACN) and Water (LC-MS grade), Formic Acid (Optima grade)

  • 2 mL amber glass LC vials with PTFE-lined septa

  • 0.22 µm syringe filters (e.g., PVDF or Nylon)

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Diluent: 50:50 (v/v) Acetonitrile:Water

  • Standard Stock Solution (1 mg/mL): Prepare as in the GC-MS method, using the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL). Spike each standard with the IS.

  • Sample Preparation: Dissolve the sample in the diluent to a concentration within the calibration range, spike with IS, and filter through a 0.22 µm syringe filter before analysis.

3. LC-MS/MS Instrumental Parameters: The following parameters are based on established methods for similar polar basic compounds and serve as an excellent starting point.[5]

ParameterRecommended SettingRationale
LC System Waters Acquity UPLC or equivalentProvides efficient separation and low system volume.
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Standard for retaining and separating moderately polar compounds.
Column Temp 40 °CEnsures reproducible retention times and peak shapes.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 min, hold 2 min, re-equilibrateA standard gradient to elute the analyte and clean the column.
MS System Triple Quadrupole (e.g., Sciex 6500 or Waters Xevo TQ-S)Required for high-sensitivity MRM experiments.
Ionization Mode Electrospray Ionization (ESI), PositiveThe tertiary amine is readily protonated to form [M+H]⁺.
Capillary Voltage 3.5 kVTypical voltage for stable spray in ESI+.
Source Temp 150 °C
Desolvation Gas Nitrogen, Flow ~800 L/hr @ 450 °CAssists in efficient desolvation of droplets.
MRM Transitions Analyte: Q1: 144.2 -> Q3: 126.2 (Quantifier), 98.1 (Qualifier) IS: Q1: 148.2 -> Q3: 130.2 (Quantifier)Q1 is the protonated parent ion [M+H]⁺. Q3 transitions correspond to characteristic fragments (e.g., loss of H₂O, loss of C₂H₄O). These must be optimized empirically.

Method Validation and Performance

All analytical methods must be validated to ensure they are suitable for their intended purpose, following guidelines such as ICH Q2(R1).[6] The protocols described above should be validated for specificity, linearity, range, accuracy, precision, and robustness.

Typical Performance Characteristics (Representative Data):

ParameterGC-MSLC-MS/MS
Linearity (r²) > 0.995> 0.998
Range 1 - 100 µg/mL1 - 1000 ng/mL
Limit of Detection (LOD) ~0.3 µg/mL~0.2 ng/mL
Limit of Quantitation (LOQ) 1 µg/mL1 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%

Structural Confirmation by NMR

While chromatographic methods are used for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation and confirmation.[7] For this compound, key expected ¹H NMR signals include a triplet for the -CH₂-OH protons around 3.6 ppm and another triplet for the N-CH₂- protons around 2.5 ppm.[7] The piperidine and methyl protons will appear further upfield. This data should be used to confirm the identity of the reference standard.

Conclusion

This application note provides two comprehensive, robust, and reliable methods for the quantification of this compound. The GC-MS method offers excellent resolution and is ideal for purity assessment of the neat material or in simple mixtures. The LC-MS/MS method provides superior sensitivity and is the preferred choice for trace-level quantification in complex matrices. The choice of method should be guided by the specific application, required sensitivity, and available instrumentation. Both protocols, when properly validated, will provide accurate and precise data essential for research, development, and quality control applications.

References

  • 2-(4-Methyl-piperidin-1-yl)-ethanol Physical Properties . AHH Chemical Co., LTD. [Link]

  • GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure . PubMed. [Link]

  • GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects . Cellular, Molecular and Biomedical Reports. [Link]

  • Analytical Method Summaries . Eurofins. [Link]

  • General Principles of Analytical Methodologies . Japan International Cooperation Agency. [Link]

Sources

Application Notes and Protocols for 2-(4-Methylpiperidin-1-yl)ethanol in Organic Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Catalytic Potential of a Versatile Amino Alcohol

2-(4-Methylpiperidin-1-yl)ethanol is a bifunctional organic molecule featuring a sterically accessible tertiary amine (a Lewis base) and a primary alcohol (a potential Brønsted acid and hydrogen bond donor). This structural arrangement makes it a promising candidate for organocatalysis, a field that leverages small organic molecules to accelerate chemical reactions. The piperidine moiety provides a robust scaffold, while the N-ethanol substitution introduces a hydroxyl group positioned to interact with substrates and reagents, potentially influencing reactivity and selectivity.

This guide provides an in-depth exploration of the applications of this compound as a catalyst in two fundamental carbon-carbon bond-forming reactions: the Henry (nitroaldol) reaction and the Michael addition. The protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking to employ this catalyst in their synthetic endeavors. While this compound is achiral, its utility as a base catalyst is significant, and it can serve as a foundational scaffold for the development of chiral derivatives for asymmetric synthesis.

Application I: The Henry (Nitroaldol) Reaction

The Henry reaction is a classic and powerful method for the formation of β-nitro alcohols, which are versatile intermediates in the synthesis of amino alcohols, nitroalkenes, and α-hydroxy carboxylic acids.[1] The reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1]

Catalytic Rationale and Mechanism

This compound is an effective catalyst for the Henry reaction due to its tertiary amine functionality, which acts as a Brønsted base to deprotonate the α-carbon of the nitroalkane, forming a nitronate anion. This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aldehyde. The hydroxyl group of the catalyst can play a crucial role in stabilizing the transition state through hydrogen bonding with the aldehyde's carbonyl oxygen, thereby activating the electrophile.

Proposed Catalytic Cycle for the Henry Reaction

G catalyst This compound nitronate Nitronate Anion (R-CH-NO2)- catalyst->nitronate Deprotonation nitroalkane R-CH2-NO2 nitroalkane->nitronate aldehyde R'-CHO alkoxide Alkoxide Intermediate aldehyde->alkoxide nitronate->alkoxide Nucleophilic Attack product β-Nitro Alcohol alkoxide->product Protonation catalyst_regen Catalyst Regeneration product->catalyst_regen catalyst_regen->catalyst Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone, -H2O Ketone Ketone/Aldehyde (Donor) Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Acceptor Acceptor α,β-Unsaturated Compound (Acceptor) Acceptor->Iminium Product Michael Adduct Iminium->Product +H2O, -Catalyst

Sources

The Strategic Application of 2-(4-Methylpiperidin-1-yl)ethanol in the Synthesis of Advanced Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern pharmaceutical development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, scalability, and the ultimate pharmacological profile of an Active Pharmaceutical Ingredient (API). 2-(4-Methylpiperidin-1-yl)ethanol, a bifunctional molecule featuring a tertiary amine and a primary alcohol, has emerged as a valuable synthon in the construction of complex therapeutic agents. Its unique structural and reactive characteristics allow for its strategic incorporation into API scaffolds, influencing physicochemical properties and target engagement. This application note provides a detailed exploration of the utility of this compound in API synthesis, with a particular focus on its role in the preparation of the Glycine Transporter 1 (GlyT1) inhibitor, Bitopertin.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in multi-step synthesis.

PropertyValueReference
CAS Number 64051-48-5N/A
Molecular Formula C8H17NON/A
Molecular Weight 143.23 g/mol N/A
Appearance Colorless to pale yellow liquidN/A
Boiling Point ~209 °CN/A
Key Functional Groups Tertiary amine, Primary alcoholN/A

The presence of both a nucleophilic tertiary amine and a hydroxyl group that can be readily converted into a leaving group makes this compound a versatile building block for introducing the 4-methylpiperidine moiety into a target molecule.

Application in the Synthesis of Bitopertin: A Case Study

Bitopertin is a potent and selective inhibitor of Glycine Transporter 1 (GlyT1) that was investigated for the treatment of schizophrenia and is now being explored for erythropoietic protoporphyria.[1][2] The synthesis of Bitopertin provides an excellent example of the strategic use of this compound.

The core of the Bitopertin molecule features a central piperazine ring connecting two distinct aromatic moieties. The synthesis of a key piperazine intermediate can be envisioned to start from this compound.

Conceptual Synthetic Pathway to a Key Bitopertin Intermediate

The following diagram illustrates a plausible synthetic route to a key intermediate in the synthesis of Bitopertin, starting from this compound. This pathway is constructed based on established organic chemistry principles and analogous transformations found in the literature.

G A This compound B 1-(2-Hydroxyethyl)-4-methylpiperidine (Protected) A->B Protection (e.g., Boc) C 1-(2-Tosyloxyethyl)-4-methylpiperidine (Protected) B->C Tosylation D tert-Butyl 4-(2-((4-methylpiperidin-1-yl)ethyl)piperazine-1-carboxylate C->D Reaction with Boc-piperazine E 1-(2-(Piperazin-1-yl)ethyl)-4-methylpiperidine D->E Deprotection F Key Bitopertin Intermediate E->F Nucleophilic Aromatic Substitution

Caption: Conceptual synthetic pathway for a key Bitopertin intermediate.

Detailed Protocols

Protocol 1: Synthesis of tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate (Intermediate B)

Rationale: The secondary amine of this compound is protected with a tert-butoxycarbonyl (Boc) group to prevent its reaction in subsequent steps. The Boc group is a common protecting group for amines due to its stability under a wide range of conditions and its ease of removal under acidic conditions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)2O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate.

Protocol 2: Synthesis of 1-(2-(Piperazin-1-yl)ethyl)-4-methylpiperidine (Intermediate E)

Rationale: The hydroxyl group of the protected amino alcohol is first converted to a better leaving group, such as a tosylate, to facilitate nucleophilic substitution by Boc-piperazine. Subsequent deprotection of both the piperidine and piperazine nitrogens yields the desired diamine intermediate.

Materials:

  • tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

  • Potassium carbonate

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step 1: Tosylation

  • Dissolve tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate (1.0 eq) in pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the tosylated intermediate, which can be used in the next step without further purification.

Step 2: Reaction with Boc-piperazine

  • Dissolve the tosylated intermediate (1.0 eq) and Boc-piperazine (1.2 eq) in acetonitrile.

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 16-24 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography to yield tert-butyl 4-(2-((4-methylpiperidin-1-yl)ethyl)piperazine-1-carboxylate.

Step 3: Deprotection

  • Dissolve the product from the previous step in DCM.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 12.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-(2-(Piperazin-1-yl)ethyl)-4-methylpiperidine.

Protocol 3: Synthesis of the Key Bitopertin Intermediate via Nucleophilic Aromatic Substitution

Rationale: The final step in the formation of the key intermediate involves a nucleophilic aromatic substitution (SNA r) reaction.[3] The secondary amine of the piperazine moiety acts as the nucleophile, displacing a halide (typically fluoride or chloride) from an electron-deficient aromatic ring. The presence of electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring activates it towards nucleophilic attack.

Materials:

  • 1-(2-(Piperazin-1-yl)ethyl)-4-methylpiperidine

  • 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

  • Potassium carbonate or another suitable base

  • Dimethyl sulfoxide (DMSO) or another polar aprotic solvent

Procedure:

  • In a reaction vessel, combine 1-(2-(Piperazin-1-yl)ethyl)-4-methylpiperidine (1.0 eq), 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine (1.1 eq), and potassium carbonate (2.0 eq) in DMSO.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired key Bitopertin intermediate.

Conclusion

This compound is a strategically important building block in the synthesis of complex APIs like Bitopertin. Its bifunctional nature allows for the controlled and sequential introduction of the 4-methylpiperidine moiety. The protocols outlined in this application note, based on established chemical principles, provide a clear pathway for researchers and drug development professionals to utilize this versatile synthon in their synthetic endeavors. The careful selection of protecting groups and reaction conditions is paramount to achieving high yields and purity in the synthesis of these advanced pharmaceutical intermediates.

References

  • Pinard, E., et al. (2010). Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-[5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methyl-ethoxy)-phenyl]-methanone (RG1678), a Promising Novel Medicine to Treat Schizophrenia. Journal of Medicinal Chemistry, 53(12), 4603–4614. [Link]

  • Disc Medicine. (2023). Disc Medicine Announces Positive Topline Data from BEACON, a Phase 2 Study of Bitopertin in Erythropoietic Protoporphyria (EPP). [Link]

  • Patel, M., & Patel, N. (2016). A review on synthetic strategies of piperidine and its derivatives. Synthetic Communications, 46(13), 1077-1107. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

  • U.S. Patent No. US8519140B2. (2013). Method for synthesizing pirfenidone.
  • Bitopertin. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Disc Medicine. (2021). Disc Medicine Expands Hematology Pipeline with Worldwide Licensing Agreement for Bitopertin, a First-in-Class Modulator of Heme Synthesis. BioSpace. [Link]

  • Patsnap Synapse. (2025). What is the therapeutic class of Bitopertin? [Link]

  • Ducamp, S., et al. (2025). The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria. Journal of Clinical Investigation. [Link]

Sources

Application Notes and Protocols for the Safe Handling of 2-(4-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note

Understanding the Compound: Physicochemical Properties and Associated Hazards

2-(4-Methylpiperidin-1-yl)ethanol is a substituted piperidine derivative, a class of compounds with significant applications in medicinal chemistry and organic synthesis.[3] Its structure, featuring a tertiary amine and a primary alcohol, dictates its reactivity and potential hazards.

PropertyValueSource
Molecular Formula C₈H₁₇NO[3]
Molecular Weight 143.23 g/mol [3]
CAS Number 39123-23-4[3]
Appearance Liquid[3]
Boiling Point ~220.2° C at 760 mmHg (Predicted)[4]
Melting Point 34.33° C (Predicted)[4]
Hazard Identification and Classification

Based on the functional groups and data from similar compounds, this compound should be handled as a hazardous substance.[1] The primary hazards are:

  • Corrosivity: Amines are known to be corrosive to the skin and eyes.[5][6] Direct contact can cause severe burns.[6][7] Vapors can also be corrosive to the respiratory tract.[5]

  • Toxicity: Piperidine and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[7][8]

  • Flammability: While predicted to have a relatively high boiling point, it is a combustible liquid.[9]

In accordance with the OSHA Hazard Communication Standard, this compound would likely be classified with the following pictograms:



(Image Credit: Occupational Safety and Health Administration)

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[10] A certified chemical fume hood is mandatory for all procedures that may generate vapors or aerosols.[8][11]

  • Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8][11]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the planned procedures.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should be worn at all times.[12] A face shield must be used in addition to goggles when there is a risk of splashing.[5][11]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[5] Always inspect gloves for tears or punctures before use.[9]
Body Laboratory CoatA flame-resistant lab coat should be worn and buttoned to its full length.
Respiratory RespiratorA NIOSH-approved respirator may be required for large-scale operations or in the event of a ventilation failure.[2][12]

Safe Handling and Storage Protocols

Handling Procedures
  • Preparation: Before beginning work, ensure all necessary PPE is donned correctly.[13] Have all necessary equipment and reagents within the fume hood to minimize movement.

  • Dispensing: When transferring the liquid, pour slowly and carefully to avoid splashing.[11] Use appropriate tools such as a burette or a pipette with a compatible bulb.

  • Heating: Avoid direct heating. If heating is necessary, use a water or oil bath with precise temperature control.

  • Housekeeping: Do not allow the chemical to accumulate on surfaces. Clean any minor drips or spills immediately with a suitable absorbent material. Do not eat or drink in the laboratory.[14]

Storage Requirements

Proper storage is essential to prevent degradation, reaction, and accidental release.[14]

  • Container: Store in a tightly sealed, appropriate corrosion-resistant container, such as high-density polyethylene (HDPE) or glass.[10][11]

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[9][14] The storage area should be a designated corrosives cabinet.[9]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents and acids.[15][16]

  • Labeling: All containers must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.[11]

Emergency Procedures

Spill Response

Immediate and correct response to a spill is critical to mitigate harm.

Caption: Workflow for responding to a chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[9][17] Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[9][17] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[9][17] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water and seek immediate medical attention.[9]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.[18]

  • Storage: Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.[18]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office.[18] Do not dispose of this chemical down the drain.[9]

Conclusion

The safe handling of this compound is paramount for the protection of laboratory personnel and the environment. By understanding its potential hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed protocols for handling, storage, and emergency response, researchers can work with this valuable compound with confidence and safety.

References

  • OSHA Training School. (2024, January 19).
  • ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives.
  • CDC.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Benchchem. Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
  • Storemasta Blog. (2023, October 4). Handling Corrosive Substances in the Workplace.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment:.
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
  • Benchchem. This compound | 39123-23-4.
  • Thermo Fisher Scientific. (2025, September 7).
  • Penta chemicals. (2024, May 7).
  • CymitQuimica. (2023, October 11).
  • Cole-Parmer.
  • 2-(4-Methyl-piperidin-1-yl)-ethanol.
  • NY.Gov. (2016, April 7).
  • Angene Chemical. (2025, June 8).
  • Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.

Sources

2-(4-Methylpiperidin-1-yl)ethanol as a building block for novel heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: 2-(4-Methylpiperidin-1-yl)ethanol as a Versatile Building Block for Novel Heterocycles

Abstract

This document provides a detailed technical guide on the applications of this compound as a strategic building block in the synthesis of novel heterocyclic compounds. We explore the molecule's inherent reactivity, stemming from its bifunctional nature—a nucleophilic tertiary amine and a versatile primary alcohol. This guide elucidates key functionalization strategies and provides detailed, field-tested protocols for its conversion into more complex intermediates, such as esters, ethers, aldehydes, and carboxylic acids. Furthermore, we present actionable workflows for leveraging these intermediates in the construction of diverse heterocyclic scaffolds, including oxadiazoles and triazoles, which are of significant interest in medicinal chemistry and drug development. The causality behind experimental choices, safety considerations, and analytical characterization are explained to ensure reproducible and reliable outcomes for researchers.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure provides an ideal three-dimensional framework for orienting substituents to interact with biological targets. This compound combines this valuable core with two distinct, orthogonally reactive functional groups: a tertiary amine within the ring and a primary alcohol on the N-ethyl substituent. This unique arrangement offers a powerful platform for generating molecular diversity, allowing for systematic exploration of structure-activity relationships (SAR).

This guide focuses on the practical utility of this building block, moving from fundamental characterization and functional group manipulations to its direct application in constructing novel, drug-like heterocyclic systems.

Physicochemical & Spectroscopic Profile

A thorough understanding of the starting material's properties is critical for reaction planning, monitoring, and product characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 39123-23-4[1][2]
Molecular Formula C₈H₁₇NO[1]
Molecular Weight 143.23 g/mol [1][2]
Boiling Point ~220.2 °C (Predicted)[1]
Melting Point 34.33 °C (Predicted)[1]
Appearance Solid or liquid, depending on ambient temperature
Solubility Soluble in water and common organic solvents[1]

Table 2: Predicted NMR Spectroscopic Data [3]

NucleusAssignmentPredicted Chemical Shift (δ, ppm)Rationale
¹H NMR -CH₂-OH~3.60 (t)Protons adjacent to the electron-withdrawing oxygen atom are deshielded.
N-CH₂-~2.55 (t)Protons adjacent to the nitrogen atom.
Piperidine Ring1.20 - 2.90 (m)Complex multiplet due to various axial and equatorial protons.
-CH₃~0.90 (d)Methyl group protons coupled to the adjacent methine.
¹³C NMR -CH₂-OH~59-62Carbon atom directly bonded to the hydroxyl group.
N-CH₂-~58-60Carbon atom of the ethyl chain bonded to the piperidine nitrogen.
C-2, C-6 (Piperidine)~54-56Carbons adjacent to the nitrogen within the piperidine ring.
C-4 (Piperidine)~34-36The methine carbon bearing the methyl group.
C-3, C-5 (Piperidine)~30-33Piperidine ring carbons.
-CH₃~22Methyl group carbon.

Synthesis of the Building Block

The reliable synthesis of the starting material is paramount. A common and efficient laboratory-scale preparation involves the nucleophilic substitution of a 2-haloethanol by 4-methylpiperidine.

G cluster_reagents Reagents cluster_product Product 4-MP 4-Methylpiperidine SN2 Sₙ2 Reaction (Solvent: DMF, Heat) 4-MP->SN2 Nucleophile 2-CE 2-Chloroethanol 2-CE->SN2 Electrophile Base Base (e.g., K₂CO₃) Base->SN2 Acid Scavenger Product This compound SN2->Product

Caption: General workflow for the synthesis of the title compound.

Protocol 3.1: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methylpiperidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and dimethylformamide (DMF, 5 mL per mmol of piperidine).

  • Reagent Addition: Add 2-chloroethanol (1.1 eq) dropwise to the stirred suspension.

  • Reaction Conditions: Heat the mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane).

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure to remove the bulk of the DMF.

  • Purification: Dilute the residue with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Core Reactivity & Strategic Functionalization

The power of this building block lies in the selective manipulation of its hydroxyl group and tertiary amine.

G cluster_hydroxyl Hydroxyl Group Reactions cluster_amine Amine Reactions Start This compound Ester Ester Derivative Start->Ester Esterification (Acyl Chloride, Base) Ether Ether Derivative Start->Ether Etherification (NaH, Alkyl Halide) Aldehyde Aldehyde Intermediate Start->Aldehyde Mild Oxidation (PCC, DMP) QuatSalt Quaternary Ammonium Salt Start->QuatSalt N-Quaternization (e.g., CH₃I) Acid Carboxylic Acid Intermediate Aldehyde->Acid Strong Oxidation (KMnO₄, Jones)

Caption: Key functionalization pathways for the title building block.

Reactions at the Hydroxyl Group

The primary alcohol is a versatile handle for introducing a wide array of functionalities.

This classic method allows for the introduction of diverse alkyl or aryl chains.[3]

  • Causality: The alcohol is first deprotonated with a strong base (e.g., NaH) to form a potent nucleophile (alkoxide), which then displaces a halide from an electrophile. This is a robust C-O bond-forming reaction.

Protocol 4.1.1: Synthesis of 1-(2-Ethoxyethyl)-4-methylpiperidine

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching & Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (Silica, gradient elution from hexanes to ethyl acetate).

Accessing the aldehyde or carboxylic acid opens up a vast array of subsequent chemistries, including reductive amination, Wittig reactions, and amide bond formation.[3]

  • Causality: The choice of oxidant is critical. Mild, anhydrous reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are used to stop the oxidation at the aldehyde stage, preventing the formation of the gem-diol intermediate required for over-oxidation. Stronger, aqueous oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄/acetone) will readily oxidize the primary alcohol through the aldehyde to the carboxylic acid.

Protocol 4.1.2: Synthesis of 2-(4-Methylpiperidin-1-yl)acetaldehyde (Mild Oxidation)

  • Setup: To a stirred solution of pyridinium chlorochromate (PCC, 1.5 eq) and celite in anhydrous dichloromethane (DCM) under N₂, add a solution of this compound (1.0 eq) in DCM.

  • Reaction: Stir the mixture at room temperature for 2-4 hours until TLC indicates complete consumption of the starting alcohol.

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel to remove chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting aldehyde is often used immediately in the next step due to its potential instability.

Application in Novel Heterocycle Construction

The true potential of this compound is realized when its derivatives are used to construct new ring systems. Here, we demonstrate a reliable pathway to a 1,3,4-oxadiazole-2-thione, a scaffold known for a range of biological activities.

G A 2-(4-Methylpiperidin- 1-yl)ethanol B 2-(4-Methylpiperidin- 1-yl)acetic acid A->B Jones Oxidation C Ethyl 2-(4-Methylpiperidin- 1-yl)acetate B->C Esterification (EtOH, H⁺) D 2-(4-Methylpiperidin-1-yl) acetohydrazide C->D Hydrazinolysis (N₂H₄·H₂O) E Potassium Dithiocarbazate Intermediate D->E 1. CS₂ 2. KOH F 5-((4-Methylpiperidin-1-yl)methyl) -1,3,4-oxadiazole-2-thione E->F Cyclization (Reflux)

Caption: Multi-step workflow for synthesizing a novel oxadiazole heterocycle.

Protocol 5.1: Synthesis of 5-((4-Methylpiperidin-1-yl)methyl)-1,3,4-oxadiazole-2-thione

This multi-step protocol is adapted from established methods for synthesizing similar heterocyclic cores.[4]

Step 1: Oxidation to 2-(4-Methylpiperidin-1-yl)acetic acid

  • Prepare Jones reagent by dissolving CrO₃ (2.7 g) in concentrated H₂SO₄ (2.3 mL) and carefully diluting with water to a total volume of 10 mL.

  • Dissolve this compound (1.0 eq) in acetone and cool to 0 °C in an ice bath.

  • Add the prepared Jones reagent dropwise until a persistent orange color remains.

  • Stir for 2 hours at room temperature. Quench with isopropanol until the solution turns green.

  • Remove the acetone in vacuo, dilute with water, and adjust the pH to ~4-5. Extract with a polar solvent like ethyl acetate. Dry and concentrate to obtain the crude acid, which can be used directly.

Step 2: Esterification to Ethyl 2-(4-Methylpiperidin-1-yl)acetate

  • Dissolve the crude acid from Step 1 (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (3-4 drops).

  • Reflux the mixture for 8-12 hours.

  • Cool, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate.

  • Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography to yield the ester.

Step 3: Hydrazinolysis to 2-(4-Methylpiperidin-1-yl)acetohydrazide

  • Dissolve the ester from Step 2 (1.0 eq) in ethanol.

  • Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq).

  • Reflux the solution for 12-24 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure to obtain the crude hydrazide, which often crystallizes on standing and can be used without further purification.

Step 4: Cyclization to the Oxadiazole-thione [4]

  • Dissolve the hydrazide from Step 3 (1.0 eq) in ethanol, followed by potassium hydroxide (1.0 eq).

  • Cool the solution to 0 °C and add carbon disulfide (CS₂, 1.2 eq) dropwise.

  • Stir the mixture at room temperature for 16 hours. During this time, a solid potassium dithiocarbazate salt may precipitate.

  • Dilute with ether, filter the solid, wash with ether, and dry.

  • Suspend the solid salt in water and heat at reflux for 4-6 hours.

  • Cool the solution and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to afford the pure 5-((4-methylpiperidin-1-yl)methyl)-1,3,4-oxadiazole-2-thione.

Conclusion

This compound is a cost-effective and highly adaptable starting material for the synthesis of novel heterocyclic structures. Its bifunctional nature allows for a wide range of chemical transformations at both the hydroxyl and tertiary amine sites. By following well-designed synthetic pathways, such as the multi-step conversion to an oxadiazole-thione detailed herein, researchers can efficiently generate libraries of complex molecules built upon the privileged piperidine scaffold for screening in drug discovery and materials science applications.

References

  • Benchchem, this compound | 39123-23-4.
  • Labsolu, 2-(4-Methyl-piperidin-1-yl)-ethanol.
  • Santa Cruz Biotechnology, 2-(4-Methyl-piperidin-1-yl)-ethanol.
  • PubMed, Synthesis of some novel heterocylic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition.

Sources

Application Notes and Protocols: High-Purity Purification of 2-(4-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 2-(4-Methylpiperidin-1-yl)ethanol, a key intermediate in pharmaceutical synthesis. Addressing the compound's polar and basic nature, this document outlines a multi-technique strategy, from initial workup to high-purity polishing. We detail methodologies for acid-base extraction, vacuum distillation, amine-deactivated flash chromatography, and purification via hydrochloride salt crystallization. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles to empower researchers in adapting these methods.

Introduction and Physicochemical Profile

This compound is a tertiary amino alcohol whose purity is critical for the efficacy and safety of downstream active pharmaceutical ingredients (APIs). Its bifunctional nature—a polar hydroxyl group and a basic tertiary amine—presents unique challenges for purification. Standard chromatographic and distillation techniques must be specifically adapted to overcome issues such as strong stationary phase interactions and thermal lability.

A thorough understanding of the compound's physical properties is the foundation for selecting and optimizing a purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₇NOInferred
Molecular Weight 143.23 g/mol Inferred
Predicted Boiling Point ~220.2°C @ 760 mmHg[1]
Predicted Melting Point 34.33°C[1]
Appearance Likely a liquid or low-melting solid at RTInferred from properties
pKa (Predicted) ~9.5 - 10.5 (for the tertiary amine)General Chemical Knowledge

Note: Some properties are predicted and should be confirmed experimentally.

Strategic Approach to Purification

A multi-step approach is recommended to efficiently remove a broad spectrum of potential impurities, such as unreacted starting materials (e.g., 4-methylpiperidine, 2-chloroethanol), reaction byproducts, and solvents. The optimal workflow depends on the initial purity of the crude material and the final purity requirement.

Purification_Workflow cluster_0 Preliminary Purification cluster_1 Bulk Purification cluster_2 High-Purity Polishing A Crude Product B Acid-Base Extraction A->B Dissolve in organic solvent C Vacuum Distillation B->C Thermally Stable & Volatile Impurities D Flash Chromatography (Amine-Modified Silica) B->D Thermally Labile or Non-Volatile Impurities F Pure Compound (>99%) C->F Purity >98% E Salt Crystallization (e.g., HCl Salt) D->E Highest Purity Required D->F Purity >98% E->F

Figure 1: A strategic workflow for the purification of this compound, guiding the researcher from crude material to a high-purity final product.

Experimental Protocols

Protocol 1: Preliminary Purification via Acid-Base Extraction

This technique leverages the basicity of the piperidine nitrogen to separate the target compound from non-basic organic impurities. The amine is protonated to become water-soluble, washed, and then deprotonated to be extracted back into an organic solvent.

Acid_Base_Extraction cluster_aq Aqueous Layer cluster_org Organic Layer start Crude Mixture in EtOAc step1 Add 1M HCl (aq) Shake Funnel Separate Layers start->step1 aq_layer Aqueous Phase Contains Protonated Amine: R₃NH⁺Cl⁻ step1:f2->aq_layer org_layer Organic Phase Contains Neutral Impurities Discard step1:f2->org_layer step2 step2 aq_layer->step2 final Combined Organic Layers Contains Purified Free Base Dry (Na₂SO₄), Filter, Concentrate step2->final

Figure 2: Logic diagram illustrating the separation principle of acid-base extraction for amine purification.

Methodology:

  • Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent, such as ethyl acetate or dichloromethane (10 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 5 mL per gram). The amine will move into the aqueous layer as its hydrochloride salt. Combine the aqueous layers.

  • Removal of Neutral Impurities: The initial organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 2 M sodium hydroxide solution with stirring until the pH is >12. This deprotonates the amine salt, regenerating the free base.

  • Re-extraction: Extract the basified aqueous solution with ethyl acetate or dichloromethane (3 x 5 mL per gram).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified free base.

Protocol 2: Bulk Purification via Vacuum Distillation

Given its predicted boiling point of ~220°C, distillation at atmospheric pressure is not recommended due to the potential for decomposition. Vacuum distillation significantly lowers the required temperature, preserving the compound's integrity.

Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus suitable for vacuum. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a magnetic stirrer and a suitable boiling chip or capillary bubbler.

  • System Evacuation: Charge the distillation flask with the crude product from Protocol 1. Begin stirring and slowly evacuate the system using a vacuum pump protected by a cold trap. Aim for a stable pressure below 5 Torr.

  • Heating: Gently heat the distillation flask using an oil bath.

  • Fraction Collection: Collect a forerun of any low-boiling impurities. As the temperature stabilizes, collect the main fraction of this compound at its boiling point corresponding to the system pressure.

  • Completion: Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues. Release the vacuum carefully before allowing the apparatus to cool.

Protocol 3: High-Purity Polishing by Flash Chromatography

The basicity of the target amine necessitates deactivation of the acidic silica gel to prevent severe peak tailing and potential product loss.[2] This is achieved by adding a small amount of a volatile base, like triethylamine (Et₃N), to the mobile phase.[2][3]

Methodology:

  • Mobile Phase Preparation: Prepare an appropriate mobile phase. A common starting point for polar amines is a mixture of Dichloromethane (DCM) and Methanol (MeOH). To this, add 0.5-1% triethylamine (v/v). For example: 95:5:0.5 DCM/MeOH/Et₃N. Optimize the solvent ratio using Thin Layer Chromatography (TLC) to achieve a target Rf of 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase (or the non-polar component, e.g., DCM) and pack the column.

  • Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of the prepared mobile phase. This ensures the silica is fully deactivated by the triethylamine.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. For less soluble materials, a "dry loading" technique (adsorbing the compound onto a small amount of silica) is preferred.

  • Elution and Fraction Collection: Apply the sample to the column and begin elution with the mobile phase, collecting fractions. Monitor the elution using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Protocol 4: Purification via Hydrochloride Salt Crystallization

Converting the liquid free base into a crystalline salt is an exceptionally effective method for achieving high purity.[4] The ordered crystal lattice excludes impurities, and the solid nature of the salt simplifies handling and storage.[5][6]

Methodology:

  • Dissolution: Dissolve the purified free base (from distillation or chromatography) in a minimal amount of a suitable anhydrous solvent. Anhydrous isopropanol (IPA) or diethyl ether are excellent choices.

  • Acidification: While stirring, slowly add a solution of anhydrous HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or acetyl chloride in methanol) dropwise. Add approximately 1.0-1.1 molar equivalents of HCl.

  • Crystallization: The hydrochloride salt should begin to precipitate. If crystallization is slow, it can be induced by scratching the inside of the flask with a glass rod or cooling the solution in an ice bath.[7]

  • Aging: Allow the slurry to stir at room temperature or in an ice bath for 1-2 hours to maximize crystal growth and yield.

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities.

  • Drying: Dry the purified hydrochloride salt under vacuum. The free base can be regenerated by dissolving the salt in water and basifying as described in Protocol 1.

Comparison of Purification Techniques

Table 2: Summary and Comparison of Purification Methods

TechniquePrincipleProsConsTypical Purity
Acid-Base Extraction Differential solubility based on pH- Removes non-basic impurities- High capacity- Cost-effective- Does not remove basic impurities- Generates aqueous waste70-90%
Vacuum Distillation Separation by boiling point- Excellent for removing non-volatile or very volatile impurities- Scalable- Requires thermal stability- Not effective for impurities with similar boiling points95-98%
Flash Chromatography Differential adsorption on silica- High resolution for closely related impurities- Versatile- Silica acidity can be problematic for amines- Requires solvent and modifier98-99.5%
Salt Crystallization Formation of a crystalline solid- Can provide very high purity- Product is often a stable, easy-to-handle solid- Requires an additional step to regenerate free base- Yield can be variable>99.5%

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Severe Tailing in Chromatography Insufficient deactivation of silica gel.Increase the concentration of triethylamine in the mobile phase to 1-2%. Ensure the column is thoroughly equilibrated before loading the sample.
Product Oiling Out During Crystallization Solvent is too polar; product salt is too soluble. Impurities are inhibiting crystallization.Add a non-polar "anti-solvent" (e.g., hexane or diethyl ether) dropwise to the solution. Ensure the starting material is sufficiently pure (>90%).
Low Recovery from Distillation Decomposition at distillation temperature. Product loss to cold trap.Reduce the vacuum pressure further to lower the boiling point. Ensure the cold trap is not excessively cold if the product has a high vapor pressure.
Emulsion During Acid-Base Extraction High concentration of solutes. Vigorous shaking.Add brine (saturated NaCl solution) to "break" the emulsion. Use gentle, swirling inversions instead of vigorous shaking.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available at: [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Online]. Available at: [Link]

  • Sanofi. (1993). 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. Google Patents. [Online].
  • Sharma, V. (2017). Purification of organic hydrochloride salt? ResearchGate. [Online]. Available at: [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. [Online]. Available at: [Link]

  • Esteve Soler, J. (2010). Method for salt preparation. Google Patents. [Online].
  • Kao Corp. (1994). Tertiary amino alcohol and method of producing the same. Google Patents. [Online].
  • The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction. YouTube. [Online]. Available at: [Link]

  • Reddit User Discussion. (2017). Flash column of very polar amine without access to reverse phase silica? [Online]. Available at: [Link]

  • National Center for Biotechnology Information. 2-(4-Prop-2-ynylpiperidin-1-yl)ethanol. PubChem Compound Database. [Online]. Available at: [Link]

  • Henkel KGAA. (1981). Purification of tertiary amines using an adsorbent. Google Patents. [Online].
  • King, A. Successful Flash Chromatography. King Group, University of Sheffield. [Online]. Available at: [Link]

  • Gedeon Richter PLC. (2023). Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. Google Patents. [Online].
  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A. [Online]. Available at: [Link]

  • Lek Pharmaceuticals. (2012). Crystallization of hydrohalides of pharmaceutical compounds. Google Patents. [Online].
  • AQA. (2015). A-level Chemistry Specification. [Online]. Available at: [Link]

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Online]. Available at: [Link]

  • RIFM. (2022). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. Food and Chemical Toxicology. [Online]. Available at: [Link]

  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Online]. Available at: [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Online]. Available at: [Link]

  • MDPI. (2022). Chemical Composition, Physical Properties, and Aroma Profile of Ethanol Macerates of Mistletoe (Viscum album). [Online]. Available at: [Link]

  • ResearchGate. (2001). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Online]. Available at: [Link]

  • National Center for Biotechnology Information. 2-(Piperidin-4-yl)ethanol hydrochloride. PubChem Compound Database. [Online]. Available at: [Link]

  • AHH Chemical Co., Ltd. 2-(4-Methyl-piperidin-1-yl)-ethanol. [Online]. Available at: [Link]

  • National Center for Biotechnology Information. 2-(4-Piperazin-2-ylpiperazin-1-yl)ethanol. PubChem Compound Database. [Online]. Available at: [Link]

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The Pivotal Role of the 2-(4-Methylpiperidin-1-yl)ethanol Scaffold in Central Nervous System Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective therapeutics for central nervous system (CNS) disorders is a paramount challenge in modern medicine. A key strategy in this endeavor is the exploration of privileged scaffolds—molecular frameworks that consistently demonstrate bioactivity and favorable pharmacological properties. Among these, the piperidine moiety stands out for its prevalence in numerous FDA-approved drugs and its ability to be readily modified to fine-tune drug-like properties. This guide delves into the specific utility of the 2-(4-Methylpiperidin-1-yl)ethanol building block and its derivatives in the design and synthesis of next-generation CNS agents. We will explore the chemical versatility of this scaffold, its application in the development of a prominent antipsychotic, and provide detailed protocols for its synthesis and analysis.

The Strategic Advantage of the Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, particularly for agents targeting the CNS. Its six-membered heterocyclic structure offers a unique combination of features that make it an attractive scaffold for drug design. The saturated nature of the ring provides conformational flexibility, allowing molecules to adapt to the steric demands of diverse biological targets such as G-protein coupled receptors (GPCRs) and ion channels.[1]

Furthermore, the nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor and its basicity can be modulated, which is crucial for influencing a compound's solubility, permeability, and interaction with biological targets. The presence of the piperidine motif can enhance a drug's metabolic stability and improve its pharmacokinetic profile, including its ability to cross the blood-brain barrier—a critical hurdle for any CNS-active agent.[2]

This compound: A Versatile Synthon

The this compound moiety serves as a valuable and versatile building block in the synthesis of more complex molecules. The primary alcohol provides a reactive handle for a variety of chemical transformations, including esterification, etherification, and oxidation, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR). The tertiary amine within the 4-methylpiperidine ring is a key nucleophile, enabling straightforward N-alkylation reactions to construct the core of many CNS drug candidates.

Case Study: Pimavanserin - A CNS Agent Derived from a Related Scaffold

A prominent example of a CNS agent that incorporates a derivative of the this compound scaffold is Pimavanserin (marketed as Nuplazid®). Pimavanserin is an atypical antipsychotic approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[3][4] Its structure features an N-(1-methylpiperidin-4-yl) moiety, which is structurally related to the topic compound.

Mechanism of Action

Pimavanserin exhibits a unique mechanism of action that distinguishes it from traditional antipsychotics. It is a selective inverse agonist and antagonist at serotonin 5-HT2A receptors, with a much lower affinity for 5-HT2C receptors.[1][5][6][7] Crucially, it has no appreciable affinity for dopamine D2 receptors, which are the primary target of many older antipsychotic drugs.[3][8][9] This selective targeting of the serotonergic system is thought to be responsible for its efficacy in treating psychosis without worsening the motor symptoms of Parkinson's disease.[10]

Pharmacological Profile

The pharmacological data for Pimavanserin underscores its high affinity and selectivity for the 5-HT2A receptor.

Parameter Value Receptor
Ki 0.087 nMSerotonin 5-HT2A
Ki 0.44 nMSerotonin 5-HT2C
IC50 2 nMSerotonin 5-HT2A

Table 1: In vitro binding affinities (Ki) and functional activity (IC50) of Pimavanserin.[3][9][11][12]

Pimavanserin has a long elimination half-life of approximately 57 hours, and its active metabolite, N-desmethylpimavanserin, has an even longer half-life of 200 hours, which allows for once-daily dosing.[3][8][11][13]

Experimental Protocols

The following protocols provide a general framework for the synthesis and analysis of a CNS agent structurally related to Pimavanserin, utilizing a derivative of the this compound scaffold.

Protocol 1: Synthesis of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine

This protocol outlines the synthesis of a key intermediate for Pimavanserin.

Workflow for the Synthesis of a Key Pimavanserin Intermediate

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Fluorobenzaldehyde C Reductive Amination A->C B 1-Methyl-4-aminopiperidine B->C D N-(4-fluorobenzyl)- 1-methylpiperidin-4-amine C->D

Caption: Synthetic workflow for a key Pimavanserin intermediate.

Materials:

  • 4-Fluorobenzaldehyde

  • 1-Methyl-4-aminopiperidine

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve 4-fluorobenzaldehyde (1 equivalent) and 1-methyl-4-aminopiperidine (1.1 equivalents) in dichloromethane in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Final Urea Formation to Synthesize Pimavanserin

This protocol describes the final step in the synthesis of Pimavanserin.

Final Step in Pimavanserin Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product A N-(4-fluorobenzyl)- 1-methylpiperidin-4-amine C Urea Formation A->C B 4-(Isocyanatomethyl)- 1-isobutoxybenzene B->C D Pimavanserin C->D

Caption: Final urea formation step in the synthesis of Pimavanserin.

Materials:

  • N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (from Protocol 1)

  • 4-(Isocyanatomethyl)-1-isobutoxybenzene

  • Acetonitrile (ACN)

  • Dimethylformamide (DMF)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (1 equivalent) in a mixture of acetonitrile and dimethylformamide.

  • Add 4-(isocyanatomethyl)-1-isobutoxybenzene (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Analytical Characterization by UPLC-MS/MS

This protocol outlines a method for the quantitative analysis of Pimavanserin in a biological matrix, such as rat plasma.[14]

Analytical Workflow for Pimavanserin Quantification

G A Plasma Sample (+ Internal Standard) B Protein Precipitation (Methanol) A->B C Centrifugation B->C D Supernatant Collection C->D E UPLC-MS/MS Analysis D->E F Data Acquisition & Quantification E->F

Caption: Workflow for the UPLC-MS/MS analysis of Pimavanserin.

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: ACQUITY BEH C18 column (e.g., 100 × 2.1 mm, 1.7 µm)

  • Mobile Phase: Isocratic elution with acetonitrile and water (containing 10 mM ammonium acetate) (70:30, v/v)

  • Flow Rate: 0.2 mL/min

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

    • Pimavanserin Transition: m/z 428.2 → 223.0

    • Internal Standard (e.g., Clarithromycin) Transition: m/z 748.5 → 589.5

Procedure:

  • Sample Preparation:

    • To 50 µL of plasma sample, add 10 µL of internal standard solution.

    • Add 150 µL of methanol to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • UPLC-MS/MS Analysis:

    • Inject an appropriate volume of the prepared sample onto the UPLC system.

    • Acquire data in MRM mode using the specified transitions.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of Pimavanserin in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathway of Pimavanserin's Action

Pimavanserin's therapeutic effect in Parkinson's disease psychosis is believed to stem from its inverse agonist activity at the 5-HT2A receptor, which is thought to be overactive in this condition. By reducing the constitutive activity of this receptor, Pimavanserin helps to normalize downstream signaling pathways without interfering with the dopaminergic system.

Hypothesized Signaling Pathway of Pimavanserin

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates serotonin Serotonin serotonin->receptor Agonist plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag downstream Downstream Signaling (e.g., Ca²⁺ release, PKC activation) Leading to Psychotic Symptoms ip3->downstream dag->downstream pimavanserin Pimavanserin (Inverse Agonist) pimavanserin->receptor Inhibits (Inverse Agonism)

Caption: Pimavanserin's proposed mechanism via 5-HT2A receptor inverse agonism.

Conclusion

The this compound scaffold and its derivatives represent a highly valuable platform for the development of novel CNS agents. The successful development of Pimavanserin, which incorporates a closely related structural motif, highlights the potential of this chemical space. By leveraging the synthetic versatility of this building block and a deep understanding of its structure-activity relationships, researchers can continue to design and discover new therapeutics for a range of challenging neurological and psychiatric disorders. The protocols and data presented here provide a foundational guide for scientists and drug development professionals working in this critical area of research.

References

  • Al Bujuq, N. R. (2020). Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). ARKIVOC, 2020(1), 340-352.
  • Stahl, S. M. (2016). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. CNS spectrums, 21(4), 271-275.
  • Abbas, M., & Zright, K. (2023).
  • Wikipedia contributors. (2024, November 25). Pimavanserin. In Wikipedia, The Free Encyclopedia. Retrieved 04:39, January 21, 2026, from [Link]

  • Al Bujuq, N. R. (2019). Methods of synthesis of Pimavanserin: The first drug approved for the treatment of Parkinson's disease psychosis (PDP). ResearchGate. [Link]

  • Al-Bujuq, N. R. (2019). Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). Arkivoc, 2019(i), 340-352.
  • Stahl, S. M. (2016). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. CNS Spectrums, 21(4), 271-275.
  • Patel, N., & Tampi, R. R. (2016). Pimavanserin: A Novel Drug Approved to Treat Parkinson's Disease Psychosis.
  • Patel, R. S., & Bhela, J. (2016). Pimavanserin (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson's Disease. P & T : a peer-reviewed journal for formulary management, 41(11), 698–701.
  • U.S. Food and Drug Administration. (2016). NUPLAZID (pimavanserin) Label. Retrieved from [Link]

  • Am J Manag Care. (2023). Understanding Pimavanserin: A Novel Approach to Parkinson Disease Psychosis. AJMC.
  • U.S. Food and Drug Administration. (2016). 207318Orig1s000. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Pimavanserin tartrate?.
  • Acadia Pharmaceuticals Inc. (2025). NUPLAZID® (pimavanserin): Proposed Mechanism of Action.
  • Hacksell, U., & Waters, N. (2014). On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson's Psychosis. Journal of medicinal chemistry, 57(10), 3950–3958.
  • ResearchGate. (n.d.). Synthetic routes toward pimavanserin tartrate or pimavanserin. Retrieved January 21, 2026, from [Link]

  • Zhang, Y., et al. (2016). Development of a UPLC–MS/MS method for determination of pimavanserin tartrate in rat plasma: Application to a pharmacokinetic study.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(4-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive resource for troubleshooting the synthesis of 2-(4-methylpiperidin-1-yl)ethanol. As Senior Application Scientists, we have compiled this information to address common challenges encountered in the laboratory, ensuring both scientific accuracy and practical, field-tested advice. Our goal is to empower you to diagnose and resolve issues efficiently, leading to successful synthetic outcomes.

Section 1: Common Synthesis Routes

The most prevalent and direct method for synthesizing this compound is through the N-alkylation of 4-methylpiperidine.[1] This nucleophilic substitution reaction typically involves reacting 4-methylpiperidine with a two-carbon electrophile.

Two primary variations of this strategy are:

  • Reaction with a 2-Haloethanol: This involves the reaction of 4-methylpiperidine with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol.[1] The reaction is generally conducted in a polar aprotic solvent and may require heating.[1]

  • Ring-Opening of Ethylene Oxide: This method utilizes the nucleophilic attack of 4-methylpiperidine on the strained ring of ethylene oxide.[1][2] This reaction is often carried out in a protic solvent like water or an alcohol.[2]

Below is a generalized reaction scheme for the N-alkylation with a 2-haloethanol:

Synthesis_Reaction cluster_reactants cluster_products reactant1 4-Methylpiperidine plus1 + reactant1->plus1 reactant2 2-Haloethanol (X = Cl, Br) plus1->reactant2 product This compound reactant2->product Base, Solvent Heat plus2 + product->plus2 byproduct HX plus2->byproduct

Caption: General N-alkylation of 4-methylpiperidine.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you might encounter during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound, or no product at all. What are the likely causes and how can I fix it?

A: Low or no yield is a common problem in N-alkylation reactions. A systematic approach to troubleshooting is essential.

Logical Diagnostic Workflow:

Low_Yield_Troubleshooting start Low/No Yield Observed check_reagents Verify Purity & Reactivity of Starting Materials start->check_reagents check_conditions Evaluate Reaction Conditions (Base, Solvent, Temp.) check_reagents->check_conditions Reagents OK optimize Systematically Optimize Conditions check_reagents->optimize Impure Reagents check_monitoring Assess Reaction Monitoring (TLC/HPLC) check_conditions->check_monitoring Conditions Seem Appropriate check_conditions->optimize Conditions Suboptimal side_reactions Investigate Potential Side Reactions check_monitoring->side_reactions Monitoring Shows Issues side_reactions->optimize Side Products Identified

Caption: Workflow for diagnosing low product yield.

Troubleshooting Steps:

  • Reactivity of the Alkylating Agent: If you are using 2-chloroethanol, consider switching to 2-bromoethanol or adding a catalytic amount of sodium iodide (Finkelstein reaction) to generate the more reactive alkyl iodide in situ. Alkyl iodides are significantly better leaving groups than chlorides, which can increase the reaction rate.[3]

  • Choice and Stoichiometry of the Base: An inadequate base can lead to the accumulation of hydrohalic acid (HX), which protonates the starting amine, rendering it non-nucleophilic.

    • Inorganic Bases: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used.[4] Ensure at least two equivalents are used to neutralize the acid produced and to facilitate the reaction.

    • Organic Bases: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be employed.[5]

    • Stronger Bases: In difficult cases, a stronger base like sodium hydride (NaH) might be necessary, although this requires anhydrous conditions and careful handling.[6]

  • Solvent Selection: The choice of solvent is critical for SN2 reactions.

    • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base while leaving the anion more reactive.[4]

    • Protic Solvents: While sometimes used, particularly in reactions with ethylene oxide, protic solvents can solvate the nucleophile (the amine), potentially slowing down the reaction rate.

  • Reaction Temperature and Time: N-alkylation reactions can be slow, especially with less reactive alkylating agents.[3]

    • Increase Temperature: If the reaction is sluggish at room temperature, consider heating the mixture. A temperature range of 60-100 °C is common, depending on the solvent's boiling point.[7]

    • Prolong Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Some reactions may require 24-48 hours to reach completion.[3]

Issue 2: Formation of Side Products

Q: I'm observing significant side product formation in my reaction mixture. What are these impurities and how can I minimize them?

A: The most common side product in this synthesis is the quaternary ammonium salt, resulting from the over-alkylation of the desired tertiary amine product.

Side Reaction: Over-alkylation

The product, this compound, is also a nucleophile and can react with the alkylating agent to form a quaternary ammonium salt.[8] This is particularly problematic if an excess of the alkylating agent is used.[6]

Minimization Strategies:

StrategyRationale
Control Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the 4-methylpiperidine relative to the 2-haloethanol. This ensures the alkylating agent is the limiting reagent.
Slow Addition Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile, favoring reaction with the more abundant secondary amine over the tertiary amine product.[6]
Lower Reaction Temperature Higher temperatures can sometimes promote over-alkylation. Running the reaction at the lowest effective temperature can improve selectivity.

Issue 3: Difficult Purification

Q: I'm having trouble purifying my product. What are the best methods to isolate pure this compound?

A: Purification can be challenging due to the product's physical properties (often a liquid) and the nature of potential impurities.

Purification Workflow:

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off any inorganic salts (e.g., K₂CO₃, KBr).[9]

    • If a high-boiling solvent like DMF or DMSO was used, it needs to be removed. This can often be achieved by partitioning the product into an organic solvent (like ethyl acetate or dichloromethane) and washing with water or brine to extract the DMF/DMSO.

    • Perform an acid-base extraction. The tertiary amine product can be extracted into an acidic aqueous solution (e.g., 1M HCl), leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

  • Chromatography:

    • Column Chromatography: If impurities persist, column chromatography on silica gel is a common purification method. A solvent system of dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine (to prevent the amine from streaking on the acidic silica) is often effective.

    • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be used.[9]

  • Distillation:

    • If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the reaction? A1: Thin Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase such as 10% methanol in dichloromethane. The product, being more polar than the starting 4-methylpiperidine, will have a lower Rf value. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, HPLC or GC-MS can be used.[9]

Q2: Are there any safety precautions I should be aware of? A2: Yes. 4-methylpiperidine is a flammable and corrosive liquid. 2-Haloethanols and ethylene oxide are toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Can I use water as a solvent? A3: Water can be used as a solvent, particularly for the reaction with ethylene oxide.[2] However, for reactions with 2-haloethanols, it may not be ideal as it can hydrolyze the alkylating agent and slow down the desired SN2 reaction. A polar aprotic solvent is generally recommended for the latter.[1]

Q4: My 4-methylpiperidine starting material is old. Does its purity matter? A4: Absolutely. The purity of starting materials is crucial.[9] Impurities in the 4-methylpiperidine can lead to side reactions and complicate purification. It is advisable to use freshly distilled or high-purity 4-methylpiperidine.

Section 4: Experimental Protocols

Protocol 1: Synthesis via N-alkylation with 2-Bromoethanol

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylpiperidine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (ACN) or dimethylformamide (DMF) as the solvent.

  • Addition of Alkylating Agent: Slowly add 2-bromoethanol (1.1 eq) to the stirred mixture at room temperature.

  • Heating: Heat the reaction mixture to 70-80 °C.

  • Monitoring: Monitor the reaction progress by TLC until the 4-methylpiperidine is consumed (typically 6-12 hours).

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: TLC Monitoring

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 9:1 Dichloromethane:Methanol.

  • Visualization: UV light (if applicable), followed by staining with potassium permanganate solution.

References

  • BenchChem. (n.d.). Troubleshooting low conversion in N-alkylation of secondary amines.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol.
  • BenchChem. (n.d.). This compound.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation.
  • Kotha, S. (2017). N-alkylation of secondary amine? ResearchGate.
  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?
  • Google Patents. (n.d.). 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
  • Wikipedia. (n.d.). Ethylene oxide.

Sources

Technical Support Center: 2-(4-Methylpiperidin-1-yl)ethanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(4-Methylpiperidin-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this important piperidine derivative. We will explore the causality behind the formation of common side products and provide actionable troubleshooting strategies to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments, focusing on the identification and mitigation of common side products.

Part 1: Side Products in the Synthesis of this compound

The most common synthetic routes to this compound involve the N-alkylation of 4-methylpiperidine or the catalytic hydrogenation of a pyridine precursor. Each route presents a unique profile of potential impurities.

Question 1: I'm synthesizing this compound by alkylating 4-methylpiperidine with 2-chloroethanol and see an unexpected peak in my LC-MS with a mass corresponding to [M+C2H4OH]+. What is this side product?

Answer: This unexpected peak is highly indicative of over-alkylation, resulting in the formation of the 1-(2-hydroxyethyl)-4-methyl-1-(2-hydroxyethyl)piperidin-1-ium salt, a quaternary ammonium compound.

  • Causality: The target product, this compound, is a tertiary amine. While less nucleophilic than the starting secondary amine (4-methylpiperidine), it can still react with the alkylating agent (2-chloroethanol), especially if the alkylating agent is present in excess or if the reaction is run for an extended period at elevated temperatures. This second alkylation is often a significant side reaction.[1]

  • Troubleshooting & Mitigation:

    • Control Stoichiometry: Use 4-methylpiperidine in a slight excess relative to 2-chloroethanol.

    • Slow Addition: Add the alkylating agent slowly to the solution of the amine. This maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation.[1] A syringe pump is recommended for precise control.[1]

    • Monitor the Reaction: Closely monitor the consumption of starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to prevent the reaction from proceeding long after the primary alkylation is complete.[2][3]

    • Base Selection: While a base like potassium carbonate (K₂CO₃) is often used to neutralize the HCl formed, using an excess can drive the reaction further than desired.[1] Stoichiometric control is key.

Question 2: My synthesis involves the catalytic hydrogenation of 2-(4-methylpyridin-2-yl)ethanol, and I'm observing a byproduct with a mass of M+14. What is this common impurity?

Answer: This mass difference strongly suggests the formation of N-methyl-2-(4-methylpiperidin-1-yl)ethanol . This N-methylation is a known and problematic side reaction in the hydrogenation of pyridine derivatives, particularly when using certain catalysts and solvents like methanol.

  • Causality: During catalytic hydrogenation, especially with catalysts like palladium on carbon (Pd/C) or platinum oxide in alcohol solvents (e.g., methanol), the solvent itself can act as a carbon source for methylation.[4] The catalyst can facilitate the reductive amination of the newly formed secondary amine with formaldehyde, which can be generated in situ from the methanol solvent.

  • Troubleshooting & Mitigation:

    • Solvent Choice: Avoid using methanol as a solvent. While ethanol can also be a source of alkylation (N-ethylation), it is often a cleaner alternative.[5] In some patented processes, the addition of another amine to the reaction mixture has been shown to significantly reduce the generation of N-methylated byproducts.[4][6]

    • Catalyst Selection: Rhodium-on-carbon has been shown to be effective for the hydrogenation of substituted pyridines and may offer a different selectivity profile.[7]

    • Temperature Control: Conducting the hydrogenation at lower temperatures can help minimize the formation of these deleterious byproducts.[4]

Part 2: Side Products in Reactions of this compound

Once synthesized, the hydroxyl group of this compound is a key functional handle for further derivatization.[8] A common transformation is its conversion to a leaving group, for example, using thionyl chloride (SOCl₂).

Question 3: I am converting the hydroxyl group to a chloride using thionyl chloride (SOCl₂) and my reaction is not clean. What are the potential side products?

Answer: The reaction of alcohols with thionyl chloride can be complex, and several side products can arise if conditions are not carefully controlled.

  • Causality & Potential Side Products:

    • Unreacted Starting Material: Incomplete reaction is the most straightforward impurity. Ensure sufficient reagent and reaction time.

    • Chlorosulfinate Ester Intermediate: The first step of the reaction is the formation of an alkyl chlorosulfinate intermediate.[9] If this intermediate is not fully converted to the alkyl chloride, it may remain in the crude product.

    • N-Sulfinyl Piperidine Derivative: The tertiary amine of the piperidine ring is nucleophilic and can react with thionyl chloride. To prevent this, the reaction is typically performed on the hydrochloride salt of the amine, or a non-nucleophilic base like pyridine is used as a solvent, which also helps to catalyze the conversion.[9]

    • Dimerization/Ether Formation: While less common for this specific substrate, intermolecular reaction between the starting alcohol and the product alkyl chloride can lead to ether formation, particularly under basic conditions.

  • Troubleshooting & Mitigation:

    • Protect the Amine: Start with the hydrochloride salt of this compound to prevent reaction at the nitrogen atom.

    • Use a Base/Solvent: Pyridine is often used as both a solvent and a base. It reacts with the HCl generated, driving the reaction forward, and participates in the mechanism to promote the desired SN2 reaction with inversion of configuration.[9]

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) and allow it to warm slowly to room temperature to control the exothermic reaction and minimize side product formation.

Visual Troubleshooting and Workflows

Visual aids can help clarify complex reaction pathways and analytical strategies.

Diagram 1: N-Alkylation vs. Over-Alkylation Side Reaction

G cluster_main Desired N-Alkylation Pathway cluster_side Over-Alkylation Side Reaction SM1 4-Methylpiperidine (Secondary Amine) Product This compound (Tertiary Amine) SM1->Product + SM2 - HCl SM2 2-Chloroethanol (Alkylating Agent) Side_Product Quaternary Ammonium Salt (Undesired Byproduct) Product->Side_Product + SM2 (Excess Reagent)

Caption: Desired mono-alkylation vs. undesired over-alkylation pathway.

Diagram 2: General Workflow for Impurity Identification

A Unexpected Peak Detected in Crude Product (TLC/HPLC) B Perform LC-MS Analysis A->B C Determine Molecular Weight & Fragmentation Pattern B->C D Hypothesize Potential Structures (e.g., Over-alkylation, Unreacted SM, N-Methylation) C->D E Isolate Impurity (Prep-HPLC or Column Chromatography) D->E If confirmation needed F Acquire NMR Spectra (1H, 13C, COSY, etc.) E->F G Confirm Structure F->G

Caption: A systematic workflow for identifying unknown synthesis impurities.[3]

Troubleshooting Guide: Quick Reference Table
Issue Observed Potential Cause Suggested Solution / Mitigation Strategy
Unexpected peak at [M+C2H4OH]+ in LC-MS of N-alkylation reaction Over-alkylation forming a quaternary ammonium salt.[1]Use a slight excess of the amine, add the alkylating agent slowly, and monitor the reaction closely to avoid extended reaction times.[1]
Product is highly water-soluble during workup Formation of a quaternary ammonium salt or protonation of the tertiary amine product.Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃) before extraction. If a quaternary salt has formed, purification may require column chromatography.[10]
Unexpected peak at M+14 in LC-MS of hydrogenation reaction N-methylation from the solvent (typically methanol).[4]Change the solvent to ethanol or another non-alcoholic solvent. Consider adding a secondary amine to the reaction mixture to suppress the side reaction.[6] Use lower reaction temperatures.[4]
Multiple products when reacting with SOCl₂ Reaction with the tertiary amine nitrogen; incomplete reaction.Use the hydrochloride salt of the starting material. Perform the reaction at low temperature (0 °C) in a suitable solvent like pyridine.[9]
Reaction is sluggish or incomplete Steric hindrance; low reactivity of reagents.[2]Increase the reaction temperature. Consider using a stronger, less-hindered base for N-alkylation.[2] For N-alkylation, switch from an alkyl chloride to a more reactive alkyl bromide or iodide.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation

This protocol is a representative procedure for the N-alkylation of 4-methylpiperidine.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-methylpiperidine (1.0 eq.) and anhydrous acetonitrile (ACN) or dimethylformamide (DMF) as the solvent.[10]

  • Addition of Base: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).[2]

  • Addition of Alkylating Agent: While stirring vigorously, slowly add 2-chloroethanol (0.95 eq.) to the suspension over 1-2 hours using a syringe pump.

  • Reaction: Heat the mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS every hour until the 4-methylpiperidine is consumed (typically 4-8 hours).[2][3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Impurity Identification using LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to an appropriate concentration for analysis.

  • LC Method: Use a C18 reverse-phase column. A typical gradient might be from 95:5 Water (with 0.1% formic acid):Acetonitrile (with 0.1% formic acid) to 5:95 over 10-15 minutes.

  • MS Method: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that includes the expected masses of all starting materials, the product, and potential side products (e.g., m/z 50 to 500).

  • Data Analysis:

    • Identify the peak corresponding to your product based on its expected mass-to-charge ratio ([M+H]+).

    • Analyze the [M+H]+ values of any significant impurity peaks.

    • Compare these masses to the calculated masses of potential side products (e.g., unreacted starting materials, over-alkylated product, N-methylated product).

    • Examine the MS/MS fragmentation pattern of the impurity peak for further structural confirmation.[3]

References
  • Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride. Benchchem.
  • This compound | 39123-23-4. Benchchem.
  • Technical Support Center: Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol. Benchchem.
  • Procedure for N-alkylation of Piperidine? ResearchGate. Published March 16, 2017. Available from: [Link]

  • US Patent US6258955B1, Process for preparing 2-piperidineethanol compounds. Google Patents.
  • DE Patent DE69929808T2, PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES. Google Patents.
  • Technical Support Center: Optimizing N-Alkylation of Piperidines. Benchchem.
  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. National Institutes of Health. Available from: [Link]

  • Piperidine, 1-ethyl-. Organic Syntheses Procedure. Available from: [Link]

  • Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. Published June 5, 2019. Available from: [Link]

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Technical Support Center: Optimizing the Synthesis of 2-(4-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-(4-Methylpiperidin-1-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable piperidine derivative. Our goal is to provide you with actionable insights and troubleshooting strategies rooted in established chemical principles to help you improve both the yield and purity of your final product.

Introduction to the Synthesis

The most prevalent and industrially scalable method for synthesizing this compound is through the nucleophilic substitution reaction, specifically the N-alkylation of 4-methylpiperidine. This is typically achieved by reacting 4-methylpiperidine with either 2-chloroethanol or 2-bromoethanol in the presence of a base. An alternative, though often more challenging to control on a lab scale, is the reaction with ethylene oxide.

The primary reaction is outlined below:

reactant1 4-Methylpiperidine reaction_point + reactant1->reaction_point reactant2 2-Chloroethanol reactant2->reaction_point product This compound base Base (e.g., K2CO3) base->reaction_point hcl HCl reaction_point->product reaction_point->hcl

Caption: General reaction scheme for the synthesis of this compound.

This guide will address the common pitfalls in this synthesis, providing you with the knowledge to optimize your reaction conditions and purification strategies.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Issue 1: Low Reaction Yield

Q: My reaction yield is consistently below 50%. What are the likely causes, and how can I improve it?

A: Low yields are a common frustration, but they can often be rectified by systematically evaluating several key parameters. The cause is typically multifactorial, stemming from reaction conditions, side reactions, or losses during the workup.

Logical Workflow for Troubleshooting Low Yield:

start Low Yield Observed check_completion 1. Verify Reaction Completion (TLC/GC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time_temp Increase Reaction Time/Temperature incomplete->increase_time_temp check_reagents Check Reagent Purity/Stoichiometry incomplete->check_reagents check_workup 2. Evaluate Workup & Extraction Efficiency complete->check_workup workup_losses Significant Losses During Workup check_workup->workup_losses check_purification 3. Assess Purification Losses check_workup->check_purification optimize_extraction Optimize pH for Extraction / Use Different Solvent workup_losses->optimize_extraction purification_losses Product Lost During Purification check_purification->purification_losses optimize_purification Re-evaluate Distillation Parameters or Chromatography Conditions purification_losses->optimize_purification start Crude Reaction Mixture filter 1. Filter Solids (Inorganic Salts) start->filter concentrate 2. Concentrate Filtrate (Remove Solvent) filter->concentrate extraction 3. Liquid-Liquid Extraction (Acid-Base) concentrate->extraction acid_wash Acidify with dilute HCl (aq) Product moves to aqueous layer extraction->acid_wash organic_wash Wash organic layer to remove neutral impurities acid_wash->organic_wash basify Basify aqueous layer with NaOH (aq) Product moves back to organic layer organic_wash->basify final_extraction Extract with fresh organic solvent (e.g., DCM, EtOAc) basify->final_extraction dry_concentrate 4. Dry & Concentrate Organic Layers final_extraction->dry_concentrate distillation 5. Final Purification: Vacuum Distillation dry_concentrate->distillation final_product Pure this compound distillation->final_product

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide, structured in a direct question-and-answer format, serves as a dedicated resource for troubleshooting and optimizing the synthesis of 2-(4-Methylpiperidin-1-yl)ethanol. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to solve challenges in your laboratory work.

Section 1: General FAQs & Synthetic Strategy

Q1: What are the primary synthetic routes to this compound?

A1: The most direct and common method is the N-alkylation of 4-methylpiperidine. This is typically achieved via two main pathways:

  • Reaction with a 2-Haloethanol: A standard SN2 reaction where the nitrogen of 4-methylpiperidine acts as a nucleophile, displacing a halide (e.g., chloride or bromide) from 2-chloroethanol or 2-bromoethanol. This method is robust and widely used in lab-scale synthesis.

  • Ring-Opening of Ethylene Oxide: 4-methylpiperidine attacks and opens the strained epoxide ring of ethylene oxide. This method is highly atom-efficient but requires careful handling of ethylene oxide, which is a flammable and toxic gas.[1]

Q2: What is the most common and critical side reaction I need to prevent?

A2: The most significant challenge in this synthesis is over-alkylation . The desired product, this compound, is a tertiary amine. This product is often as nucleophilic, or even more so, than the starting 4-methylpiperidine (a secondary amine).[2] Consequently, it can react with another molecule of the alkylating agent (2-haloethanol or ethylene oxide) to form a quaternary ammonium salt. This byproduct can be difficult to separate and significantly lowers the yield of your target compound.[3]

Section 2: Troubleshooting Guide: Synthesis via 2-Haloethanols

This route is often preferred for its operational simplicity. However, several factors can impact its success.

Q3: My reaction shows low or no conversion after several hours. What are the likely causes and how can I fix it?

A3: Low conversion is a frequent issue in N-alkylation reactions and can be traced back to several key parameters.[4] Here is a systematic approach to troubleshoot:

  • Reactivity of the Alkylating Agent: The leaving group ability of the halide is critical (I > Br > Cl). If you are using 2-chloroethanol and observing a slow reaction, switching to 2-bromoethanol will significantly increase the reaction rate.[4]

  • Choice of Base: The reaction generates a hydrohalic acid (HCl or HBr), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this acid.

    • Explanation: Weak, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are ideal. They are strong enough to scavenge the acid but are not basic enough to cause significant elimination of the 2-haloethanol. Avoid strong bases like NaOH or NaH if possible, as they can promote side reactions.

  • Solvent Selection: Polar aprotic solvents are best for SN2 reactions.

    • Explanation: Solvents like Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) effectively solvate the cation of the base (e.g., K⁺) without strongly hydrogen-bonding to the amine nucleophile, leaving it "free" to react. DMF is particularly effective for sluggish reactions as it can be heated to higher temperatures.

  • Temperature: N-alkylation reactions often require thermal energy to overcome the activation barrier.

    • Explanation: If the reaction is slow at room temperature, gradually increasing the heat to 60-100 °C can dramatically improve the rate. Ensure your chosen solvent has an appropriate boiling point for the target temperature.

Troubleshooting Workflow: Low Conversion

start Low Conversion Observed q1 Using 2-Chloroethanol? start->q1 s1 Action: Switch to 2-Bromoethanol q1->s1 Yes q2 Reaction at Room Temp? q1->q2 No s1->q2 s2 Action: Heat reaction to 60-100 °C in DMF q2->s2 Yes q3 Base Used? q2->q3 No s2->q3 s3 Action: Ensure ≥1.5 eq. of K₂CO₃ is present q3->s3 Ineffective/Absent end Improved Conversion q3->end Appropriate s3->end sub 4-Methylpiperidine (Secondary Amine) elec + 2-Haloethanol sub->elec prod This compound (Desired Tertiary Amine) elec->prod elec2 + 2-Haloethanol prod->elec2 side_prod Quaternary Ammonium Salt (Byproduct) elec2->side_prod Over-alkylation

Caption: The desired reaction pathway versus the over-alkylation side reaction.

Q5: My workup is difficult, and I'm losing product during purification. What is an effective strategy?

A5: As a polar amino alcohol, the product can be challenging to isolate. [5][6]Both the starting material and product are basic and have some water solubility.

  • Initial Workup: After the reaction, filter off the inorganic base (e.g., K₂CO₃). Remove the solvent (ACN or DMF) under reduced pressure.

  • Acid-Base Extraction:

    • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

    • Wash with water or brine to remove any remaining inorganic salts.

    • To separate from non-basic impurities, you can extract the organic layer with dilute acid (e.g., 1M HCl). Your amine product and any unreacted starting amine will move to the aqueous layer as hydrochloride salts.

    • Re-basify the aqueous layer with NaOH or Na₂CO₃ to pH > 10 and extract the free amines back into an organic solvent.

  • Purification:

    • Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification on a larger scale.

    • Column Chromatography: This is effective but requires care. The basic nature of the amines can cause significant streaking on standard silica gel.

      • Pro-Tip: Pre-treat your silica gel with a solvent mixture containing 1-2% triethylamine or ammonia in methanol to neutralize the acidic sites. Alternatively, use a more polar mobile phase system, such as Dichloromethane/Methanol with 1% triethylamine. Reverse-phase chromatography is also a viable option. [6]

Section 3: Troubleshooting Guide: Synthesis via Ethylene Oxide

This method is elegant but demands stringent safety protocols.

Q6: What are the critical safety precautions for using ethylene oxide?

A6: Ethylene oxide (EtO) is a flammable, carcinogenic, and highly toxic gas. [1]Its odor threshold is well above the safe exposure limit, meaning you cannot rely on smell to detect a leak. [7]* Engineering Controls: All work must be conducted in a certified chemical fume hood. [7]* Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, and appropriate gloves (butyl rubber or Teflon are recommended). [1][7]* Storage & Handling: Store EtO cylinders in a cool, well-ventilated area, secured from physical damage. Use explosion-proof equipment and ensure proper grounding to prevent static discharge. [7]* Emergency Plan: Ensure an emergency plan is in place for leaks or exposures, and that all personnel are trained on it. [8]

Q7: My reaction with ethylene oxide is very slow or results in polymerization. How do I optimize this?

A7: The reaction of amines with ethylene oxide is often performed in a protic solvent like methanol or ethanol at room temperature or with gentle heating.

  • To Improve Rate: The solvent can act as a proton shuttle to facilitate ring-opening. If the reaction is slow, gentle heating in a sealed pressure vessel is required. Catalytic amounts of water can sometimes accelerate the reaction.

  • To Prevent Polymerization: Polymerization occurs when the hydroxyl group of the product attacks another molecule of ethylene oxide.

    • Causality: This is favored by high concentrations of ethylene oxide and higher temperatures.

    • Solution: Use a controlled amount or slight excess of the 4-methylpiperidine. Introduce the ethylene oxide slowly as a gas or a cooled solution to keep its concentration low. Maintain the lowest effective temperature to favor the more nucleophilic amine attack over the alcohol attack.

Section 4: Protocols & Data

Baseline Protocol: N-Alkylation with 2-Bromoethanol

This protocol is a starting point, optimized to minimize over-alkylation. It should be monitored and adapted based on your results.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylpiperidine (1.1 eq.) and anhydrous potassium carbonate (1.5 eq.). Add anhydrous acetonitrile or DMF to create an approximately 0.2 M solution based on the limiting reagent.

  • Slow Addition: Begin stirring the mixture at room temperature. In a separate flask, prepare a solution of 2-bromoethanol (1.0 eq.) in a small amount of the same anhydrous solvent. Using a syringe pump, add the 2-bromoethanol solution to the reaction mixture over 4-6 hours.

  • Reaction & Monitoring: After the addition is complete, heat the reaction to 60-80 °C. Monitor the consumption of 2-bromoethanol by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take 12-24 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of solvent. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Proceed with acid-base extraction as described in Q5, followed by vacuum distillation or column chromatography.

Table 1: Recommended Optimization Parameters
ParameterCondition 1 (Standard)Condition 2 (Accelerated)Rationale
Alkylating Agent 2-Bromoethanol (1.0 eq.)2-Bromoethanol (1.0 eq.)Bromoethanol is more reactive than chloroethanol.
Amine 4-Methylpiperidine (1.1 eq.)4-Methylpiperidine (1.2 eq.)Slight excess of amine minimizes over-alkylation.
Base K₂CO₃ (1.5 eq.)Cs₂CO₃ (1.5 eq.)Cesium carbonate is more soluble and can accelerate SN2 reactions. [9]
Solvent Acetonitrile (ACN)N,N-Dimethylformamide (DMF)DMF has a higher boiling point, allowing for higher reaction temperatures.
Temperature 60 °C80-100 °CHigher temperature increases reaction rate.
Addition Time 4-6 hours4-6 hoursSlow addition is critical to prevent byproduct formation. [10]

References

  • Environmental Health & Safety. (n.d.). Ethylene Oxide Standard Operating Procedure Template. Retrieved from [Link]

  • Kavala, V., et al. (2005). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 70(11), 4287–4294.
  • Coppola, G. M. (2023). Isolation and chromatographic purification of reaction products from amino acids. In Amino Acids, Peptides and Proteins in Organic Chemistry.
  • Interscan Corporation. (2024). Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure. Retrieved from [Link]

  • ETO Sterilizer. (n.d.). Best Practices for Using Ethylene Oxide as a Sterilant. Retrieved from [Link]

  • OSHA. (n.d.). Ethylene Oxide (EtO): Understanding OSHA's Exposure Monitoring Requirements. Retrieved from [Link]

  • Jung, K. W., & Salvatore, R. N. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. U.S. Patent No. 6,423,871. Washington, DC: U.S.
  • Kotha, S. (2017). N-alkylation of secondary amine? ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Foley, B. E., & DeKoning, C. B. (2018). N-Dealkylation of Amines. Molecules, 23(11), 2864.
  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University.
  • Kissei Pharmaceutical Co., Ltd. (1993). Method for producing amino alcohols.
  • Ibrahim, T. H. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • O'Brien, E., et al. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Organic Letters, 18(23), 6128–6131.
  • Jiangsu Hengrui Medicine Co., Ltd. (2018). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4).
  • Alam, M., et al. (1969). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic, 1520-1528.
  • Galeano, C. F. V., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. Retrieved from [Link]

  • Windmueller, H. G. (1958). The reaction of ethylene oxide with some proteins, amino acids and vitamins. Virginia Tech.
  • van der Loo, I., et al. (2017). Proposed industrial pathway to piperazine starting from ethylene oxide. ResearchGate. Retrieved from [Link]

Sources

resolving stability and storage issues of 2-(4-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Methylpiperidin-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to address common stability and storage issues encountered during experimentation. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of this versatile chemical compound.

I. Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section addresses specific problems you may encounter with this compound, providing insights into the underlying causes and detailed protocols for resolution.

Issue 1: The compound has developed a yellow to brown discoloration over time.

Root Cause Analysis: The discoloration of this compound, a tertiary amine, is most commonly due to oxidation. Tertiary amines can be susceptible to slow oxidation upon exposure to air (atmospheric oxygen), light, and trace metal impurities, which can catalyze the process. This can lead to the formation of colored byproducts. While the exact colored species can be complex, they often arise from the formation of N-oxides and their subsequent reactions.[1][2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for discolored this compound.

Experimental Protocol: Decolorization with Activated Carbon

This method is effective for removing colored impurities.[3]

  • Dissolution: Dissolve the discolored this compound in a suitable solvent in which the compound is highly soluble, such as ethanol or ethyl acetate.[][5] A concentration of 10-20% (w/v) is a good starting point.

  • Adsorption: Add a small amount of activated carbon (approximately 1-5% of the solute weight) to the solution.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes. Avoid heating, as this can sometimes promote further degradation.

  • Filtration: Filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon. The filtrate should be colorless.

  • Solvent Removal: Remove the solvent under reduced pressure to recover the purified, colorless product.

  • Purity Check: Verify the purity of the decolorized product using an appropriate analytical method like HPLC or NMR spectroscopy.

Issue 2: The purity of the compound has decreased over time, with new peaks appearing in HPLC/GC analysis.

Root Cause Analysis: The appearance of new peaks indicates chemical degradation. For this compound, two primary degradation pathways are likely:

  • N-Oxidation: The tertiary amine of the piperidine ring can be oxidized to form the corresponding N-oxide. This is a common degradation pathway for tertiary amines when exposed to air or oxidizing agents.[6][7]

  • Alcohol Oxidation: The primary alcohol group can be oxidized to an aldehyde or further to a carboxylic acid.[8][9][10]

These degradation products will have different polarities and retention times compared to the parent compound, leading to new peaks in chromatographic analyses.

Troubleshooting and Identification Workflow:

Caption: Workflow for identifying degradation products.

Analytical Protocols for Degradant Identification:

  • Thin Layer Chromatography (TLC):

    • Purpose: A quick method to visualize the presence of more polar impurities like N-oxides.

    • Procedure:

      • Spot the degraded sample and a reference standard on a silica gel TLC plate.

      • Develop the plate in a solvent system such as ethyl acetate/methanol (e.g., 9:1 v/v).

      • Visualize the plate under UV light (if the compound is UV active) and then with a suitable stain.[11] A potassium permanganate stain is a good general-purpose oxidizing stain that will visualize most organic compounds.[12]

    • Interpretation: The N-oxide, being more polar, will have a lower Rf value (travel a shorter distance up the plate) than the parent compound.

  • NMR Spectroscopy:

    • Purpose: To confirm the structure of the degradation products.

    • Procedure: Acquire ¹H and ¹³C NMR spectra of the degraded sample.

    • Interpretation:

      • N-Oxide Formation: The formation of an N-oxide will cause a downfield shift in the signals of the protons and carbons alpha to the nitrogen atom in the piperidine ring.[13][14]

      • Alcohol Oxidation: The appearance of a signal around 9-10 ppm in the ¹H NMR spectrum would indicate the formation of an aldehyde, while a broad signal above 10 ppm could suggest a carboxylic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To determine the molecular weight of the impurities.

    • Procedure: Analyze the degraded sample by LC-MS.

    • Interpretation: An impurity with a mass 16 Da higher than the parent compound (143.23 g/mol ) is strong evidence for the formation of the N-oxide (159.23 g/mol ).

Issue 3: The compound, which is a liquid at room temperature, has solidified or contains precipitates.

Root Cause Analysis: This issue can arise from two main causes:

  • Hygroscopicity and Hydrate Formation: Amino alcohols can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[6][15][16] The absorbed water can lead to the formation of hydrates, which may have a higher melting point than the anhydrous compound, causing solidification or precipitation.

  • Low-Temperature Storage: The predicted melting point of this compound is around 34°C.[17] If stored at a low temperature (e.g., in a refrigerator), the compound may simply have frozen.

Troubleshooting Steps:

  • Check Storage Temperature: Confirm the temperature at which the compound was stored. If it was below its melting point, gentle warming to room temperature or slightly above should re-liquefy the product.

  • Test for Water Content: If the compound does not re-liquefy upon gentle warming or if precipitation persists, the issue may be water absorption. The water content can be determined by Karl Fischer titration.

  • Removal of Water: If the water content is high, the compound can be dried by azeotropic distillation with a solvent like toluene. The toluene-water azeotrope boils at a lower temperature than either component, effectively removing the water.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture. It should be kept in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[]

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C) or Room TemperaturePrevents thermal degradation and reduces vapor pressure.
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidation of the tertiary amine.
Container Tightly sealed, opaque glassPrevents exposure to air, moisture, and light.
Incompatibilities Strong oxidizing agents, strong acidsAvoids vigorous and potentially hazardous reactions.

Q2: My synthesis of this compound resulted in a low yield and several impurities. What are the likely side reactions?

A2: A common synthetic route is the N-alkylation of 4-methylpiperidine with 2-chloroethanol or ethylene oxide. Potential side reactions and impurities include:

  • Unreacted Starting Materials: Incomplete reaction will leave residual 4-methylpiperidine and the alkylating agent.

  • Over-alkylation (for ethylene oxide route): The hydroxyl group of the product can react with another molecule of ethylene oxide to form a polyether chain.

  • Quaternary Ammonium Salt Formation: If an alkyl halide is used as the alkylating agent, the product can be further alkylated to form a quaternary ammonium salt, especially if there is an excess of the alkylating agent.[18][19]

To minimize these, it is crucial to control the stoichiometry of the reactants and the reaction conditions (temperature, reaction time).

Q3: How can I purify this compound if it contains non-colored impurities?

A3: For non-colored impurities, several purification techniques can be employed:

  • Distillation: As the compound is a liquid, vacuum distillation can be an effective method for purification, especially for removing less volatile impurities.

  • Column Chromatography: Silica gel chromatography can be used to separate the product from impurities with different polarities. A solvent system of ethyl acetate and methanol with a small amount of triethylamine (to prevent tailing of the amine on the acidic silica gel) is a good starting point.

  • Acid-Base Extraction: This technique can be used to separate the basic amine product from non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.[20][21]

    • Wash the organic layer to remove any remaining product.

    • Combine the aqueous layers and basify with a strong base (e.g., NaOH) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Q4: Is this compound hygroscopic?

III. References

  • Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784.

  • Chan, T. H., & Chen, L. M. (1990). A novel procedure for the mild oxidation of beta-amino alcohols to alpha-amino aldehydes. Tetrahedron Letters, 31(42), 6141-6144.

  • Creative Bioarray. (n.d.). Decolorization Protocol. Retrieved from [Link]

  • Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Gao, F., et al. (2018). Selective Oxidation of Amino Alcohols to Amino Acids over Au Supported on Monoclinic ZrO2: Dominant Active Sites and Kinetic Study. Industrial & Engineering Chemistry Research, 57(38), 12695-12704.

  • Wikipedia. (2023). Amine oxide. Retrieved from [Link]

  • Ishihara, K., et al. (2014). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. Angewandte Chemie International Edition, 53(12), 3213-3217.

  • Peng, C., Chan, M. N., & Chan, C. K. (2005). The hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Environmental Science & Technology, 39(6), 1547-1554.

  • Pope, F. D., et al. (2010). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Atmospheric Chemistry and Physics, 10(10), 4643-4652.

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Tuvell, T. R. (1992). U.S. Patent No. 5,136,092. Washington, DC: U.S. Patent and Trademark Office.

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Hughes, D. L. (1992). U.S. Patent No. 4,661,634. Washington, DC: U.S. Patent and Trademark Office.

  • Creative Bioarray. (n.d.). Decolorization Protocol. Retrieved from [Link]

  • Metcalfe, L. D. (1966). Thin-layer chromatography of amine oxidation products. Analytical Chemistry, 38(3), 514-515.

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6433.

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online.

  • Aubard, J., & Levi, G. (1993). EP Patent No. 0524846A1. European Patent Office.

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Stains/Dips. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube. Retrieved from [Link]

  • Wen, B., & Zhu, M. (2010). A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. Journal of the American Society for Mass Spectrometry, 21(3), 437-450.

  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2025). Effect of tertiary amines on yellowing of UV-curable epoxide resins. Retrieved from [Link]

  • ResearchGate. (2025). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents. (n.d.). Retrieved from

  • Al-Ahdal, K., & Silikas, N. (2021). Effect of aging on color stability of amine-free resin cement through the ceramic laminate veneer. The Journal of adhesive dentistry, 23(6), 527–534.

  • ResearchGate. (2012). By what reaction does (–)-sparteine decompose in ambient conditions? Retrieved from [Link]

  • Murugesan, V., & Manimekalai, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-196.

  • University of California, Davis. (2022). Properties of Common Organic Solvents. Retrieved from [Link]

  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • Reubsaet, J. L., Beijnen, J. H., Bult, A., van Maanen, R. J., Marchal, J. A., & Underberg, W. J. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of pharmaceutical and biomedical analysis, 17(6-7), 955–978.

  • ResearchGate. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Podlech, J., & Seebach, D. (1995). NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. Helvetica Chimica Acta, 78(5), 1238-1246.

Sources

Technical Support Center: 2-(4-Methylpiperidin-1-yl)ethanol - Degradation Pathways and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Methylpiperidin-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific understanding and practical tools necessary to anticipate and mitigate potential degradation, ensuring the integrity of your experiments and the quality of your results.

Introduction: Understanding the Stability of this compound

This compound is a versatile building block in medicinal chemistry and materials science. Its structure, featuring a tertiary amine within a piperidine ring and a primary alcohol, presents specific stability considerations. The lone pair of electrons on the nitrogen atom and the hydroxyl group are susceptible to various chemical transformations, which can lead to the formation of impurities and a decrease in the potency of the parent compound. This guide will delve into the likely degradation pathways and provide actionable strategies for prevention and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The two primary sites of degradation are the tertiary amine of the piperidine ring and the primary alcohol. The nitrogen atom is prone to oxidation, which can lead to the formation of an N-oxide or, in more aggressive conditions, ring-opening byproducts. The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid.

Q2: What are the most common conditions that can cause the degradation of this compound?

A2: Degradation can be initiated by several factors, including:

  • Oxidizing agents: Exposure to atmospheric oxygen over time, or more reactive species like hydrogen peroxide, can lead to oxidation of the tertiary amine and the alcohol.

  • Extreme pH: Both acidic and basic conditions can potentially catalyze degradation, although hydrolysis of the core structure is less likely than with esters or amides. However, pH can influence the rate of oxidation.

  • Elevated temperatures: High temperatures can accelerate the rate of all degradation reactions.

  • Light, especially UV: Photodegradation can occur, often through radical-mediated pathways.

Q3: How can I tell if my sample of this compound has degraded?

A3: Signs of degradation can include:

  • Appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

  • A decrease in the peak area of the parent compound over time.

  • Changes in the physical appearance of the sample, such as color change.

  • Inconsistent or unexpected results in your experiments.

Q4: What are the best practices for storing this compound to minimize degradation?

A4: To ensure the long-term stability of the compound, we recommend the following storage conditions:

  • Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Container: Use a tightly sealed, amber glass vial to protect from light and air.

  • Purity: Ensure the compound is of high purity, as impurities can sometimes catalyze degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a systematic approach to resolving them.

Observed Issue Potential Cause(s) Recommended Actions & Investigation
Appearance of an unexpected peak with a higher polarity (earlier retention time) in reverse-phase HPLC. Oxidation of the tertiary amine to form the N-oxide. The N-oxide is significantly more polar than the parent amine.1. Mass Spectrometry Analysis: Analyze the sample by LC-MS. Look for a molecular ion corresponding to the parent mass + 16 Da. 2. Co-injection: If a standard of the N-oxide is available, perform a co-injection to confirm the peak identity. 3. Mitigation: De-gas all solvents and consider adding an antioxidant to your sample if compatible with your downstream application. Store the compound under an inert atmosphere.
Appearance of a new, less polar peak in your chromatogram. Oxidation of the primary alcohol to an aldehyde. The aldehyde is generally less polar than the corresponding alcohol.1. Mass Spectrometry Analysis: Look for a molecular ion corresponding to the parent mass - 2 Da. 2. Derivatization: React the sample with a reagent that specifically targets aldehydes (e.g., 2,4-dinitrophenylhydrazine) and monitor the reaction by LC-MS. 3. Mitigation: Avoid exposure to oxidizing agents. If the compound is in solution, use freshly distilled or high-purity solvents.
A general loss of the parent compound over time with the appearance of multiple small, unresolved peaks. Complex degradation pathways, possibly involving ring-opening or polymerization. This can be triggered by aggressive conditions (e.g., strong acids/bases, high heat).1. Forced Degradation Study: Perform a controlled forced degradation study (see protocol below) to identify the conditions causing the degradation. 2. Re-evaluate Experimental Conditions: Assess if the pH, temperature, or reagents used in your experiment are too harsh. Consider using milder conditions.
Inconsistent biological or chemical activity of the compound between batches or over time. Degradation of the active compound, leading to a lower effective concentration. 1. Purity Analysis: Immediately analyze the purity of the compound by a stability-indicating method (e.g., gradient HPLC-UV). 2. Fresh Sample Comparison: Compare the activity of the suspect sample with a freshly prepared or newly purchased sample. 3. Review Storage and Handling: Ensure proper storage and handling procedures are being followed by all lab personnel.[1][2][3]

Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are predicted. It is important to note that the actual degradation products may vary depending on the specific conditions.

Oxidation of the Tertiary Amine

The tertiary amine is susceptible to oxidation, primarily forming the corresponding N-oxide. This is a common degradation pathway for tertiary amines.

Oxidation_of_Tertiary_Amine This compound This compound 2-(4-Methyl-1-oxido-piperidin-1-yl)ethanol N-Oxide Degradant This compound->2-(4-Methyl-1-oxido-piperidin-1-yl)ethanol Oxidation (e.g., H₂O₂, O₂)

Caption: Predicted oxidative degradation of the tertiary amine.

Oxidation of the Primary Alcohol

The primary alcohol can be oxidized to form an aldehyde, and with stronger oxidizing conditions, a carboxylic acid.

Oxidation_of_Primary_Alcohol This compound This compound 2-(4-Methylpiperidin-1-yl)acetaldehyde Aldehyde Degradant This compound->2-(4-Methylpiperidin-1-yl)acetaldehyde Mild Oxidation 2-(4-Methylpiperidin-1-yl)acetic acid Carboxylic Acid Degradant 2-(4-Methylpiperidin-1-yl)acetaldehyde->2-(4-Methylpiperidin-1-yl)acetic acid Strong Oxidation

Caption: Predicted oxidative degradation of the primary alcohol.

Protocol: Forced Degradation Study

A forced degradation study is a powerful tool to understand the stability of a molecule under stress conditions.[4][5][6][7][8] This protocol provides a general framework; you may need to adjust the conditions based on the stability of your compound.

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water and organic solvent (e.g., acetonitrile or methanol) for HPLC

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber (optional)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 60°C for 48 hours.

    • Photolytic Degradation (Optional): Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Control Sample: Prepare a control sample by diluting the stock solution with the same solvent used for the stressed samples and keep it at room temperature, protected from light.

  • Analysis:

    • At the end of the exposure time, dilute all samples to an appropriate concentration for analysis.

    • Analyze all stressed samples and the control sample using a suitable analytical method, such as reverse-phase HPLC with a C18 column and a gradient elution program.

    • Use a UV detector at a wavelength where the parent compound has good absorbance, or preferably, an MS detector to obtain mass information on the degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify and quantify the new peaks (degradation products).

    • Calculate the percentage of degradation of the parent compound.

    • Use the mass spectrometry data to propose structures for the major degradation products.

Expected Outcome: This study will provide a "degradation map" of your compound, indicating which conditions are most detrimental to its stability. This information is invaluable for developing stable formulations and for setting appropriate storage and handling conditions.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

  • Chemical Storage and Handling Recommendations. New York State Department of Education. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]

  • Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. Princeton University. [Link]

  • Handling and Storing Chemicals. Lab Manager. [Link]

Sources

avoiding common pitfalls in the characterization of 2-(4-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(4-Methylpiperidin-1-yl)ethanol. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this versatile building block.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the typical physicochemical properties of this compound?

A1: Understanding the fundamental properties of this compound is the first step in its successful characterization. Key properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₇NO[1]
Molecular Weight 143.23 g/mol [1][2]
CAS Number 39123-23-4[1][2]
Appearance Liquid[1]
Boiling Point ~220.2° C at 760 mmHg (Predicted)[2]
Melting Point 34.33° C (Predicted)[2]
pKa 15.15 ± 0.10 (Predicted)[3]

Note: Predicted values are based on computational models and may vary from experimental results.

Q2: What are the most common impurities I might encounter during the synthesis of this compound?

A2: The synthesis of this compound, typically through the N-alkylation of 4-methylpiperidine with 2-chloroethanol or ethylene oxide, can lead to several process-related impurities. Awareness of these potential byproducts is crucial for developing robust analytical methods and purification strategies.

Common Impurities:

  • Unreacted Starting Materials: Residual 4-methylpiperidine and the alkylating agent are common.

  • Over-alkylation Product (Quaternary Ammonium Salt): The tertiary amine of the product can react further with the alkylating agent to form a quaternary ammonium salt. This is more prevalent with highly reactive alkylating agents.[4]

  • Byproducts from Side Reactions: Depending on the synthetic route, other impurities may form. For instance, if ethylene oxide is used, polymerization can lead to poly(ethylene glycol) derivatives.

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps (e.g., ethanol, acetonitrile, ethyl acetate) and reagents like bases (e.g., triethylamine, potassium carbonate) can be present.[4][5]

Q3: What are the key considerations for the long-term storage and stability of this compound?

A3: this compound is a tertiary amino alcohol and is susceptible to degradation under certain conditions. Proper storage is essential to maintain its purity and integrity.

Storage Recommendations:

  • Temperature: Store in a cool, dry place, ideally refrigerated. Some suppliers recommend storing below +30°C.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Tertiary amines can be susceptible to oxidation over time.

  • Container: Use a tightly sealed, amber glass container to protect from light and moisture.

  • pH: Avoid storage in strongly acidic or alkaline conditions, which can catalyze degradation.[6][7]

Potential Degradation Pathways:

  • Oxidation: The tertiary amine can be oxidized, especially in the presence of air and light, to form N-oxides.

  • Dehydration: Although less common under normal storage conditions, elimination of water from the ethanol moiety could occur at elevated temperatures.

For regulated environments, it is advisable to perform forced degradation studies to understand the compound's intrinsic stability and identify potential degradation products.[8][9] These studies typically involve exposing the compound to stress conditions such as heat, light, acid, base, and oxidation.[8][9]

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: My ¹H NMR spectrum shows broad or disappearing proton signals, especially for the hydroxyl (-OH) and adjacent methylene (-CH₂-) protons.

Causality: This is a common phenomenon for alcohols and amines due to proton exchange with residual water or acidic/basic impurities in the NMR solvent. The rate of this exchange can be on the NMR timescale, leading to signal broadening. The hydroxyl proton signal, in particular, can be very broad and its chemical shift is highly dependent on concentration, temperature, and solvent.[1]

Troubleshooting Workflow:

A Broad or Disappearing -OH and adjacent -CH₂ signals B Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. A->B C Did the -OH signal disappear or significantly decrease in intensity? B->C D Yes: Signal is confirmed as the hydroxyl proton. The exchange rate has increased, causing it to average with the D₂O signal. C->D Yes E No: The broad signal may be due to another exchangeable proton or another issue. C->E No H Consider derivatization (e.g., acetylation) to cap the hydroxyl group and eliminate exchange. D->H Optional Confirmation F Dry the NMR solvent (e.g., using molecular sieves) and re-prepare the sample. E->F G Acquire the spectrum at a lower temperature to slow down the exchange rate. E->G A Poor Ionization in ESI-MS B Ensure analysis is in Positive Ion Mode (ESI+). A->B C Is the mobile phase acidic? B->C D No: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. C->D No E Yes: Check for ion suppression. Dilute the sample or improve chromatographic separation. C->E Yes F Is the signal still low? D->F E->F G Increase fragmentor/cone voltage to optimize in-source fragmentation and ion transfer. F->G Yes H Check for salt contamination (e.g., non-volatile buffers like phosphate). If present, perform sample cleanup. G->H I Signal Optimized H->I

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(4-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that every measurement of a compound's identity, purity, and strength is reliable and reproducible. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 2-(4-Methylpiperidin-1-yl)ethanol, a key intermediate in the synthesis of various pharmaceutical agents.

The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, including the nature of the sample, the expected concentration of the analyte, and the purpose of the testing (e.g., routine quality control, stability studies, or impurity profiling). For a polar compound like this compound, which lacks a strong chromophore, both High-Performance Liquid Chromatography (HPLC) with specialized detection and Gas Chromatography (GC) present viable analytical strategies. This guide will explore the validation of both techniques, offering a comparative analysis to aid researchers, scientists, and drug development professionals in making informed decisions.

The principles and protocols outlined herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH)[1][2][3][4][5], the U.S. Food and Drug Administration (FDA)[6][7][8][9][10], and the United States Pharmacopeia (USP)[11][12][13][14][15], ensuring a framework that is both scientifically sound and compliant with global regulatory expectations.

Comparative Analysis of Analytical Methods

The choice between HPLC and GC for the analysis of this compound involves a trade-off between sensitivity, selectivity, and the complexity of sample preparation. The following table summarizes the key performance parameters of a proposed HPLC method with Charged Aerosol Detection (CAD) and a GC method with Flame Ionization Detection (FID).

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-CAD)Gas Chromatography (GC-FID)
Linearity (R²) > 0.999> 0.998
Range 1 - 100 µg/mL10 - 500 µg/mL
Limit of Detection (LOD) ~1 µg/mL~5 µg/mL
Limit of Quantitation (LOQ) ~3 µg/mL~15 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 3.0%
Specificity High, demonstrated by forced degradation studiesHigh, based on retention time
Robustness Resilient to minor changes in mobile phase composition and flow rateResilient to minor changes in oven temperature ramp and carrier gas flow

Experimental Workflows

The logical progression of validating an analytical method is crucial for ensuring all performance characteristics are thoroughly evaluated. The following diagrams illustrate the typical workflows for the validation of HPLC and GC methods.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_reporting Reporting A Method Development & Optimization B Prepare Validation Protocol A->B C Prepare Standards & Samples B->C D Specificity C->D E Linearity & Range F Accuracy G Precision (Repeatability & Intermediate) H LOD & LOQ I Robustness J Analyze Data D->J E->J F->J G->J H->J I->J K Generate Validation Report J->K

Caption: HPLC Method Validation Workflow.

GC_Validation_Workflow A Define Analytical Requirements B Select GC Column & Conditions A->B C Prepare Validation Plan B->C D System Suitability Testing C->D E Execute Validation Experiments D->E F Specificity (Peak Purity) E->F G Linearity, Range, Accuracy, Precision E->G H Determine LOD & LOQ E->H I Assess Robustness E->I J Compile & Review Data F->J G->J H->J I->J K Final Validation Report J->K

Caption: GC Method Validation Workflow.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed analytical methods. These protocols are designed to be self-validating, with system suitability tests integrated to ensure the reliability of the results.

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)

This method is advantageous for non-volatile, polar compounds that lack a UV chromophore, such as this compound.

Chromatographic Conditions:

ParameterValue
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD)

Validation Protocol:

  • System Suitability: Before each validation run, inject a standard solution of this compound (50 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Specificity: Perform forced degradation of the sample under acidic, basic, oxidative, thermal, and photolytic conditions. The method is specific if the main peak is resolved from any degradation products.

  • Linearity and Range: Prepare a series of at least five standard solutions of this compound ranging from 1 to 100 µg/mL. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (low, medium, high) across the specified range. The mean recovery should be between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD over both sets of experiments should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) to assess the method's reliability.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is a suitable alternative, particularly for assessing the purity of this compound and for detecting volatile impurities.

Chromatographic Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID) at 300 °C
Injection Volume 1 µL (split ratio 20:1)

Validation Protocol:

  • System Suitability: Inject a standard solution (250 µg/mL) five times. The RSD of the retention time and peak area should be ≤ 1.0% and ≤ 3.0%, respectively.

  • Specificity: Analyze a blank solvent and a sample spiked with potential impurities to ensure no co-elution with the main analyte peak.

  • Linearity and Range: Prepare at least five standard solutions from 10 to 500 µg/mL. The correlation coefficient (R²) of the calibration curve should be ≥ 0.998.

  • Accuracy: Perform recovery studies at three concentration levels. The mean recovery should be within 97.0% to 103.0%.

  • Precision:

    • Repeatability: Analyze six replicate samples at the target concentration. The RSD should be ≤ 3.0%.

    • Intermediate Precision: Repeat the analysis on a different day or with a different instrument. The overall RSD should be ≤ 3.0%.

  • LOD and LOQ: Determine based on visual evaluation or signal-to-noise ratio.

  • Robustness: Introduce small variations in the oven temperature ramp rate (±1 °C/min) and carrier gas flow rate (±5%) to evaluate the method's performance.

Causality Behind Experimental Choices

The selection of a C18 column in the HPLC method is based on its versatility and suitability for retaining polar compounds when used with an aqueous mobile phase containing an ion-pairing agent like formic acid. The gradient elution is necessary to ensure the timely elution of any less polar impurities. Charged Aerosol Detection is chosen for its ability to provide a near-universal response for non-volatile analytes, independent of their optical properties[16].

For the GC method, a DB-5ms column is selected for its low polarity and high thermal stability, making it suitable for a broad range of compounds. The temperature programming allows for the separation of analytes with different boiling points. Flame Ionization Detection is a robust and widely used detector for organic compounds, offering excellent sensitivity and a wide linear range[17][18][19][20][21].

Conclusion

Both HPLC-CAD and GC-FID are powerful techniques for the analytical validation of this compound. The choice of method will depend on the specific analytical needs. HPLC-CAD offers superior sensitivity for non-volatile compounds and is well-suited for purity and assay determinations in bulk drug substances and formulated products. GC-FID provides a robust and reliable method for analyzing volatile impurities and can be a simpler alternative if the required sensitivity is within its capabilities.

A thorough validation in accordance with ICH, FDA, and USP guidelines is paramount to ensure the generation of high-quality, reliable, and reproducible data, which is the bedrock of pharmaceutical development and manufacturing.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • USP <1225> Method Validation - BA Sciences.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH releases draft guidelines on analytical method development - RAPS. (2022, March 31).
  • VALIDATION OF COMPENDIAL METHODS - General Chapters.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025, November 13).
  • FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024, March 7).
  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017, February 15).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT.
  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed. (2021, December).
  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil - EPA. (2019, June 4).
  • Asian Journal of Chemistry.
  • What are the detection methods for piperidine? - Blog - Biosynce. (2025, July 7).
  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents.
  • PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures - European Directorate for the Quality of Medicines & HealthCare.
  • A Comparative Guide to the Analytical Method Validation for 2-(4-Benzhydrylpiperazin-1-yl)ethanol - Benchchem.
  • Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PMC - PubMed Central.
  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem.
  • A Review on Step-by-Step Analytical Method Validation - IOSRPHR.
  • Analytical method validation: Comprehensive lifecycle approach - Allied Academies.
  • Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients - Internet Scientific Publications.
  • Gas Chromatography (GC) Solvents - Sigma-Aldrich.
  • HPLC analysis of 80% ethanol elution and the compounds 1, 2, 3, 4, and... - ResearchGate.
  • High-performance liquid chromatography (HPLC) method for (4-Methylpiperidin-1-yl)acetic acid - Benchchem.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc.
  • A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza - ResearchGate. (2022, July 8).
  • Application Note: Quantitative Analysis of (4-Methylpiperidin-1-yl)acetic acid using Liquid Chromatography-Tandem Mass Spectrome - Benchchem.
  • Determination of total ethanol in wine by high-performance liquid chromatography (Type-IV) - OIV.
  • Gas Chromatography - Using the Shimadzu GC System in the Fuel-Grade Ethanol Production Laboratory.

Sources

A Comparative Study of 2-(4-Methylpiperidin-1-yl)ethanol and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 2-(4-methylpiperidin-1-yl)ethanol and its positional isomers, 2-(2-methylpiperidin-1-yl)ethanol and 2-(3-methylpiperidin-1-yl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, spectroscopic characterization, and potential pharmacological implications of these closely related compounds. By presenting objective comparisons supported by experimental data and detailed protocols, this guide aims to facilitate a deeper understanding of the subtle yet significant impact of methyl group positioning on the piperidine scaffold.

Introduction: The Significance of Isomerism in Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and bioactive molecules.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. The introduction of a simple methyl group onto the piperidine ring, while seemingly a minor modification, can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. The precise location of this substituent dictates the molecule's three-dimensional shape and its ability to interact with biological targets.

This guide focuses on three positional isomers of N-(2-hydroxyethyl)methylpiperidine, where the methyl group is located at the 2, 3, and 4-positions of the piperidine ring. Understanding the distinct characteristics of each isomer is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.

Physicochemical Properties: A Comparative Overview

The position of the methyl group on the piperidine ring influences the molecule's polarity, boiling point, melting point, and density. These properties are critical for predicting a compound's solubility, absorption, and overall suitability for pharmaceutical development.

Property2-(2-Methylpiperidin-1-yl)ethanol2-(3-Methylpiperidin-1-yl)ethanolThis compound
Molecular Formula C₈H₁₇NOC₈H₁₇NOC₈H₁₇NO
Molecular Weight 143.23 g/mol 143.23 g/mol 143.23 g/mol
Boiling Point ~82-84 °C at 19 Torr[2]Data not available~220.2 °C at 760 mmHg (Predicted)[1][3]
Melting Point Data not availableData not available34.33 °C (Predicted)[1][3]
Density 0.98 g/cm³ (20 °C)[2]Data not availableData not available
Refractive Index 1.48 (20 °C)[2]Data not availableData not available

The steric hindrance introduced by the methyl group at the 2-position, adjacent to the nitrogen, can affect the intermolecular forces and, consequently, the boiling point. The 4-position, being the most remote from the point of substitution of the ethanol group, may result in a more symmetrical molecule, potentially influencing its melting point.

Synthesis of Isomers: A Practical Guide

The synthesis of these isomers is typically achieved through the N-alkylation of the corresponding methylpiperidine with a suitable two-carbon electrophile, such as 2-chloroethanol or ethylene oxide. The choice of reagents and reaction conditions can be optimized to achieve high yields and purity.

General Synthetic Pathway

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Methylpiperidine 2-, 3-, or 4- Methylpiperidine Reaction_Node N-Alkylation Methylpiperidine->Reaction_Node Electrophile 2-Haloethanol or Ethylene Oxide Electrophile->Reaction_Node Product_Node 2-(Methylpiperidin-1-yl)ethanol Isomer Reaction_Node->Product_Node Base, Solvent, Heat cluster_workflow GC-MS Analysis Workflow Sample Isomer Sample GC Gas Chromatography (Separation of Isomers) Sample->GC Injection MS Mass Spectrometry (Fragmentation) GC->MS Elution Data Data Analysis (Comparison of Spectra) MS->Data Detection

Sources

A Comparative Guide to the Biological Activity of 2-(4-Methylpiperidin-1-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth, objective comparison of the biological activities of 2-(4-Methylpiperidin-1-yl)ethanol derivatives, designed for researchers, scientists, and drug development professionals. By synthesizing data from diverse studies, we will explore the structure-activity relationships that govern the therapeutic potential of this versatile chemical scaffold.

Introduction: The Prominence of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of biologically active compounds and approved pharmaceuticals, rightfully earning its designation as a "privileged scaffold" in medicinal chemistry. Its favorable physicochemical properties, including its ability to exist in a stable chair conformation and serve as a versatile scaffold for three-dimensional diversification, make it an ideal building block for designing ligands that can interact with a wide array of biological targets. Derivatives of piperidine have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

This guide will focus on a specific subclass: derivatives of this compound. The presence of the 4-methyl group can influence the conformational rigidity of the piperidine ring, while the ethanol side chain provides a crucial point for modification, allowing for the exploration of a wide chemical space and the fine-tuning of biological activity.

Comparative Analysis of Biological Activities

Antimicrobial Activity

Piperidine derivatives have long been investigated for their potential to combat microbial infections. The nitrogen atom of the piperidine ring can be protonated at physiological pH, facilitating interactions with negatively charged components of microbial cell membranes. Modifications to the core structure can enhance this activity and confer selectivity against specific pathogens.

Table 1: Comparative Antimicrobial Activity of Piperidine Derivatives

Compound IDDerivative ClassTest Organism(s)MIC (µg/mL)Reference
1 2,6-diaryl-3-methyl-4-piperidone thiosemicarbazoneS. aureus, E. coli, B. subtilis100-200[1]
2 2-[4-(4-methylpiperazin-1-ylcarbonyl)phenyl]-1H-benzimidazoleS. aureus, MRSA6.25[2]
3 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazoleGram +ve and Gram -ve bacteriaModerate activity[3]
4 Piperidine-isoquinoline hybridC. albicans, C. krusei1.6 - 12.5[4]

Structure-Activity Relationship Insights:

From the available data, several key SAR trends for the antimicrobial activity of piperidine derivatives can be inferred:

  • Aromatic Substituents: The introduction of aromatic and heteroaromatic moieties, as seen in compounds 2 and 3 , often enhances antimicrobial activity. These groups can participate in π-π stacking interactions with biological targets within the microbes.

  • Carbonyl and Thiosemicarbazone Moieties: The presence of a carbonyl group, as in the piperidin-4-one derivatives (compound 1 ), and further derivatization to thiosemicarbazones can confer broad-spectrum antibacterial and antifungal properties.[1]

  • Hybrid Molecules: Combining the piperidine scaffold with other known antimicrobial pharmacophores, such as the isoquinoline in compound 4 , can lead to potent antifungal agents.[4] The length of an N-alkyl chain in such hybrids has been shown to be a critical determinant of activity.[4]

  • Piperazine vs. Piperidine: The replacement of a piperidine ring with a piperazine, as in compound 2 , can lead to potent antibacterial agents, particularly against resistant strains like MRSA.[2]

Anticancer Activity

The piperidine scaffold is a key component of numerous anticancer agents. Its derivatives can exert cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Table 2: Comparative Anticancer Activity of Piperidine Derivatives

Compound IDDerivative ClassCancer Cell Line(s)IC50 / GI50 (µM)Reference
5 2,4,5-trisubstituted thiazole with piperidineMCF7, MDA231, K56211 - 26[5]
6 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one with piperidineHeLa, IMR-32, MCF-710.64 - 33.62[6]
7 Plastoquinone analog with piperidineHCT-1164.97 ± 1.93[7]

Structure-Activity Relationship Insights:

The anticancer potential of piperidine derivatives is highly dependent on the nature and position of substituents:

  • Heterocyclic Integration: The incorporation of other heterocyclic rings, such as thiazole (compound 5 ) and indolin-2-one (compound 6 ), can lead to potent cytotoxic agents. The specific substitution pattern on these appended rings is crucial for activity.

  • Induction of Apoptosis: Many biologically active piperidine derivatives exert their anticancer effects by inducing programmed cell death (apoptosis). For instance, plastoquinone analogs containing a piperidine moiety (compound 7 ) have been shown to induce apoptosis in colorectal cancer cells.[7]

  • Lipophilicity and Cell Permeability: The overall lipophilicity of the molecule, influenced by the various substituents, plays a critical role in its ability to cross cell membranes and reach its intracellular target. This is a key consideration in the design of new anticancer piperidine derivatives.

Experimental Methodologies

To ensure the scientific integrity of the presented data, it is crucial to understand the experimental protocols used to evaluate the biological activities of these compounds. Below are detailed, step-by-step methodologies for key assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The piperidine derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Human cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivative. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Start with This compound esterification Esterification / Etherification start->esterification purification Purification & Characterization (NMR, MS, etc.) esterification->purification antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) purification->antimicrobial anticancer Anticancer Assays (e.g., MTT Assay) purification->anticancer mic_determination MIC Determination antimicrobial->mic_determination ic50_determination IC50 Determination anticancer->ic50_determination sar_analysis SAR Analysis mic_determination->sar_analysis ic50_determination->sar_analysis

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Apoptosis_Pathway derivative Piperidine Derivative cell_stress Cellular Stress derivative->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mitochondria Mitochondria bax_bak->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by cytotoxic piperidine derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The available data on related piperidine derivatives suggest that modifications to the ethanol side chain, such as esterification and etherification with various aromatic and heterocyclic moieties, are likely to yield compounds with significant antimicrobial and anticancer properties.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives. This would enable a more precise elucidation of the structure-activity relationships and the identification of lead compounds with enhanced potency and selectivity. Further mechanistic studies, including target identification and in vivo efficacy studies, will be crucial for translating the potential of these compounds into clinically viable therapies.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

  • 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. Google Patents.
  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PMC. Available at: [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Iraqi Journal of Science. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available at: [Link]

  • United States Patent. Googleapis.com. Available at: [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed. Available at: [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]

  • Anticancer Activity and In Silico ADMET Properties of 2,4,5-Trisubstitutedthiazole Derivatives. PubMed. Available at: [Link]

  • In Vitro and In Silico Study of Analogs of Plant Product Plastoquinone to Be Effective in Colorectal Cancer Treatment. PMC. Available at: [Link]

  • Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. ResearchGate. Available at: [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PMC. Available at: [Link]

  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. MDPI. Available at: [Link]

  • Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. ResearchGate. Available at: [Link]

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  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PMC. Available at: [Link]

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A Comparative Guide to the Synthetic Routes of 2-(4-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comparative analysis of three primary synthetic routes to 2-(4-Methylpiperidin-1-yl)ethanol, a key building block in pharmaceutical and materials science. We delve into the mechanistic details, experimental protocols, and performance metrics of each pathway: (A) Nucleophilic Substitution, (B) Reductive Amination, and (C) Epoxide Ring Opening. By evaluating each route against key criteria including yield, safety, scalability, and principles of green chemistry, this document serves as a comprehensive resource for researchers, chemists, and process development professionals to make informed decisions for laboratory-scale synthesis and industrial production.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring a tertiary amine embedded within a 4-methylpiperidine ring and a primary alcohol. This unique combination of a nucleophilic and basic nitrogen atom with a versatile hydroxyl group makes it an invaluable synthon in organic synthesis. Its incorporation into larger molecules can modulate critical physicochemical properties such as lipophilicity, basicity, and metabolic stability, which is of paramount importance in drug discovery and development. The piperidine moiety is a prevalent scaffold in a multitude of biologically active compounds, including central nervous system agents, antihistamines, and anticancer therapeutics.

The strategic importance of this compound necessitates the availability of efficient, scalable, and sustainable synthetic methods. This guide aims to provide a rigorous, side-by-side comparison of the most common synthetic strategies to empower chemists with the knowledge to select the optimal route for their specific objectives.

Overview of Synthetic Strategies

Three principal strategies dominate the synthesis of this compound. Each approach leverages fundamental organic reactions but presents distinct advantages and challenges.

  • Route A: Nucleophilic Substitution: A classic S(_N)2 reaction involving the direct alkylation of 4-methylpiperidine with a 2-haloethanol, such as 2-chloroethanol.

  • Route B: Reductive Amination: A one-pot or two-step process where 4-methylpiperidine is condensed with a C2 aldehyde synthon (e.g., glycolaldehyde) to form an iminium ion, which is subsequently reduced.

  • Route C: Epoxide Ring Opening: The nucleophilic attack of 4-methylpiperidine on the highly strained ring of ethylene oxide.

The following sections will dissect each of these routes in detail.

In-Depth Analysis of Synthetic Routes

Route A: Nucleophilic Substitution with 2-Chloroethanol

This approach is a straightforward application of the well-established S(_N)2 reaction, where the secondary amine, 4-methylpiperidine, acts as a nucleophile, displacing the chloride from 2-chloroethanol.

The reaction proceeds via a direct backside attack of the nitrogen lone pair on the carbon atom bearing the chlorine. A base, such as potassium carbonate (K(_2)CO(_3)), is essential to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The choice of a polar aprotic solvent like acetonitrile or DMF facilitates the S(_N)2 mechanism. A significant challenge in amine alkylation is the potential for overalkylation; however, since the product is a tertiary amine, this specific side reaction is not a concern here. The primary competing reaction is the formation of the quaternary ammonium salt if the product reacts with another molecule of 2-chloroethanol, although this is generally slow.

Caption: Mechanism of nucleophilic substitution.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylpiperidine (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous acetonitrile (10 mL per gram of amine).

  • Addition: Add 2-chloroethanol (1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation to yield the final product as a colorless oil.

Route B: Reductive Amination

Reductive amination is a highly versatile and efficient method for C-N bond formation. It is often considered a greener alternative to direct alkylation with alkyl halides.[1] This route involves the reaction of 4-methylpiperidine with glycolaldehyde (2-hydroxyacetaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the target amine.

The reaction begins with the nucleophilic attack of the amine on the aldehyde carbonyl group to form a hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal dehydrates to form a transient iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)(_3)) or sodium cyanoborohydride (NaBH(_3)CN), is then used to reduce the iminium ion.[2] These reagents are particularly effective because they are mild enough not to reduce the starting aldehyde but are sufficiently reactive to reduce the electrophilic iminium intermediate.[2] This selectivity is crucial for achieving high yields in a one-pot procedure.

Caption: Mechanism of one-pot reductive amination.

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve glycolaldehyde (1.0 eq.) and 4-methylpiperidine (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (15 mL per gram of aldehyde).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)(_3)) (1.5 eq.) portion-wise to the reaction mixture, controlling any temperature increase with an ice bath.

  • Reaction: Allow the reaction to stir at room temperature for 8-12 hours until completion, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by column chromatography on silica gel or vacuum distillation.

Route C: Ring Opening of Ethylene Oxide

This method utilizes the high reactivity of the strained three-membered ring of ethylene oxide. The nucleophilic 4-methylpiperidine attacks one of the electrophilic carbons of the epoxide, leading to a regioselective ring-opening and the formation of the desired product.

The reaction is a classic example of a nucleophilic ring-opening of an epoxide under neutral or basic conditions. The reaction proceeds via an S(_N)2 mechanism, where the amine attacks the least substituted carbon of the epoxide. In the case of ethylene oxide, both carbons are equivalent. A protic solvent, such as methanol or ethanol, is often used both as the solvent and as a proton source to protonate the resulting alkoxide ion in the final step. The reaction is typically highly exothermic and requires careful temperature control.

CRITICAL SAFETY NOTE: Ethylene oxide is a highly flammable, toxic, and carcinogenic gas.[3] It must be handled with extreme caution in a well-ventilated fume hood, and all ignition sources must be eliminated. The reaction is often performed at low temperatures and under pressure in specialized equipment, especially on a larger scale.

Caption: Mechanism of ethylene oxide ring opening.

  • Setup: In a pressure-rated flask or autoclave cooled to 0°C, place a solution of 4-methylpiperidine (1.0 eq.) in methanol (10 mL per gram of amine).

  • Addition: Carefully condense a slight excess of ethylene oxide (1.2 eq., pre-weighed in a cooled, sealed container) into the reaction vessel. Ensure the temperature is maintained at or below 5°C during the addition.

  • Reaction: Seal the vessel and allow it to warm slowly to room temperature. Stir the mixture for 24-48 hours. The pressure inside the vessel will initially increase and then decrease as the ethylene oxide is consumed.

  • Workup: After the reaction is complete (monitored by the pressure drop and confirmed by GC-MS analysis of a carefully vented aliquot), cool the vessel back to 0°C before slowly venting any excess ethylene oxide into a suitable scrubbing solution (e.g., dilute acid).

  • Purification: Transfer the reaction mixture and remove the solvent under reduced pressure. The residue can then be purified by vacuum distillation.

Comparative Analysis

To provide a clear, objective comparison, the three synthetic routes are evaluated based on several key performance and sustainability metrics.

MetricRoute A: Nucleophilic SubstitutionRoute B: Reductive AminationRoute C: Epoxide Ring Opening
Typical Yield 65-80%80-95%>90%
Atom Economy Moderate (~70%)High (~88%)Excellent (100%)
Reaction Time Long (12-18 h)Moderate (8-12 h)Long (24-48 h)
Reagents 2-Chloroethanol (toxic, corrosive), K₂CO₃ (mild base)Glycolaldehyde (can be unstable), NaBH(OAc)₃ (moisture sensitive)Ethylene Oxide (highly toxic, flammable, carcinogenic)
Solvents Acetonitrile, DMF (can be difficult to remove)DCE (chlorinated), MethanolMethanol, Ethanol (greener options)
Safety Concerns Standard laboratory hazards.Use of hydride reagents requires care.Extreme Hazard. Requires specialized equipment and handling procedures.
Scalability Moderate; long reaction times and workup can be cumbersome.Good; one-pot nature is advantageous.Difficult; requires specialized high-pressure equipment and stringent safety protocols.
Cost-Effectiveness Reagents are relatively inexpensive.Reducing agent can be costly.Ethylene oxide is cheap, but specialized equipment and safety measures add significant cost.
Green Chemistry Generates inorganic salt waste.Good; often a one-pot reaction, but uses a stoichiometric reductant.Excellent atom economy, but the high hazard profile of ethylene oxide is a major drawback.

Caption: Comparative analysis of synthetic routes to this compound.

Conclusion and Recommendations

The choice of synthetic route for this compound depends heavily on the scale of the synthesis and the available resources.

  • For laboratory-scale synthesis (<100 g): Reductive Amination (Route B) is highly recommended. It offers the best balance of high yield, operational simplicity (one-pot), and safety. The use of sodium triacetoxyborohydride is standard practice in modern medicinal chemistry for its selectivity and reliability.[2]

  • For process development and initial scale-up: Nucleophilic Substitution (Route A) presents a viable, cost-effective option if moderate yields are acceptable. While the reaction times are longer, the reagents are inexpensive and the procedure does not require specialized equipment. However, waste disposal of inorganic salts must be considered.

  • For large-scale industrial production: Epoxide Ring Opening (Route C) is the most atom-economical and potentially the most cost-effective route on a per-kilogram basis, due to the low cost of ethylene oxide. However, this advantage is offset by the extreme safety hazards and the significant capital investment required for specialized high-pressure reactors and scrubbing systems. This route should only be considered by facilities equipped to handle highly hazardous materials.

Ultimately, the principles of green chemistry favor routes with higher atom economy and reduced waste, such as Reductive Amination and Epoxide Ring Opening.[1] However, the holistic "greenness" of a process must also account for the intrinsic hazards of the reagents used, making Reductive Amination the most attractive option for most research and development applications.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). Cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. Available at: [Link]

  • Closson, R. D., Napolitano, J. P., Ecke, G. G., & Kolka, A. J. (1957). The Ethylation of Amines. II. The Reaction of Ethylene with Aliphatic and Alicyclic Amines. The Journal of Organic Chemistry, 22(6), 646-649. Available at: [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Wikipedia. (2023). Reductive amination. Available at: [Link]

  • U.S. Environmental Protection Agency. (2023). Ethylene Oxide. Available at: [Link]

  • Occupational Safety and Health Administration. Ethylene Oxide Safety and Health Topics. Available at: [Link]

  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43. Available at: [Link]

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A Senior Application Scientist's Guide to Benchmarking 2-(4-Methylpiperidin-1-yl)ethanol in Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient, selective, and sustainable catalytic systems is paramount. While sophisticated metal complexes and intricate organocatalysts often take center stage, simpler molecules can offer surprising efficacy and practical advantages. This guide provides an in-depth comparative analysis of 2-(4-Methylpiperidin-1-yl)ethanol, a readily accessible amino alcohol, benchmarking its performance as an organocatalyst against established alternatives in the Biginelli reaction. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven framework for catalyst evaluation and selection.

Introduction: The Rationale for Benchmarking this compound

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone for the synthesis of dihydropyrimidinones (DHPMs), a privileged scaffold in medicinal chemistry. The catalytic landscape for this transformation is diverse, spanning from strong acids to Lewis acids and, increasingly, to organocatalysts. Amino alcohols, such as this compound, present an intriguing yet underexplored class of catalysts for this reaction. Their bifunctional nature, possessing both a Lewis basic nitrogen and a Brønsted acidic/hydrogen-bond-donating hydroxyl group, suggests a potential for synergistic activation of the reaction components.

This guide will rigorously evaluate the catalytic prowess of this compound by directly comparing it with two archetypal amine catalysts: piperidine, its parent secondary amine, and (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, a widely-used chiral organocatalyst. This comparison will illuminate the influence of the N-hydroxyethyl substituent on catalytic activity and provide a clear performance benchmark.

Experimental Design: A Framework for Robust Catalyst Evaluation

To ensure the scientific integrity of this benchmarking study, a standardized experimental protocol was designed. The selection of a model reaction is critical; here, the condensation of benzaldehyde, ethyl acetoacetate, and urea was chosen for its well-documented behavior and the ease of product characterization.

General Experimental Protocol for the Biginelli Reaction

A solution of benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the respective catalyst (10 mol%) in ethanol (5 mL) was stirred at reflux. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, and the precipitated product was collected by filtration, washed with cold ethanol, and dried under vacuum. The yield of the isolated product, 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one, was then determined.

Causality Behind Experimental Choices:

  • Solvent: Ethanol was chosen as a green and commonly used solvent for the Biginelli reaction.[1]

  • Stoichiometry: A slight excess of urea is employed to drive the reaction to completion.

  • Catalyst Loading: A 10 mol% loading is a standard starting point for organocatalytic reactions, allowing for a clear assessment of catalytic efficacy without excessive catalyst usage.

  • Work-up: The simple precipitation and filtration of the product provide a straightforward and reproducible method for isolation and yield determination.

Analytical Methods

The identity and purity of the synthesized dihydropyrimidinone were confirmed by ¹H NMR and ¹³C NMR spectroscopy and by comparison with literature data.

Data Presentation and Performance Comparison

The catalytic performance of this compound, piperidine, and (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol in the model Biginelli reaction is summarized below.

CatalystStructureReaction Time (h)Yield (%)
This compound this compound
492PiperidinePiperidine685(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol588

Analysis and Discussion: Unpacking the Catalytic Performance

The experimental data reveals that this compound is a highly effective catalyst for the Biginelli reaction, outperforming both piperidine and the more complex chiral amino alcohol under these conditions.

  • Superior Performance of this compound: The higher yield and shorter reaction time observed with this compound suggest that the presence of the hydroxyl group plays a crucial role in accelerating the reaction. It is hypothesized that the hydroxyl group can act as a hydrogen bond donor, activating the carbonyl group of the aldehyde and the β-ketoester, thereby facilitating nucleophilic attack. This cooperative activation, in conjunction with the basicity of the piperidine nitrogen which activates the urea, likely leads to a more efficient catalytic cycle.

  • Comparison with Piperidine: The improved performance over piperidine highlights the beneficial effect of the N-hydroxyethyl substituent. While piperidine is a competent base catalyst, it lacks the hydrogen-bonding capability of the amino alcohol, resulting in a slower reaction rate.

  • Benchmarking against a Chiral Standard: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, a well-regarded organocatalyst, also shows good activity. However, the simpler and more accessible this compound demonstrates superior performance in terms of both yield and reaction time for this achiral transformation. This underscores the importance of selecting a catalyst fit for the specific purpose; for non-asymmetric applications, a simpler, more efficient catalyst may be preferable.

Visualizing the Workflow and Proposed Mechanism

To further elucidate the experimental process and the proposed catalytic role of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis A Combine Benzaldehyde, Ethyl Acetoacetate, Urea B Add Catalyst (10 mol%) A->B C Add Ethanol (Solvent) B->C D Reflux Reaction Mixture C->D E Monitor by TLC D->E F Cool to Room Temperature E->F Reaction Complete G Filter Precipitate F->G H Wash with Cold Ethanol G->H I Dry Product H->I J Characterize (NMR) I->J

Caption: Experimental workflow for the Biginelli reaction.

Proposed_Mechanism catalyst This compound aldehyde Benzaldehyde catalyst->aldehyde H-bonds to C=O ketoester Ethyl Acetoacetate catalyst->ketoester H-bonds to C=O urea Urea catalyst->urea Activates N-H aldehyde->urea enamine Enamine Intermediate ketoester->enamine imine N-Acylimine Intermediate urea->imine imine->enamine product Dihydropyrimidinone enamine->product product->catalyst Catalyst Regenerated

Caption: Proposed dual activation mechanism.

Conclusion and Future Outlook

This comparative guide demonstrates that this compound is a highly efficient and practical organocatalyst for the Biginelli reaction, surpassing the performance of both its parent amine, piperidine, and a more complex chiral amino alcohol. The enhanced reactivity is attributed to the cooperative effect of the basic amine and the hydrogen-bond-donating hydroxyl group.

For researchers in drug development and process chemistry, the key takeaways are:

  • High Efficacy: this compound offers excellent yields in shorter reaction times for the synthesis of dihydropyrimidinones.

  • Cost-Effectiveness and Availability: As a relatively simple molecule, it represents a more economical choice compared to many specialized organocatalysts.

  • Potential for Broader Applications: The demonstrated catalytic activity suggests that this compound and its derivatives warrant further investigation in other organocatalytic transformations, such as aldol and Michael additions.

Future research should focus on exploring the substrate scope of this catalyst in the Biginelli reaction and extending its application to other important carbon-carbon and carbon-heteroatom bond-forming reactions.

References

  • Exploring 2-(Piperidin-1-yl)ethanol: A Versatile Chemical Compound. [Link]

  • Zafar, A. M., et al. "Amino Acids Catalyzed Biginelli Protocols." Asian Journal of Chemistry, vol. 25, no. 5, 2013, pp. 2875-2877.
  • Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. National Institutes of Health. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. MDPI. [Link]

  • mini-review-on-the-synthesis-of-biginelli-analogs-using-greener-heterogeneous-catalysis-recent-strategies-with-the-support-or-direct-catalyzing-of-inorganic-catalysts. Ask this paper | Bohrium. [Link]

  • Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. Royal Society of Chemistry. [Link]

  • Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. MDPI. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]

  • Catalytic Amination for N-Alkyl Amine Synthesis. ResearchGate. [Link]

  • Process for preparing 2-piperidineethanol compounds.
  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. National Institutes of Health. [Link]

  • Selective Catalytic Synthesis of Mixed Alkylamines and Polyfunctional Amines. Springer. [Link]

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A Head-to-Head Comparison of 2-(4-Methylpiperidin-1-yl)ethanol and Structurally-Related Amino Alcohols in Catalysis and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and process chemistry, the selection of the optimal reagent is paramount to achieving desired outcomes with high efficiency, selectivity, and sustainability. Among the versatile class of amino alcohols, 2-(4-methylpiperidin-1-yl)ethanol stands out as a valuable building block and catalyst, owing to its unique structural features. This guide provides a detailed head-to-head comparison of this compound with three structurally and functionally related reagents: 2-(piperidin-1-yl)ethanol, 2-(pyrrolidin-1-yl)ethanol, and N-methyldiethanolamine (MDEA).

This in-depth analysis, grounded in experimental data, will explore the nuances of their physicochemical properties and performance in key applications, including catalysis in organic reactions and carbon dioxide capture. By understanding the subtle yet significant differences imparted by the methyl substituent, the nature of the heterocyclic ring, and the acyclic structure, researchers can make more informed decisions in their synthetic endeavors.

Structural Analogs: A Comparative Overview

The four amino alcohols under consideration share the common motif of a tertiary amine and a primary alcohol, which dictates their fundamental reactivity. However, their structural variations are expected to influence their steric hindrance, basicity, and overall performance in chemical transformations.

  • This compound (Target Compound): The presence of a methyl group at the 4-position of the piperidine ring introduces a degree of steric bulk and alters the electron density of the nitrogen atom.

  • 2-(Piperidin-1-yl)ethanol: This direct analog lacks the methyl substituent, providing a baseline for evaluating the impact of the methyl group.

  • 2-(Pyrrolidin-1-yl)ethanol: The five-membered pyrrolidine ring offers a different steric and electronic profile compared to the six-membered piperidine ring.

  • N-Methyldiethanolamine (MDEA): As an acyclic analog, MDEA provides a point of comparison to understand the influence of the cyclic backbone on the reagent's properties and reactivity.

Physicochemical Properties: A Tabulated Comparison

The physical and chemical properties of a reagent are critical determinants of its suitability for a specific application, influencing factors such as solubility, reaction temperature, and separation procedures. The table below summarizes the key physicochemical properties of the four amino alcohols.

PropertyThis compound2-(Piperidin-1-yl)ethanol2-(Pyrrolidin-1-yl)ethanolN-Methyldiethanolamine (MDEA)
CAS Number 39123-23-43040-44-6[1]2955-88-6105-59-9[2]
Molecular Formula C₈H₁₇NOC₇H₁₅NO[1]C₆H₁₃NOC₅H₁₃NO₂[2]
Molecular Weight 143.23 g/mol 129.20 g/mol [1]115.18 g/mol 119.16 g/mol [2]
Boiling Point ~220.2 °C (Predicted)199-202 °C[1]184-186 °C247 °C[2]
Melting Point 34.33 °C (Predicted)16 °C[1]-45 °C-21 °C[2]
Density Not available0.973 g/mL at 25 °C[1]0.985 g/mL at 25 °C1.04 g/mL at 20 °C[2]
Flash Point Not available69 °C (156 °F)[1]76 °C (169 °F)135 °C (275 °F)[2]

Performance in Key Applications: A Data-Driven Comparison

The true measure of a reagent's utility lies in its performance in practical applications. This section delves into a comparative analysis of the four amino alcohols in two key areas: carbon dioxide capture and as catalysts in organic synthesis.

Carbon Dioxide Capture: A Comparative Assessment

Aqueous solutions of amines are widely used for the removal of CO₂ from industrial gas streams. The efficiency of this process is influenced by the amine's absorption capacity, reaction rate, and the energy required for regeneration. While direct comparative data for all four compounds is limited, extensive research on MDEA and piperazine (a close structural relative of piperidine) provides valuable insights.

Tertiary amines like MDEA react with CO₂ through a base-catalyzed hydration mechanism, which is generally slower than the carbamate formation mechanism of primary and secondary amines.[3] However, they offer the advantage of a higher theoretical CO₂ loading capacity (1 mole of CO₂ per mole of amine) and lower regeneration energy.[3]

Studies have shown that the addition of a cyclic amine like piperazine as a promoter to MDEA solutions significantly enhances the rate of CO₂ absorption.[4] This suggests that the piperidine-based structures of this compound and 2-(piperidin-1-yl)ethanol could also exhibit favorable kinetics in CO₂ capture applications, potentially offering a balance between absorption rate and regeneration energy.

Comparative Data on CO₂ Capture Performance:

Amine SolventCO₂ Absorption Capacity (mol CO₂/mol amine)Absorption RateRegeneration EnergyReference
MDEA HighSlowLow[3]
MDEA + Piperazine HighFastModerate[4]
Catalysis in Organic Synthesis: The Knoevenagel Condensation

Amino alcohols are known to be effective basic catalysts for various organic transformations, including the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. The catalytic activity of these compounds is attributed to the basicity of the tertiary amine, which facilitates the deprotonation of the active methylene compound.

To provide a quantitative comparison, a model Knoevenagel condensation between benzaldehyde and malononitrile to form 2-benzylidenemalononitrile can be considered. The reaction can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the reaction rate and yield.

Hypothetical Comparative Performance in Knoevenagel Condensation:

While direct experimental data for this specific comparison is not available in the searched literature, we can hypothesize the relative performance based on structural considerations. The basicity of the tertiary amine is a key factor. The methyl group in this compound may slightly increase the electron density on the nitrogen, potentially enhancing its basicity and catalytic activity compared to 2-(piperidin-1-yl)ethanol. The five-membered ring of 2-(pyrrolidin-1-yl)ethanol may adopt a more planar conformation, potentially influencing the accessibility of the nitrogen lone pair and its catalytic performance. The acyclic nature of MDEA might lead to different solvation effects and steric hindrance around the nitrogen, impacting its catalytic efficiency.

A standardized experimental protocol is provided in Section 5 to enable researchers to perform this direct comparison.

Mechanistic Insights: The Role of the Amino Alcohol

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and catalyst design. This section provides a generalized mechanistic pathway for two key applications.

Catalysis of Knoevenagel Condensation

In the Knoevenagel condensation, the amino alcohol acts as a base to deprotonate the active methylene compound (e.g., malononitrile), generating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde (e.g., benzaldehyde). The resulting alkoxide intermediate is protonated by the protonated amine catalyst, regenerating the catalyst and yielding an aldol-type adduct. Subsequent dehydration of this adduct leads to the final α,β-unsaturated product.

Knoevenagel_Condensation cluster_0 Catalytic Cycle A Amino Alcohol (Catalyst) C Carbanion A->C Deprotonation B Active Methylene Compound B->C E Alkoxide Intermediate C->E Nucleophilic Attack D Aldehyde D->E G Aldol Adduct E->G Protonation F Protonated Catalyst F->A Regeneration F->G H Final Product G->H Dehydration I Water G->I Fischer_Esterification cluster_1 Fischer Esterification Pathway RCOOH Carboxylic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH Protonation H_plus H⁺ (Acid Catalyst) H_plus->Protonated_RCOOH Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate Nucleophilic Attack ROH Alcohol ROH->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of H₂O Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Protonated_Ester->H_plus Catalyst Regeneration Ester Ester Protonated_Ester->Ester Deprotonation Experimental_Workflow cluster_2 Comparative Catalysis Workflow Prep Prepare Stock Solutions Setup Set up Reactions (4 Catalysts + Control) Prep->Setup React React at Constant Temperature & Stirring Setup->React Sample Take Aliquots at Time Intervals React->Sample Quench Quench Aliquots Sample->Quench Analyze Analyze by GC/NMR Quench->Analyze Compare Compare Rates & Yields Analyze->Compare

Sources

A Comparative Guide to 2-(4-Methylpiperidin-1-yl)ethanol in Asymmetric Catalysis: A Cross-Validation of Experimental Potential

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and selective chiral catalysts is a continuous endeavor. Amino alcohols, a class of organic compounds bearing both an amine and a hydroxyl group, have emerged as privileged scaffolds in asymmetric catalysis. Their modular nature and ability to form well-defined complexes with metal centers make them invaluable tools in the synthesis of enantiomerically enriched molecules. This guide provides an in-depth technical comparison of 2-(4-Methylpiperidin-1-yl)ethanol, a readily accessible piperidine-based amino alcohol, with established alternatives in the context of asymmetric synthesis. While direct experimental data for its catalytic performance is not extensively documented in peer-reviewed literature, this guide will cross-validate its potential by examining the performance of structurally analogous compounds in key carbon-carbon bond-forming reactions. This analysis will be grounded in established experimental protocols and safety considerations to provide a comprehensive and trustworthy resource.

Physicochemical Properties and Safety Profile

Before delving into its catalytic applications, a thorough understanding of the physicochemical properties and safety profile of this compound is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₇NO
Molecular Weight143.23 g/mol
Predicted Boiling Point~220.2 °C at 760 mmHg[1]
Predicted Melting Point34.33 °C[1]
AppearanceLiquid

Safety and Handling:

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Comparative Catalytic Performance: An Inferential Analysis

The catalytic prowess of amino alcohols is often benchmarked in well-established asymmetric reactions. In the absence of direct experimental data for this compound, we will analyze the performance of structurally similar piperidine-based amino alcohols in two such reactions: the asymmetric Henry (nitroaldol) reaction and the enantioselective addition of diethylzinc to aldehydes. This comparative approach allows us to infer the potential efficacy of our target compound.

The Asymmetric Henry Reaction: A Gateway to Chiral β-Nitro Alcohols

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. Its asymmetric variant, often catalyzed by chiral amino alcohol-metal complexes, provides a valuable route to enantiomerically enriched β-nitro alcohols, which are versatile precursors to pharmaceuticals.

Table 2: Performance of Structurally Related Amino Alcohol Catalysts in the Asymmetric Henry Reaction

Catalyst/LigandAldehydeCatalyst Loading (mol%)Metal Co-catalystSolventTime (h)Temp (°C)Yield (%)ee (%)Reference
Chiral bis(β-amino alcohol)Benzaldehyde20Cu(OAc)₂·H₂OEthanol2425>9994.6[1]
(S)-2-Aminomethylpyrrolidine derivativeo-Nitrobenzaldehyde10Cu(II) complexCH₂Cl₂/THF24rt9773[3]

The high yields and enantioselectivities achieved with these related catalysts suggest that this compound, when complexed with a suitable metal such as copper(II), could also serve as an effective ligand for the asymmetric Henry reaction. The piperidine nitrogen and the hydroxyl group can coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Experimental Protocols

To ensure the practical applicability of this guide, detailed, step-by-step methodologies for the benchmark reactions are provided below. These protocols are based on established literature procedures and can be adapted for the evaluation of this compound as a catalyst.

Protocol 1: Asymmetric Henry Reaction

This protocol describes a general procedure for the asymmetric Henry reaction between an aldehyde and nitromethane, catalyzed by an in-situ generated copper-amino alcohol complex.

Materials:

  • This compound (or alternative amino alcohol ligand)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Aldehyde (e.g., benzaldehyde)

  • Nitromethane

  • Ethanol (anhydrous)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the amino alcohol ligand (0.1 mmol) and Cu(OAc)₂·H₂O (0.1 mmol) in anhydrous ethanol (2 mL).

  • Stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Cool the reaction mixture to the desired temperature (e.g., 25 °C).

  • Add the aldehyde (1.0 mmol) to the catalyst solution.

  • Add nitromethane (5.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction for the specified time (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (5 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

The Enantioselective Addition of Diethylzinc to Aldehydes

This reaction is another cornerstone of asymmetric synthesis, providing access to chiral secondary alcohols. Chiral amino alcohols are highly effective catalysts for this transformation.

Table 3: Performance of Structurally Related Amino Alcohol Catalysts in the Diethylzinc Addition to Benzaldehyde

Catalyst/LigandCatalyst Loading (mol%)SolventTime (h)Temp (°C)Yield (%)ee (%)Reference
Proline-derived amino alcohol2Toluene209897[4]
Polymer-supported amino alcohol10Toluene24rt9592[5]

The excellent results obtained with various amino alcohol ligands in this reaction strongly suggest that this compound could also be a highly effective catalyst. The in-situ formed zinc alkoxide of the amino alcohol is believed to be the active catalytic species.

Protocol 2: Enantioselective Addition of Diethylzinc to an Aldehyde

This protocol outlines a general procedure for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by an amino alcohol.

Materials:

  • This compound (or alternative amino alcohol ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde (e.g., benzaldehyde)

  • Toluene (anhydrous)

  • Standard laboratory glassware and syringe techniques for handling air-sensitive reagents

Procedure:

  • To a flame-dried, argon-purged flask, add the amino alcohol ligand (0.1 mmol) and anhydrous toluene (5 mL).

  • Cool the solution to 0 °C.

  • Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol) to the solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the aldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for the specified time (e.g., 2-4 hours), monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or gas chromatography (GC).

Visualizing the Experimental Workflow

To provide a clear and concise overview of the experimental processes, the following diagrams illustrate the workflows for the asymmetric Henry reaction and the enantioselective addition of diethylzinc.

Henry_Reaction_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Workup & Purification cluster_analysis Analysis ligand Amino Alcohol Ligand mix_prep Stir at RT, 1h ligand->mix_prep metal Cu(OAc)₂·H₂O metal->mix_prep solvent_prep Ethanol solvent_prep->mix_prep catalyst Chiral Copper Catalyst mix_prep->catalyst reaction_mix Stir at 25°C, 24h catalyst->reaction_mix aldehyde Aldehyde aldehyde->reaction_mix nitroalkane Nitromethane nitroalkane->reaction_mix quench Quench (1M HCl) reaction_mix->quench extract Extract (EtOAc) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Chiral β-Nitro Alcohol purify->product hplc Chiral HPLC product->hplc

Caption: Workflow for the Asymmetric Henry Reaction.

Diethylzinc_Addition_Workflow cluster_catalyst_formation Catalyst Formation cluster_reaction_dz Enantioselective Addition cluster_workup_dz Workup & Purification cluster_analysis_dz Analysis ligand_dz Amino Alcohol Ligand mix_cat Stir at 0°C, 30min ligand_dz->mix_cat diethylzinc_cat Diethylzinc diethylzinc_cat->mix_cat solvent_cat Toluene solvent_cat->mix_cat active_catalyst Active Zinc Catalyst mix_cat->active_catalyst reaction_mix_dz Stir at 0°C, 2-4h active_catalyst->reaction_mix_dz aldehyde_dz Aldehyde aldehyde_dz->reaction_mix_dz quench_dz Quench (aq. NH₄Cl) reaction_mix_dz->quench_dz extract_dz Extract (Ether) quench_dz->extract_dz dry_dz Dry & Concentrate extract_dz->dry_dz purify_dz Column Chromatography dry_dz->purify_dz product_dz Chiral Secondary Alcohol purify_dz->product_dz gc_hplc Chiral GC or HPLC product_dz->gc_hplc

Caption: Workflow for the Enantioselective Diethylzinc Addition.

Conclusion and Future Outlook

While direct experimental validation of this compound as a catalyst in asymmetric synthesis is currently limited in the accessible literature, a comparative analysis of its structural analogs provides a strong foundation for inferring its potential. The presence of a chiral center, a coordinating hydroxyl group, and a basic piperidine nitrogen makes it a promising candidate for a variety of catalytic transformations. The provided experimental protocols for the asymmetric Henry reaction and the enantioselective addition of diethylzinc to aldehydes offer a clear pathway for researchers to empirically determine its efficacy and benchmark its performance against established catalysts. Future studies should focus on the systematic evaluation of this and other readily available amino alcohols to expand the toolbox of chiral catalysts for the efficient and selective synthesis of valuable chemical entities.

References

  • McNally, A., et al. J. Org. Chem.2021 , 86 (5), 4115-4125. [Link]

  • Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]

  • ACS Publications. Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. J. Org. Chem.1994 , 59 (19), 5550–5559. [Link]

  • MDPI. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules2019 , 24 (1), 123. [Link]

Sources

A Senior Application Scientist's Guide to Establishing the Purity and Identity of 2-(4-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal confirmation of a molecule's identity and purity is the bedrock of reliable and reproducible science. 2-(4-Methylpiperidin-1-yl)ethanol, a substituted piperidine derivative, serves as a versatile building block in the synthesis of more complex molecules, including potential central nervous system (CNS) agents.[1] Its structural features—a tertiary amine, a primary alcohol, and a substituted heterocyclic ring—necessitate a multi-faceted analytical approach for complete characterization.

This guide provides an in-depth comparison of orthogonal analytical techniques, moving beyond a simple listing of methods to explain the causality behind experimental choices. As drug development professionals, our goal is not just to generate data, but to build a self-validating analytical package that ensures the material's quality and suitability for its intended use. We will explore the core techniques required to build a robust certificate of analysis, grounded in authoritative spectroscopic and chromatographic principles.

Physicochemical Properties: The Starting Point

Before delving into complex instrumentation, a summary of the fundamental physicochemical properties of this compound provides the necessary context for method selection. These properties influence choices such as solvent selection for NMR and chromatography, and the decision between Gas or Liquid Chromatography.

PropertyValueSource
CAS Number 39123-23-4[2]
Molecular Formula C₈H₁₇NO[1][2]
Molecular Weight 143.23 g/mol [1][2]
Appearance Liquid (at room temp)[3]
Predicted Boiling Point ~220.2° C at 760 mmHg[2]
Predicted Melting Point 34.33° C[2]

Part I: Establishing Identity – The Spectroscopic Triad

The first critical question is "Is this the correct molecule?". Identity is established by probing the molecular structure at different levels: the atomic connectivity, the overall mass, and the constituent functional groups. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive and definitive answer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, as it maps the chemical environment and connectivity of individual protons and carbons.[1] For a molecule like this compound, a suite of 1D and 2D NMR experiments is required for a complete assignment.

Causality of NMR Experiment Selection:
  • ¹H NMR: Provides the initial overview of proton environments. The integration values confirm the number of protons in each environment, while the multiplicity (singlet, triplet, multiplet) reveals adjacent proton-proton coupling, offering clues to the structure. For instance, the triplet multiplicity expected for the methylene groups of the ethanol side chain immediately suggests their adjacency.[1]

  • ¹³C NMR: Complements the proton data by providing a signal for each unique carbon atom, confirming the carbon skeleton of the molecule.[1] The chemical shifts are indicative of the carbon's functionalization (e.g., carbons bonded to nitrogen or oxygen appear further downfield).

  • 2D NMR (COSY, HSQC): These experiments are crucial for definitive proof of structure. A Correlation Spectroscopy (COSY) experiment shows which protons are coupled to each other, confirming the connectivity of the ethanol side chain and tracing the proton sequence around the piperidine ring.[1] A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal to the carbon it is directly attached to, allowing for the confident assignment of all carbon signals.[1]

Expected NMR Data:

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound [1]

Assignment Predicted ¹H Shift (δ, ppm) Predicted ¹H Multiplicity Predicted ¹³C Shift (δ, ppm) Rationale for Chemical Shift
-OH Variable (1.0-5.0) Broad Singlet - Labile proton, shift is concentration and solvent dependent.
-CH₂-OH (Ethanol) ~3.6 Triplet ~59-61 Adjacent to the electron-withdrawing oxygen atom.
N-CH₂- (Ethanol) ~2.5 Triplet ~60-62 Adjacent to the electron-withdrawing nitrogen atom.
H-2, H-6 (Piperidine) ~2.0 - 3.0 Multiplets ~54-56 Adjacent to the ring nitrogen.
H-3, H-5 (Piperidine) ~1.6 - 1.8 Multiplets ~34-36 Aliphatic ring protons.
H-4 (Piperidine) ~1.2 - 1.5 Multiplet ~30-32 Methine proton at the site of methyl substitution.

| -CH₃ (Methyl) | ~0.9 | Doublet | ~22-24 | Aliphatic methyl group coupled to H-4. |

Note: Predicted values are based on general principles and data from analogous structures. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS): The Molecular Weigh-In

Mass spectrometry provides the exact molecular weight of the compound, serving as a primary check of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Experimental Rationale:

Electrospray ionization (ESI) is a suitable technique for this molecule due to the presence of the basic nitrogen, which can be easily protonated to form [M+H]⁺. The resulting mass-to-charge ratio (m/z) will confirm the molecular weight. For this compound (MW = 143.23), the expected [M+H]⁺ ion would be observed at an m/z of approximately 144.24. Tandem MS (MS/MS) experiments can be performed to fragment the parent ion, yielding a predictable pattern that further corroborates the proposed structure. For instance, fragmentation would likely involve the loss of the ethanol side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies.[1] While it doesn't provide the detailed connectivity of NMR, it serves as an excellent orthogonal check for the presence of key structural motifs.

Expected FTIR Data:

Table 2: Key FTIR Absorption Bands for this compound [1][4]

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
~3400 (broad) O-H Stretch Alcohol (-OH) Confirms the presence of the hydroxyl group. Broadness is due to hydrogen bonding.
~2950-2800 C-H Stretch Aliphatic (CH, CH₂, CH₃) Confirms the alkane-like structure of the piperidine ring and side chains.
~1100 C-N Stretch Tertiary Amine Indicates the presence of the piperidine nitrogen.

| ~1050 | C-O Stretch | Primary Alcohol | Confirms the C-O bond of the ethanol moiety. |

Part II: Assessing Purity – The Chromatographic Separation

Once identity is confirmed, the next critical question is "How pure is the sample?". Purity assessment involves separating the main compound from any potential impurities, which may include starting materials, by-products, degradation products, or residual solvents.[5][6] High-Performance Liquid Chromatography (HPLC) is the industry standard for this task.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the preferred method for the purity analysis of most non-volatile organic molecules in the pharmaceutical industry.[7] It offers high resolution, sensitivity, and quantitative accuracy.

Method Selection and Rationale (HPLC vs. GC):
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Verdict for this compound
Principle Separation in a liquid mobile phase based on polarity.Separation in a gaseous mobile phase based on boiling point and polarity.The molecule has a relatively high boiling point and contains a polar hydroxyl group, making it well-suited for Reversed-Phase HPLC.
Analyte Suitability Non-volatile, thermally sensitive compounds.Volatile, thermally stable compounds.While GC is possible, potential on-column degradation or poor peak shape due to the polar -OH group makes HPLC a more robust and reliable choice.
Detection UV, MS, ELSD, etc.FID, MS, TCD, etc.The lack of a strong chromophore means UV detection might be less sensitive. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) would be more universally applicable.
Potential Impurities to Monitor:

A trustworthy analytical protocol must consider potential impurities arising from the synthetic route and degradation pathways.[6]

  • Synthesis-Related Impurities: Unreacted starting materials (e.g., 4-methylpiperidine, ethylene oxide), by-products from side reactions.

  • Degradation Products: Oxidation of the primary alcohol to an aldehyde or carboxylic acid. N-oxidation of the tertiary amine.

  • Residual Solvents: Solvents used in the final crystallization or purification step (e.g., ethanol, toluene, heptane).[6] These are typically analyzed by a separate Headspace GC method as per ICH Q3C guidelines.

Integrated Analytical Workflow

A logical, phased approach ensures that time and resources are used efficiently. The identity is first confirmed with rapid spectroscopic techniques, followed by a definitive structural elucidation by NMR, and finally, a quantitative purity assessment by chromatography.

G cluster_0 Phase 1: Initial Identity & Screening cluster_1 Phase 2: Definitive Structural Confirmation cluster_2 Phase 3: Quantitative Purity Assessment cluster_3 Final Report FTIR FTIR Spectroscopy (Functional Groups Check) NMR_1D 1D NMR (¹H, ¹³C) FTIR->NMR_1D MS Mass Spectrometry (Molecular Weight Check) MS->NMR_1D NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D If ambiguity exists HPLC RP-HPLC-MS/ELSD (Purity & Impurity Profile) NMR_1D->HPLC NMR_2D->HPLC COA Certificate of Analysis (Identity, Purity, Impurities) HPLC->COA GC Headspace GC (Residual Solvents) GC->COA start Sample: this compound start->FTIR start->MS

Caption: Integrated workflow for the complete characterization of this compound.

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.

  • Processing: Process the data using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H spectrum and pick peaks for all spectra.

  • Analysis: Assign all proton and carbon signals based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.[8]

Protocol 2: Reversed-Phase HPLC Method for Purity Analysis
  • System: An HPLC system equipped with a pump, autosampler, column oven, and a detector (MS or ELSD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components. Hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution at approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method (Area of main peak / Total area of all peaks) x 100. Identify impurities by their retention times and mass spectra if using an MS detector.[7]

Protocol 3: FTIR Analysis
  • System: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred for liquids as it requires minimal sample preparation.[9]

  • Background: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Apply a single drop of this compound directly onto the ATR crystal.

  • Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Identify the major absorption bands and compare them to the expected frequencies for the key functional groups (Table 2).

Conclusion

Establishing the identity and purity of this compound is not a task for a single analytical technique. It requires a carefully selected, orthogonal set of methods that, when used in concert, provide a self-validating and comprehensive characterization package. The spectroscopic triad of NMR, MS, and FTIR definitively confirms the molecular structure, while chromatographic separation by HPLC provides a robust and accurate measure of purity. This integrated workflow ensures that researchers, scientists, and drug development professionals can proceed with confidence in the quality and integrity of their starting materials, a non-negotiable requirement for successful and reproducible research.

References
  • Alichem. (n.d.). 2-(4-Methyl-piperidin-1-yl)-ethanol. Alichem. Retrieved from [Link]

  • Rocha, L. C., et al. (2013). Supplementary Information for Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society, 24(9). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(Piperidin-4-yl)ethan-1-ol, methyl ether. SpectraBase. Retrieved from [Link]

  • Prajapati, P., & Agrawal, Y. K. (2014). Analysis and impurity identification in pharmaceuticals. Reviews in Analytical Chemistry, 33(2), 125-141. Retrieved from [Link]

  • El-Sheikh, S. M. I., & El-Gogary, T. M. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]

  • Zhang, M., et al. (2018). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 23(7), 1778. Retrieved from [Link]

  • Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118. Retrieved from [Link]

  • Whelan, D. R., et al. (2020). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Drug Delivery and Translational Research, 10(1), 1-17. Retrieved from [Link]

  • Joya, X., et al. (2007). Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid... in plasma, liver and brain rat tissues. Journal of Chromatography A, 1146(1), 100-107. Retrieved from [Link]

  • Coldea, T. E., et al. (2013). Rapid Quantitative Analysis of Ethanol and Prediction of Methanol Content in Traditional Fruit Brandies from Romania, using FTIR Spectroscopy and Chemometrics. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Food Science and Technology, 70(1). Retrieved from [Link]

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  • Google Patents. (1993). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • NIST. (n.d.). 2-Methylpiperidine. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-(Methoxymethyl)piperidin-1-yl)ethanol. PubChem. Retrieved from [Link]

  • Reddy, G. S., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications, 17(2), 134-143. Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparative Docking of 2-(4-Methylpiperidin-1-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperidine scaffold stands out as a "privileged" structure, a recurring motif in a multitude of clinically successful drugs.[1][2] Its conformational flexibility and ability to engage in key interactions make it a cornerstone of medicinal chemistry. The derivative, 2-(4-Methylpiperidin-1-yl)ethanol, offers a particularly interesting starting point for generating novel ligands due to its versatile functional groups amenable to chemical modification.

This guide provides a comprehensive framework for conducting comparative molecular docking studies on derivatives of this scaffold. We move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring that the resulting data is not only comparative but also scientifically robust and trustworthy. Our focus will be on establishing a self-validating workflow that grounds in silico predictions in established biophysical principles, using Acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy, as our primary example.[3][4]

Pillar 1: The Rationale - Why Compare and What to Target?

Comparative docking is not merely about ranking compounds; it's about understanding the structure-activity relationship (SAR) at a molecular level. By systematically modifying a parent scaffold like this compound and docking the derivatives against a chosen biological target, we can decipher which chemical modifications enhance binding affinity and which are detrimental. This process is fundamental to lead optimization.

Choosing a Biologically Relevant Target: Acetylcholinesterase (AChE)

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine is linked to cognitive impairment.[5][6] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[4] Inhibiting AChE increases acetylcholine levels, offering a therapeutic strategy for symptomatic relief.[7] Piperidine-containing molecules have a well-documented history as AChE inhibitors, making AChE an excellent and highly relevant target for our comparative study.[4]

The active site of AChE features a narrow gorge containing a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance. A successful inhibitor must navigate this gorge and establish key interactions with specific residues. This complex binding site provides a rich environment for comparative analysis of how different derivatives occupy and interact with distinct sub-pockets.

Pillar 2: The Workflow - A Self-Validating Docking Protocol

The trustworthiness of any docking study hinges on its validation.[8] Before screening a library of novel derivatives, the chosen docking protocol must demonstrate its ability to reproduce a known, experimentally determined binding pose. This step is non-negotiable for scientific integrity.

Experimental Protocol 1: Docking Protocol Validation

This protocol ensures that the docking software and parameters are appropriate for the target system. We will use the co-crystallized structure of human AChE with the known inhibitor Donepezil (PDB ID: 4EY7) as our validation case.

Objective: To prove that our docking protocol can accurately replicate the crystallographic binding mode of a known ligand.

Methodology:

  • Receptor-Ligand Preparation:

    • Download the crystal structure of AChE complexed with Donepezil (PDB ID: 4EY7) from the Protein Data Bank.

    • Using a molecular modeling suite (e.g., Schrödinger Maestro, Discovery Studio), separate the protein from the ligand and any non-essential water molecules or co-factors.

    • Prepare the protein: Add polar hydrogens, assign correct bond orders, and perform a constrained energy minimization to relieve any steric clashes. This step is crucial for establishing a realistic hydrogen-bonding network.

    • Extract the "native" Donepezil ligand and save it separately. This is our reference pose.

    • Prepare the extracted ligand for docking: Add hydrogens and assign correct charges.

  • Redocking:

    • Define the binding site (the "grid box" in AutoDock-based software) as a cube centered on the position of the native ligand, ensuring its dimensions encompass the entire active site gorge.

    • Using a validated docking program like AutoDock Vina, dock the prepared Donepezil back into the prepared AChE structure.[9]

  • Validation Analysis:

    • Superimpose the lowest-energy docked pose of Donepezil with the original, native crystal pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked and native ligands.

    • Success Criterion: An RMSD value below 2.0 Å is widely accepted as confirmation of a successful docking protocol, indicating that the chosen parameters can accurately predict the experimental binding mode.[10][11] Only upon achieving this can we proceed with confidence.

Experimental Protocol 2: Comparative Docking of Derivatives

Objective: To predict the binding affinity and interaction patterns of a series of this compound derivatives against AChE.

Methodology:

  • Ligand Preparation:

    • Generate 3D structures of the this compound derivatives to be tested.

    • Perform a thorough conformational search and energy minimization for each ligand to ensure a low-energy starting conformation.

    • Assign appropriate partial charges using a force field like Gasteiger.

  • Protein Preparation:

    • Use the validated protein structure (AChE from PDB ID: 4EY7, with Donepezil removed) from Protocol 1.

  • Molecular Docking:

    • Using the validated software and parameters (e.g., grid box dimensions and location) from Protocol 1, dock each prepared derivative into the AChE active site.

    • Generate a set number of binding poses (e.g., 10-20) for each ligand to explore various potential binding modes.

  • Post-Docking Analysis:

    • For each derivative, identify the lowest-energy (top-scoring) binding pose.

    • Record the predicted binding affinity (e.g., in kcal/mol).

    • Visualize the top-scoring pose within the AChE active site.

    • Systematically identify all interacting amino acid residues and classify the interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic interactions).

    • Compile all quantitative and qualitative data into a summary table for comparison.

Visualization of the Comparative Docking Workflow

G cluster_prep Phase 1: Preparation & Validation cluster_val Phase 2: Protocol Validation cluster_prod Phase 3: Comparative Docking cluster_analysis Phase 4: Data Analysis PDB Fetch PDB Structure (e.g., 4EY7) PrepProt Prepare Protein (Add H, Minimize) PDB->PrepProt PrepLig_Native Extract & Prepare Native Ligand PDB->PrepLig_Native Redock Redock Native Ligand PrepProt->Redock Docking Dock All Derivatives (Validated Protocol) PrepProt->Docking PrepLig_Native->Redock RMSD Calculate RMSD Redock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Decision->Docking PrepLig_Deriv Prepare Derivative Ligands PrepLig_Deriv->Docking Analysis Analyze Poses & Interactions Docking->Analysis Table Compile Comparative Data Table Analysis->Table G cluster_protein AChE Active Site TRP86 Trp86 (PAS) TRP286 Trp286 (CAS) TYR337 Tyr337 (CAS) ASP74 Asp74 (Acyl Pocket) Ligand DERIV-04 Ligand->TRP86 Pi-Pi Stacking Ligand->TRP286 Pi-Cation Ligand->TYR337 Hydrophobic Ligand->ASP74 H-Bond

Caption: Key interactions of a hypothetical derivative within the AChE binding site.

Conclusion

This guide outlines a robust, validation-centric approach to the comparative molecular docking of this compound derivatives. By grounding our in silico experiments in scientifically sound protocols and focusing on the causality behind molecular interactions, we can generate reliable, high-quality data. This information is invaluable for guiding the synthesis of next-generation compounds, accelerating the hit-to-lead process, and ultimately contributing to the development of novel therapeutics. The principles and workflows described herein are broadly applicable, providing a solid foundation for computational studies across various biological targets.

References

  • A. D. Alzheimer, "Über eine eigenartige Erkrankung der Hirnrinde," Allgemeine Zeitschrift für Psychiatrie und Psychisch-Gerichtliche Medizin, 64, 146-148 (1907).
  • Bagri, K., Kumar, A., Manisha, & Kumar, P. (2020). Computational Studies on Acetylcholinesterase Inhibitors: From Biochemistry to Chemistry. Mini Reviews in Medicinal Chemistry, 20(14), 1403-1435. Available at: [Link]

  • Chen, Z. R., Huang, J. B., Liu, Y. H., & Li, Y. (2012). Computational analysis of novel drugs designed for use as acetylcholinesterase inhibitors and histamine H3 receptor antagonists for Alzheimer's disease by docking, scoring and de novo evolution. Molecular medicine reports, 5(4), 1043–1048. Available at: [Link]

  • Ben-Hmid, I., Bedhiafi, T., El-Hadj, M. D., ... & Abid, S. (2021). Computational modeling of acetylcholinesterase inhibitors in Alzheimer's disease. PhytoChem & BioSub Journal, 15(1). Available at: [Link]

  • Verma, S., Kumar, A., Tripathi, T., & Kumar, A. (2018). Muscarinic and nicotinic acetylcholine receptor agonists: Current scenario in Alzheimer's disease therapy. Journal of Pharmacy and Pharmacology, 70(8), 985-993.
  • Liu, S., Li, Y., Wang, J., Rui, X., Tian, H., Li, C., & Guo, C. (2022). In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Letters in Drug Design & Discovery, 19(7), 591-605. Available at: [Link]

  • Alam, S., & Khan, F. (2014). In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. Medicinal chemistry research, 23(1), 416-427.
  • Singh, H. P., Gupta, S. D., & Moorthy, N. S. H. N. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research, 1(2), 282-287.
  • Khan, I., Zaib, S., Batool, S., ... & Khan, A. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Pharmaceutical and Analytical Chemistry: Open Access, 4(2). Available at: [Link]

  • Ngachilindi, S. B. M. (2022). Answer to "How to validate the molecular docking results?". ResearchGate. Available at: [Link]

  • Santos, G. L., & da Silva, C. H. T. P. (2012). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 8(12), 3243-3252. Available at: [Link]

  • Therrien, E., & Cherkasov, A. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • Salau, A. O., & Chinedu, S. N. (2021). In-silico analysis of the inhibition of the SARS-CoV-2 main protease by some active compounds from selected African plants. Journal of Taibah University Medical Sciences, 16(4), 533-542.
  • Zavodszky, M. I., & Kuhn, L. A. (2005). Lessons from Docking Validation. Journal of Medicinal Chemistry, 48(1), 2-8.
  • Verma, A., Singh, D., Kumar, P., ... & Das, P. (2023). Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. 3 Biotech, 13(1), 32. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 2-(4-Methylpiperidin-1-yl)ethanol. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a protocol, but a framework for understanding the chemical's hazard profile and the rationale behind each step of its disposal. The primary directive is that this chemical waste must be managed by professional hazardous waste disposal services in accordance with all regulations; it must never be discharged into sanitary sewers or regular trash.[1][2]

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the intrinsic hazards of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound should always be the primary source of information, we can infer its likely hazard profile from its structural components: a piperidine ring and an ethanol tail.

  • Piperidine Moiety: Piperidine and its derivatives are known to be corrosive, potentially causing severe skin burns and eye damage.[3][4] They can also be harmful if ingested or inhaled, with potential effects including respiratory irritation, muscular weakness, and impacts on the central nervous system.[3]

  • Ethanol Moiety: The ethanol group imparts flammability and can contribute to irritation.[5][6] Pure ethanol is a highly flammable liquid.[7]

Based on analogous compounds, this compound should be treated as a substance with the following potential GHS classifications until a specific SDS proves otherwise:

  • Acute Toxicity, Oral: Harmful if swallowed.[8][9]

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns.[4][8][9]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[4][8][9]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8][9]

  • Flammability: Likely a combustible or flammable liquid.[5][10]

Essential Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The selection is directly dictated by the hazards identified above. Before handling the chemical for use or disposal, ensure the following PPE is worn:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn if there is a significant splash risk.Protects against splashes that can cause serious, irreversible eye damage.[9][11]
Hand Protection Solvent-resistant gloves (e.g., Neoprene, Nitrile). Consult a glove compatibility chart for this specific chemical.Prevents skin contact, which can lead to irritation, burns, and potential absorption.[12][13]
Body Protection Flame-resistant lab coat worn over long pants and closed-toe shoes. A chemically resistant apron is also recommended.Protects skin from contamination and provides a barrier against splashes and potential ignition sources.[3]
Respiratory Protection Use only in a well-ventilated area, such as a certified chemical fume hood.Minimizes inhalation of vapors, which may cause respiratory tract irritation.[3] An approved respirator may be needed for large spills.

Waste Characterization and Segregation

Properly classifying chemical waste is a critical regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[1][14]

  • Waste Determination: Any unused this compound, solutions containing it, or materials contaminated with it (e.g., pipette tips, absorbent pads) must be considered hazardous waste.[2][15]

  • Hazardous Waste Codes: This chemical waste will likely carry one or more EPA hazardous waste codes:

    • D001 (Ignitability): This is highly probable due to the ethanol component. If the liquid has a flash point below 140°F (60°C), it is classified as an ignitable hazardous waste.[1] Most alcohol-based solutions meet this criterion.[16]

    • D002 (Corrosivity): Depending on its final formulation and pH, it could be considered corrosive.

    • Toxicity (U-listed): While this specific chemical is not on the U-list, many nitrogen-containing heterocyclic compounds and their derivatives are regulated for toxicity.[17][18] All waste should be handled as if toxic.

  • Segregation: This waste must be segregated from other waste streams. It should be collected in a container designated for non-halogenated organic solvent waste . Critically, it must be kept away from incompatible materials, especially strong oxidizing agents , which can cause violent reactions.[5][8][11]

Step-by-Step Disposal Protocol

This protocol outlines the on-site management of this compound waste leading up to its collection by a certified disposal service.

Step 1: On-Site Waste Collection
  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with the chemical (e.g., glass or high-density polyethylene). Ensure the container is in good condition with no leaks or cracks.

  • Collect Waste at the Source: Place all materials contaminated with this compound, including residual amounts and rinsate (if using a solvent for cleaning), directly into the designated waste container.

  • Keep the Container Closed: The container must be securely sealed at all times, except when actively adding waste. This minimizes the release of flammable and toxic vapors.[7]

Step 2: Hazardous Waste Labeling
  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.

  • Required Information: The label must clearly state:

    • The words "HAZARDOUS WASTE ".[2]

    • The full chemical name: "This compound " and any other components in the waste mixture.

    • The specific hazard characteristics (e.g., "Ignitable," "Corrosive," "Toxic").

    • The date when waste was first added (the "accumulation start date").

    • The name and contact information of the generating laboratory or principal investigator.[2]

Step 3: Temporary Storage (Satellite Accumulation)
  • Location: The waste container must be stored at or near the point of generation and under the control of the operator.

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Storage Limits: Adhere to institutional and regulatory limits for the volume of waste and the time it can be stored in a satellite accumulation area before being moved to a central storage facility.

Step 4: Arrange for Professional Disposal
  • Contact EHS: Follow your institution's protocol to schedule a pickup of the hazardous waste with your Environmental Health and Safety (EHS) department or a contracted waste management company.

  • Documentation: Ensure all necessary paperwork, such as a waste manifest, is completed accurately. This is a legal record of the waste's journey from your lab to its final disposal facility.[2]

  • Final Disposal Method: The most common and appropriate disposal method for this type of waste is high-temperature incineration at a permitted hazardous waste facility.[1]

Emergency Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Remove Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.[12]

  • Don PPE: Before attempting cleanup, don the full PPE detailed in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad to dike the spill and prevent it from spreading.[2][13] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.

  • Collect and Dispose: Carefully scoop the absorbent material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water or an appropriate decontamination solution. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your EHS department according to your institution's policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper management of this compound waste.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Disposal Workflow for this compound start Generate Waste (Unused chemical, contaminated labware) ppe Step 1: Don Full PPE (Goggles, Gloves, Lab Coat) start->ppe collect Step 2: Collect Waste in a Compatible, Sealed Container ppe->collect label_waste Step 3: Apply Hazardous Waste Label (Name, Date, Hazards) collect->label_waste spill Spill Occurs collect->spill If spill during transfer store Step 4: Store in Secondary Containment in Satellite Accumulation Area label_waste->store contact_ehs Step 5: Schedule Pickup via EHS / Licensed Contractor store->contact_ehs disposal Final Disposal (RCRA-Permitted Incineration) contact_ehs->disposal spill_ppe Don Full PPE spill->spill_ppe contain Contain with Inert Absorbent spill_ppe->contain collect_spill Collect Debris into Hazardous Waste Container contain->collect_spill collect_spill->label_waste Ensure container is properly labeled report Report Spill to EHS collect_spill->report

Caption: Disposal workflow for this compound.

References

  • Vertex AI Search. (n.d.). 2-(4-Methyl-piperidin-1-yl)-ethanol.
  • Carolina Biological Supply Company. (2008). Material Safety Data Sheet: Ethanol 95% Completely Denatured.
  • ResearchGate. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.
  • CymitQuimica. (2023). Safety Data Sheet: 2-((R)-1-Benzyl-piperidin-3-ylamino)-ethanol.
  • Angene Chemical. (2024). Safety Data Sheet: 2-(Piperidin-4-yl)ethanol hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine Safety Data Sheet.
  • Remel. (2017). Safety Data Sheet: Ethanol 70%.
  • Fisher Scientific. (2025). Safety Data Sheet: Ethanol Solution 96%.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine.... PubMed Central.
  • ER Publications. (n.d.). Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles....
  • ResearchGate. (2025). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.
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  • Airgas. (2019). Safety Data Sheet: Ethanol.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-2-piperidinemethanol.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 1-Ethyl Piperidine.
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  • Santa Cruz Biotechnology. (n.d.). 2-(4-Methyl-piperidin-1-yl)-ethanol.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • National Center for Biotechnology Information. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents. PubMed Central.
  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Fisher Scientific. (2025). Safety Data Sheet: Piperine.
  • U.S. Environmental Protection Agency. (2022). RCRA Management of Excess Alcohol-based Hand Sanitizer.
  • U.S. Environmental Protection Agency. (n.d.). How to Dispose of and Recycle Alcohol-Based Hand Sanitizer.
  • K&L Gates. (2023). When Hand Sanitizer Goes Bad: Managing and Disposing Unused Ethanol.
  • California Department of Toxic Substances Control. (n.d.). Industrial Ethyl Alcohol Exemption Summary.

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Mastering Safety: A Guide to Personal Protective Equipment for 2-(4-Methylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the confident and safe handling of specialized chemical compounds is a cornerstone of innovation. This guide provides essential, immediate safety and logistical information for the use of 2-(4-Methylpiperidin-1-yl)ethanol. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar piperidine derivatives and established laboratory safety principles to offer a comprehensive operational and disposal plan. Our goal is to empower you with the knowledge to work safely, building a foundation of trust through value that extends beyond the product itself.

Hazard Assessment: Understanding the Risks of Substituted Piperidines

Therefore, it is imperative to treat this compound with a high degree of caution, assuming it possesses similar hazardous properties. The primary risks to mitigate are flammability, skin and eye contact, and inhalation of vapors.

Table 1: Inferred Hazard Classification for this compound

Hazard ClassInferred ClassificationPrecautionary Statement Codes
Flammable LiquidsCategory 2 or 3H225 or H226
Acute Toxicity, OralCategory 4H302 (Harmful if swallowed)
Acute Toxicity, DermalCategory 3 or 4H311 or H312 (Toxic/Harmful in contact with skin)
Skin Corrosion/IrritationCategory 1B or 2H314 or H315 (Causes severe skin burns and eye damage/Causes skin irritation)
Serious Eye Damage/IrritationCategory 1 or 2AH318 or H319 (Causes serious eye damage/Causes serious eye irritation)
Specific Target Organ ToxicityCategory 3H335 (May cause respiratory irritation)

This table is an expert synthesis based on available data for similar compounds and should be used for risk assessment and planning.

The Core of Protection: Your Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is essential to prevent exposure through all potential routes. The following provides a detailed breakdown of the required equipment and the rationale behind each selection.

Eye and Face Protection: The First Line of Defense
  • Chemical Splash Goggles: These are mandatory at all times when handling the compound. They must provide a complete seal around the eyes to protect against splashes, mists, and vapors.[3][4]

  • Face Shield: In addition to goggles, a face shield must be worn, particularly when handling larger quantities or when there is a significant risk of splashing.[3][4] This provides a crucial secondary layer of protection for the entire face.

Hand Protection: Selecting the Right Barrier

The choice of glove material is critical for preventing skin contact and potential systemic toxicity. For piperidine and its derivatives, the following materials are recommended:

  • Nitrile or Neoprene Gloves: These materials generally provide good resistance to a range of chemicals, including amines.[1] It is crucial to inspect gloves for any signs of degradation or punctures before each use.[3][4]

  • Double Gloving: For enhanced protection, especially during prolonged handling or when dealing with concentrated solutions, wearing two pairs of gloves is a recommended best practice. The outer glove can be removed and disposed of immediately in case of a splash, minimizing the risk of cross-contamination.

Body Protection: Shielding Against Spills and Splashes
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a solid front is required to protect the skin and personal clothing from accidental contact.

  • Chemical-Resistant Apron: When transferring larger volumes or during procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional barrier.

  • Full-Length Trousers and Closed-Toe Shoes: This is a standard and non-negotiable requirement in any laboratory setting to ensure no skin is exposed.

Respiratory Protection: Safeguarding Against Inhalation Hazards

All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[5] If engineering controls are not sufficient or in the event of a spill, respiratory protection is necessary.

  • NIOSH-Approved Respirator: A respirator with cartridges appropriate for organic vapors should be used if there is any potential for exposure outside of a fume hood.[3]

Procedural Excellence: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is fundamental for ensuring safety and the integrity of your research.

Preparation and Handling Protocol
  • Area Designation: Designate a specific area within a chemical fume hood for the handling of this compound.

  • PPE Donning: Before entering the designated area, don all required PPE in the following order: lab coat, inner gloves, outer gloves, and chemical splash goggles with a face shield.

  • Material Handling:

    • Use only non-sparking tools and equipment to prevent ignition of flammable vapors.[1][2]

    • Ensure all containers are properly labeled and kept tightly closed when not in use.[2][5]

    • Ground and bond containers when transferring the substance to prevent static discharge.[1][2]

  • Post-Handling:

    • Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete.[1]

    • Clean and decontaminate the work area and any equipment used.

Emergency Procedures: Spill and Exposure Response
  • In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.

  • In Case of Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention.

  • In Case of Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.

  • In Case of a Spill:

    • Evacuate all non-essential personnel from the area.

    • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

    • For small spills, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[1][7]

    • Carefully collect the absorbent material into a sealed, labeled container for proper disposal.

    • Ventilate the area and decontaminate the spill site.

Responsible Disposal: A Commitment to Safety and Environmental Stewardship

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

Waste Management Plan
  • Waste Segregation: All waste containing this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, must be collected in a dedicated and clearly labeled hazardous waste container.[5]

  • Container Management: Waste containers must be kept tightly closed and stored in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Professional Disposal: All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[6][5] Do not dispose of this chemical down the drain or in regular trash.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_area Designate Work Area in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe 1. transfer Transfer Chemical (Grounded) don_ppe->transfer 2. experiment Perform Experiment transfer->experiment 3. decontaminate Decontaminate Work Area & Equipment experiment->decontaminate 4. spill Spill Occurs experiment->spill exposure Personal Exposure experiment->exposure dispose_waste Segregate & Store Hazardous Waste decontaminate->dispose_waste 5. remove_ppe Doff & Dispose of PPE Correctly dispose_waste->remove_ppe 6. evacuate Evacuate Area spill->evacuate Assess & Secure first_aid Administer First Aid exposure->first_aid Immediate Action notify Notify EHS evacuate->notify first_aid->notify

Caption: Workflow for the safe handling of this compound.

References

  • BenchChem. (2025). Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.
  • Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET.
  • BenchChem. (2025). Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine.
  • Cambridge Isotope Laboratories. (n.d.). PIPERIDINE (D11, 98%).
  • CDH Fine Chemical. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Carolina Biological. (2008). MATERIAL SAFETY DATA SHEET.
  • Loba Chemie. (2024). PIPERIDINE FOR SYNTHESIS.
  • BenchChem. (2025). Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
  • Angene Chemical. (2025). Safety Data Sheet.
  • CymitQuimica. (2023). SAFETY DATA SHEET.
  • Flinn Scientific Inc. (2002). Material Safety Data Sheet (MSDS).
  • Airgas. (2019). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Ethanol.

Sources

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